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4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline Documentation Hub

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  • Product: 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline
  • CAS: 951911-18-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline: Synthesis, Characterization, and Applications

Executive Summary 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline is a highly specialized, multifunctional chemical building block utilized in advanced drug discovery and materials science. Structurally, it integrates an ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline is a highly specialized, multifunctional chemical building block utilized in advanced drug discovery and materials science. Structurally, it integrates an electron-donating aniline core, a sterically shielding methoxy ether, and a lipophilic pyrrolidine sulfonamide moiety. This unique combination of functional groups makes it an exceptional candidate for the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and novel pharmacophores where precise hydrogen-bonding and lipophilic interactions are required.

This whitepaper provides an authoritative, self-validating framework for the synthesis, physicochemical profiling, and analytical characterization of this compound, designed specifically for synthetic chemists and drug development professionals.

Structural and Pharmacophoric Profiling

The utility of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline stems from its tripartite structural architecture. Each functional group serves a distinct mechanistic purpose in medicinal chemistry:

  • Aniline (-NH₂): Acts as a primary hydrogen bond donor and a highly reactive nucleophilic handle for downstream amidation, reductive amination, or Buchwald-Hartwig cross-coupling reactions[1].

  • Methoxy (-OCH₃): Provides steric shielding and acts as an electron-donating group (EDG) via resonance, which increases the electron density of the aromatic ring and modulates the pKa of the adjacent amine.

  • Pyrrolidine-1-sulfonyl (-SO₂NR₂): Sulfonamides are classic bioisosteres for carboxylic acids and amides. The inclusion of the cyclic pyrrolidine ring restricts conformational flexibility, enhancing lipophilic contacts within target protein binding pockets while the sulfonyl oxygens act as strict hydrogen bond acceptors.

Pharmacophore Core 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline Central Scaffold Aniline Aniline (-NH2) • Hydrogen Bond Donor • Amidation/Coupling Handle Core->Aniline Position 1 Methoxy Methoxy (-OCH3) • Steric Shielding • Electron Donating Group Core->Methoxy Position 4 Sulfonamide Pyrrolidine Sulfonamide • H-Bond Acceptor • Lipophilic Pocket Binder Core->Sulfonamide Position 3

Fig 1. Pharmacophoric decomposition and functional utility of the target molecule.

Quantitative Physicochemical Properties
PropertyValue
IUPAC Name 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)aniline
Molecular Formula C₁₁H₁₆N₂O₃S
Molecular Weight 256.32 g/mol
Topological Polar Surface Area (TPSA) ~77.8 Ų
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 4 (Ether oxygen, Sulfonyl oxygens, Pyrrolidine nitrogen)
Rotatable Bonds 3

Rational Synthetic Methodology

Because the target compound is a specialized derivative, the most robust and scalable synthetic route relies on a two-step sequence starting from the commercially available 4-methoxy-3-nitrobenzenesulfonyl chloride (CAS: 22117-79-9)[2],[3].

The sequence involves an initial nucleophilic sulfonamidation followed by a chemoselective catalytic reduction of the nitro group. This route is specifically designed to prevent the cleavage of the methoxy ether and avoid the formation of unwanted side products.

Synthesis A 4-Methoxy-3-nitrobenzene- sulfonyl chloride (CAS: 22117-79-9) B 1-((4-Methoxy-3-nitrophenyl) sulfonyl)pyrrolidine A->B Pyrrolidine, TEA DCM, 0°C to RT (Sulfonamidation) C 4-Methoxy-3-(pyrrolidine-1- sulfonyl)aniline B->C H2 (1 atm), 10% Pd/C MeOH, RT (Nitro Reduction)

Fig 2. Two-step synthetic workflow for 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls to ensure high fidelity and yield.

Step 1: Nucleophilic Sulfonamidation

Objective: Convert 4-methoxy-3-nitrobenzenesulfonyl chloride to the intermediate 1-((4-methoxy-3-nitrophenyl)sulfonyl)pyrrolidine.

  • Preparation: In an oven-dried, round-bottom flask purged with inert nitrogen, dissolve 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Sulfonyl chlorides are highly reactive electrophiles. Cooling controls the exothermic nucleophilic attack and minimizes competitive hydrolysis from any trace ambient moisture.

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) to the stirring solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of pyrrolidine, which would otherwise render it non-nucleophilic and halt the reaction.

  • Amine Addition: Introduce pyrrolidine (1.2 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • In-Process Control (IPC): Monitor via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the starting material spot is entirely consumed.

  • Workup: Quench the reaction with 1M aqueous HCl. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro intermediate to the final product, 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline.

  • Preparation: Dissolve the intermediate from Step 1 in HPLC-grade Methanol (MeOH, 0.1 M) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

    • Causality: Catalytic hydrogenation with Pd/C is highly chemoselective for nitro group reduction under mild conditions. It is chosen over harsh acidic metal reductions (e.g., Fe/HCl or SnCl₂) to strictly avoid the cleavage of the methoxy ether and to simplify the final purification[4].

  • Atmosphere Exchange: Evacuate the flask under vacuum and backfill with Hydrogen gas (H₂) via a balloon (~1 atm). Repeat this purge cycle three times to ensure a completely hydrogen-rich atmosphere.

  • Propagation: Stir the mixture vigorously at room temperature for 4–6 hours[4].

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is complete upon the disappearance of the nitro intermediate mass and the appearance of the target product mass (

    
    ).
    
  • Workup: Filter the reaction mixture through a compacted pad of Celite to remove the palladium catalyst.

    • Safety Note: Do not allow the Pd/C filter cake to dry out completely in the air, as it is highly pyrophoric[4].

  • Isolation: Concentrate the filtrate under reduced pressure. If necessary, purify the crude product via flash column chromatography (DCM:MeOH gradient) to yield the pure aniline.

Analytical Characterization & Validation

To ensure the structural integrity of the synthesized 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline, the following analytical parameters must be validated:

Analytical TechniqueParameter / SignalExpected Value & MultiplicityMechanistic Justification
LC-MS (ESI+) Target Mass

257.1

Corresponds to the protonated molecular ion of C₁₁H₁₆N₂O₃S.
¹H NMR (400 MHz, DMSO-d₆) Methoxy (-OCH₃)~3.85 ppm (s, 3H)Sharp singlet, highly deshielded by the directly attached electronegative oxygen atom[4].
¹H NMR Aniline (-NH₂)~5.10 ppm (br s, 2H)Broad singlet typical of primary aromatic amines; position varies slightly with concentration and hydrogen bonding[4].
¹H NMR Aromatic Protons~6.80 - 7.20 ppm (m, 3H)Upfield shifted relative to standard benzenes due to the strong electron-donating effect of the methoxy and amine groups[4].
¹H NMR Pyrrolidine (N-CH₂)~3.15 ppm (m, 4H)Deshielded multiplets due to the proximity to the electron-withdrawing sulfonamide nitrogen[4].
¹H NMR Pyrrolidine (C-CH₂)~1.75 ppm (m, 4H)Upfield aliphatic multiplets corresponding to the distal carbons of the pyrrolidine ring[4].

References

  • CAS Common Chemistry. 4-Methoxy-3-nitrobenzenesulfonyl chloride. American Chemical Society. Available at:[Link]

  • PubChem. P-Anisidine Compound Summary. National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Comprehensive Chemical Profile: 3-(pyrrolidin-1-ylsulfonyl)-p-anisidine

This technical guide details the chemical profile, synthetic architecture, and application scope of 3-(pyrrolidin-1-ylsulfonyl)-p-anisidine , a specialized sulfonamide intermediate used in medicinal chemistry. Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical profile, synthetic architecture, and application scope of 3-(pyrrolidin-1-ylsulfonyl)-p-anisidine , a specialized sulfonamide intermediate used in medicinal chemistry.

Molecular Identity & Physicochemical Properties

This molecule represents a convergence of three distinct pharmacophores: an aniline donor, a methoxy ether, and a cyclic sulfonamide. It serves as a versatile "scaffold-linker" in fragment-based drug discovery (FBDD), particularly for targeting carbonic anhydrases or acting as a kinase inhibitor hinge-binder.

Core Specifications
PropertySpecification
IUPAC Name 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)aniline
Common Name 3-(pyrrolidin-1-ylsulfonyl)-p-anisidine
Molecular Formula C₁₁H₁₆N₂O₃S
Molecular Weight 256.32 g/mol
Exact Mass 256.0882
CAS Number Not widely listed; Analogous to 88327-91-7 (4-isomer)
Physical State Off-white to pale brown crystalline solid (Predicted)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calculated) ~4.5 (Aniline nitrogen), ~-1.5 (Sulfonamide nitrogen is substituted, non-ionizable)
Structural Descriptors[1][2][3][4]
  • SMILES: COc1c(cc(N)cc1)S(=O)(=O)N2CCCC2

  • InChI Key: (Predicted based on connectivity) XZY... (Note: Specific key requires registration)

  • LogP (cLogP): ~1.2 – 1.8 (Lipophilic enough for membrane permeability, polar enough for oral bioavailability).

Synthetic Architecture & Mechanism

Expertise & Experience: The synthesis of this molecule requires careful regiochemical control. Direct chlorosulfonation of p-anisidine is problematic due to the high reactivity of the free amine and potential oxidation. The protocol below utilizes a protection-activation-deprotection strategy to ensure the sulfonyl group is installed at the 3-position (ortho to the methoxy group) rather than the 2-position (ortho to the amine).

Reaction Logic
  • Protection: Acetylation of p-anisidine lowers the activating power of the nitrogen (

    
    ).
    
  • Regioselective Chlorosulfonation: The methoxy group (

    
    ) is a stronger ortho-activator than the acetamido group (
    
    
    
    ). Consequently, electrophilic aromatic substitution with chlorosulfonic acid occurs preferentially at position 3.
  • Amination: Nucleophilic attack by pyrrolidine displaces the chloride.

  • Deprotection: Acidic hydrolysis restores the free aniline.

Experimental Protocol

Step 1: Acetylation

  • Reagents: p-Anisidine (1.0 eq), Acetic Anhydride (1.2 eq), DCM.

  • Procedure: Dissolve p-anisidine in DCM. Add acetic anhydride dropwise at 0°C. Stir at RT for 2h. Wash with

    
    .[1] Evaporate to yield N-(4-methoxyphenyl)acetamide.
    

Step 2: Chlorosulfonation (The Critical Step)

  • Reagents: N-(4-methoxyphenyl)acetamide (1.0 eq), Chlorosulfonic acid (3.0–5.0 eq).

  • Procedure:

    • Cool chlorosulfonic acid to 0°C in a fume hood (Caution: HCl evolution).

    • Add the acetamide portion-wise; maintain temperature <10°C to prevent di-sulfonation.

    • Heat to 60°C for 2 hours to drive the reaction to completion.

    • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride precipitates as a solid.[2] Filter and dry immediately (hydrolysis sensitive).

    • Intermediate: 5-acetamido-2-methoxybenzenesulfonyl chloride.

Step 3: Sulfonamide Formation

  • Reagents: Sulfonyl chloride intermediate (1.0 eq), Pyrrolidine (1.1 eq), Triethylamine (1.5 eq), THF.

  • Procedure: Dissolve intermediate in THF. Add TEA, then pyrrolidine dropwise at 0°C. Stir 4h. The product is N-(4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide.

Step 4: Hydrolysis

  • Reagents: 6M HCl, Ethanol.

  • Procedure: Reflux the protected intermediate in EtOH/HCl (1:1) for 2h. Neutralize with NaOH to pH 8. Extract with EtOAc. Recrystallize from Ethanol/Water.

Synthetic Pathway Visualization

Synthesis Start p-Anisidine (C7H9NO) Step1 Acetylation (Ac2O) Start->Step1 Inter1 N-(4-methoxyphenyl)acetamide Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, 60°C) Inter1->Step2 Regioselective Ortho to OMe Inter2 3-Chlorosulfonyl Intermediate Step2->Inter2 Step3 Amination (Pyrrolidine) Inter2->Step3 Inter3 Protected Sulfonamide Step3->Inter3 Step4 Deprotection (HCl/EtOH) Inter3->Step4 Final 3-(pyrrolidin-1-ylsulfonyl)-p-anisidine (Target) Step4->Final

Caption: 4-Step Regioselective Synthesis of 3-(pyrrolidin-1-ylsulfonyl)-p-anisidine.

Analytical Profiling (Quality Control)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed. This acts as a self-validating system for the researcher.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) δ 3.80 (s, 3H): Methoxy group singlet.δ 1.70 (m, 4H) & 3.10 (m, 4H): Pyrrolidine ring protons.δ 6.8-7.2 (m, 3H): Aromatic protons (1,2,4-substitution pattern).δ 4.5-5.0 (br s, 2H): Aniline

(exchangeable).
Confirms the presence of all three moieties (OMe, Pyrrolidine, Aniline).
¹³C NMR ~56 ppm: Methoxy carbon.~25 & 48 ppm: Pyrrolidine carbons.~115-150 ppm: Aromatic carbons (C-O and C-N shifted downfield).Verifies carbon skeleton connectivity.
LC-MS (ESI+) [M+H]⁺ = 257.32 Primary confirmation of molecular weight.
IR Spectroscopy 3300-3400 cm⁻¹: Primary amine (

) stretch.1320 & 1150 cm⁻¹: Sulfonamide (

) asymmetric/symmetric stretches.
Quick confirmation of functional groups.

Applications in Drug Discovery

This molecule is not merely a final product but a high-value Fragment-Based Drug Discovery (FBDD) building block.

  • Kinase Inhibition: The aniline moiety can form hydrogen bonds with the hinge region of kinases (e.g., CDK, MAPK), while the sulfonamide group directs the pyrrolidine tail into the solvent-exposed region or a hydrophobic pocket.

  • Carbonic Anhydrase Inhibitors (CAIs): Sulfonamides are classic zinc-binding groups (ZBGs). While tertiary sulfonamides (like the pyrrolidine derivative) do not bind Zinc directly, they act as prodrugs or allosteric modulators in specific designs.

  • Antibacterial Agents: Derivatives of sulfonyl-anilines are precursors to "Sulfa drugs." The pyrrolidine ring alters the lipophilicity profile, potentially overcoming resistance mechanisms in gram-positive bacteria.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for p-Anisidine. Retrieved from [Link]

  • NIST Chemistry WebBook. p-Anisidine, 3-nitro- and related structures. National Institute of Standards and Technology. Retrieved from [Link][3]

  • Organic Syntheses. p-Acetaminobenzenesulfonyl Chloride. Org. Synth. 1925, 5, 1; Coll. Vol. 1, 8. (Foundational protocol for chlorosulfonation). Retrieved from [Link]

Sources

Foundational

Technical Guide: Sourcing &amp; Validation of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline

The following technical guide details the sourcing, validation, and chemical profile of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline , a specific sulfonamide building block used in medicinal chemistry. Executive Summary 4...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, validation, and chemical profile of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline , a specific sulfonamide building block used in medicinal chemistry.

Executive Summary

4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS 951911-18-5 ) is a specialized aniline intermediate characterized by a sulfonamide moiety involving a pyrrolidine ring.[1] It is primarily utilized in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors where the sulfonamide group acts as a hydrogen bond acceptor/donor modulator and the pyrrolidine ring provides specific steric bulk and solubility properties.

This guide addresses the critical challenge of distinguishing this sulfonyl derivative from its carbonyl analog (amide), outlines a validated sourcing strategy, and provides a self-consistent Quality Control (QC) protocol based on standard organic synthesis principles.

Chemical Identity & Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline
CAS Number 951911-18-5
Molecular Formula C₁₁H₁₆N₂O₃S
Molecular Weight 256.32 g/mol
SMILES COC1=C(S(=O)(=O)N2CCCC2)C=C(N)C=C1
Key Functional Groups Primary Aniline (-NH₂), Sulfonamide (-SO₂N<), Methoxy (-OCH₃)
Physical Appearance Off-white to pale yellow powder (typical for anilines)
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water.[1][2]
⚠️ Critical Sourcing Warning: The Carbonyl Trap

Researchers frequently confuse this compound with its amide analog due to naming similarities.

  • Target Compound: 4-Methoxy-3-(pyrrolidine-1-sulfonyl )aniline (CAS 951911-18-5)[1]

  • Common Decoy: 4-Methoxy-3-(1-pyrrolidinylcarbonyl )aniline (CAS 1071292-71-1)[3]

Impact: Substitution of the sulfonyl group with a carbonyl changes the bond geometry (tetrahedral vs. planar) and hydrogen bonding potential, likely abolishing biological activity in structure-activity relationship (SAR) studies.

Supplier Landscape & Sourcing Strategy

The supply chain for CAS 951911-18-5 is tiered. "Research Grade" typically implies >95% purity by HPLC and ¹H NMR confirmation.

Tier 1: Primary Originators (Synthesis Houses)

These vendors likely hold the stock or the validated synthetic route.

  • Enamine: A primary source for this building block.

    • Catalog ID:ENA428683577

    • Reliability: High. Enamine is a major originator of building blocks.

  • Appchem (Zhengzhou Alfa Chemical):

    • Catalog ID:BE12459 [1]

    • Role: Manufacturer/Distributor in Asia.

Tier 2: Aggregators (Global Distribution)

These suppliers list the compound but often ship from Tier 1 stocks.

  • Sigma-Aldrich (Merck): Lists the compound (often cross-referenced from Enamine) but availability varies by region (e.g., US vs. EU).

  • MolPort / Mcule: Reliable databases to check current stock levels across multiple boutique suppliers.

Recommended Sourcing Protocol
  • Direct Query: Search Enamine or MolPort using the specific CAS 951911-18-5 .

  • Purity Check: Request a Certificate of Analysis (CoA) confirming >95% purity.

  • Salt Form: Verify if the product is a free base or a hydrochloride salt (HCl). The free base is standard, but salts are more stable against oxidation.

Technical Synthesis & Pathway Context

Understanding the synthesis is crucial for troubleshooting impurities. The industrial route typically avoids direct chlorosulfonation of the aniline (which is unstable) and instead utilizes a nitro-precursor.

Validated Synthetic Route
  • Starting Material: 4-Methoxy-3-nitrobenzenesulfonyl chloride.

  • Step 1 (Sulfonamide Formation): Nucleophilic attack by pyrrolidine on the sulfonyl chloride.

  • Step 2 (Reduction): Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) of the nitro group to the aniline.

Pathway Visualization (DOT)

SynthesisPathway SM 4-Methoxy-3-nitro- benzenesulfonyl chloride Inter Intermediate: 4-Methoxy-3-nitro-1- (pyrrolidin-1-ylsulfonyl)benzene SM->Inter Nucleophilic Substitution Reagent1 Pyrrolidine (Base) Reagent1->Inter Product TARGET: 4-Methoxy-3-(pyrrolidine- 1-sulfonyl)aniline Inter->Product Nitro Reduction Impurity Impurity Risk: Unreduced Nitro compound Inter->Impurity Incomplete Rxn Reagent2 H₂ / Pd-C (Reduction) Reagent2->Product

Caption: Two-step industrial synthesis route from sulfonyl chloride precursor to final aniline target.

Quality Control (QC) & Validation Protocols

Upon receipt of the material, the following "Self-Validating System" must be employed to confirm identity and purity.

A. ¹H NMR Identity Confirmation (Predicted/Standard)

Solvent: DMSO-d₆

Region (ppm)MultiplicityIntegrationAssignmentDiagnostic Value
6.8 - 7.2 Multiplets3HAromatic Ring (Ar-H)Confirms 1,2,4-substitution pattern.
4.8 - 5.2 Broad Singlet2HAniline -NH₂Disappears with D₂O shake; confirms reduction.
3.85 Singlet3HMethoxy (-OCH₃)Key identifier for the core.
3.1 - 3.3 Multiplet4HPyrrolidine N-CH₂Diagnostic for sulfonamide linkage.
1.7 - 1.9 Multiplet4HPyrrolidine C-CH₂Distinguishes pyrrolidine from other amines.

QC Pass Criteria:

  • Presence of distinct pyrrolidine multiplets (approx. 1.8 and 3.2 ppm).

  • Integration ratio of Aromatic : Methoxy : Pyrrolidine matches 3 : 3 : 8.

  • Absence of aldehyde peaks (~10 ppm) or residual nitro intermediates (downfield shift of aromatics).

B. LC-MS Purity Check
  • Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).

  • Expected Mass: [M+H]⁺ = 257.3 m/z .

  • Purity Threshold: >95% area under the curve (AUC) at 254 nm.

Handling & Stability

  • Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon exposure to air/light.

  • Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon) in a desiccator.

  • Safety: Treat as a potential irritant and toxic by ingestion (standard for anilines). Use nitrile gloves and work in a fume hood.

References

  • PubChem . Compound Summary: 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS 951911-18-5).[1] Retrieved from [Link].[2]

Sources

Exploratory

Technical Whitepaper: Safety, Toxicity, and Handling Rationale for 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline

Executive Summary In modern drug discovery, 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline serves as a highly functionalized building block. The pyrrolidine-1-sulfonyl group provides a versatile handle for hydrogen bonding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline serves as a highly functionalized building block. The pyrrolidine-1-sulfonyl group provides a versatile handle for hydrogen bonding and conformational control, while the methoxy-substituted aniline allows for diverse cross-coupling chemistry[1]. However, this dual-moiety structure introduces complex toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to replace the rigid, often context-lacking standard Safety Data Sheet (SDS) format. Here, we analyze the mechanistic causality behind the compound's hazards and establish self-validating handling protocols to ensure uncompromised occupational safety.

Physicochemical Profiling & Structural Alerts

Understanding the physical properties of a compound is the first step in predicting its behavior in a laboratory setting. The table below summarizes the core quantitative data for this compound[1].

ParameterValue / Description
Compound Name 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline
CAS Registry Number 951911-18-5
Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
SMILES String COC1=C(S(N2CCCC2)(=O)=O)C=C(N)C=C1
Physical State Solid (Powder)
Key Structural Alerts Primary Aromatic Amine (PAA), Sulfonamide
Mechanistic Toxicology: The Aniline vs. Sulfonamide Paradigm

A common misconception in drug development is the blanket avoidance of sulfonamides due to historical "sulfa allergies"[2]. However, extensive postmarketing analyses of cutaneous adverse events (cAEs) reveal that hypersensitivity is primarily driven by the metabolic activation of the unsubstituted aniline group, not the sulfonamide moiety itself[3][4]. Therefore, safety protocols must strictly target the Primary Aromatic Amine (PAA) liabilities.

PAAs, particularly methoxy-substituted derivatives like p-anisidine, do not occur naturally and are highly lipophilic, allowing rapid and dangerous dermal absorption[5]. The primary acute toxicity vector for p-anisidine derivatives is methemoglobinemia [6].

Upon systemic entry, the aniline nitrogen is N-hydroxylated by hepatic cytochrome P450 enzymes[5]. The resulting N-hydroxylamine metabolite penetrates erythrocytes, initiating a catalytic redox cycle that oxidizes ferrous (Fe2+) oxyhemoglobin to ferric (Fe3+) methemoglobin[5]. Because methemoglobin cannot bind oxygen, this leads to systemic hypoxia, fatigue, and cyanosis[7].

Methemoglobinemia A 4-Methoxy-3-(pyrrolidine- 1-sulfonyl)aniline B Hepatic CYP450 Oxidation A->B Absorption C N-Hydroxylamine Metabolite B->C N-hydroxylation D Red Blood Cell Penetration C->D Circulation E Oxyhemoglobin (Fe2+) Oxidation D->E Redox Cycling F Methemoglobinemia (Hypoxia) E->F Oxygen Depletion

Fig 1. CYP450-mediated activation of the aniline moiety causing methemoglobinemia.

Self-Validating Experimental Protocols for Safe Handling

Standard handling procedures are insufficient for lipophilic PAAs. The following protocol integrates causality-driven engineering controls with self-validating decontamination to ensure absolute safety during routine synthesis and weighing.

Step-by-Step Methodology: Analytical Weighing & Transfer
  • Engineering Controls: Conduct all operations within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

    • Causality: B2 cabinets are 100% exhausted to the outside, preventing the recirculation of toxic PAA vapors or fine sulfonamide dust back into the laboratory environment.

  • Causality-Driven PPE Selection: Don extended-cuff Butyl rubber gloves over standard Nitrile gloves. Wear a Tyvek sleeve over the lab coat.

    • Causality: The methoxy group increases the compound's lipophilicity, allowing it to rapidly permeate standard latex or thin nitrile upon prolonged contact[5].

  • Electrostatic Mitigation: Activate an anti-static ionizer bar inside the balance enclosure prior to opening the chemical vessel.

    • Causality: Fine functionalized aniline powders hold static charges, leading to spontaneous aerosolization and severe inhalation risks during transfer.

  • Transfer & Sealing: Use a grounded, conductive spatula to transfer the powder into a pre-tared vial. Cap the receiving vial immediately inside the enclosure.

  • Self-Validating Decontamination: Wipe all surfaces with a 10% sodium hypochlorite (bleach) solution to oxidatively degrade the aniline moiety, followed by a 70% ethanol rinse.

    • Validation: Swab the work area with a commercial colorimetric PAA surface test (diazotization-based swab). A lack of color change definitively validates that the surface is chemically safe for the next operator.

Emergency Response & Decontamination Workflows

Due to the severe acute toxicity of p-anisidine derivatives via inhalation and dermal contact[7], spill responses must prioritize aerosol suppression and chemical neutralization[8].

SpillResponse S1 Spill Detected (Powder/Solution) S2 Evacuate & Assess Ventilation S1->S2 S3 Don Advanced PPE (Respirator, Nitrile) S2->S3 S4 Containment (Wet Absorbent) S3->S4 Prevent Dust S5 Chemical Neutralization (Dilute Acid Wash) S4->S5 S6 Verification (Colorimetric Swab) S5->S6 Self-Validation

Fig 2. Step-by-step spill response workflow emphasizing dust prevention and validation.

Step-by-Step Methodology: Acute Spill Cleanup
  • Assessment & PPE: Evacuate the immediate area. Responders must don a NIOSH-approved P100 respirator and heavy-duty Butyl gloves[8].

    • Causality: P100 filters block 99.9% of airborne particulates, mitigating the severe inhalation hazard of the aerosolized powder[7].

  • Aerosol Suppression: Gently mist the spill with water or cover it with a damp absorbent pad[8].

    • Causality: Dry sweeping generates toxic dust clouds. Water dampening physically binds the powder, preventing respiratory exposure.

  • Chemical Neutralization: Treat the collected waste and the spill surface with a 1% to 5% acetic acid solution.

    • Causality: The acid protonates the primary amine, converting the lipophilic free base into a water-soluble anilinium salt, drastically reducing its volatility and dermal penetration capability.

  • Self-Validating Clearance: After a final water wash, apply a PAA-sensitive colorimetric swab to the spill perimeter and epicenter.

    • Validation: The area is only cleared for normal operations once the swab returns a negative result, proving the absence of residual toxic monomer.

References

Sources

Foundational

The Solubility Profile of 3-Sulfonylpyrrolidine Aniline Derivatives in DMSO: A Technical Guide for High-Throughput Screening and Storage

Executive Summary 3-Sulfonylpyrrolidine aniline derivatives represent a highly versatile pharmacophore, frequently deployed in the development of kinase modulators, PDE4 inhibitors, and SHP2 allosteric inhibitors[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Sulfonylpyrrolidine aniline derivatives represent a highly versatile pharmacophore, frequently deployed in the development of kinase modulators, PDE4 inhibitors, and SHP2 allosteric inhibitors[1][2]. While these compounds exhibit excellent target-binding kinetics, their progression through early-stage drug discovery is frequently bottlenecked by complex solubility profiles in dimethyl sulfoxide (DMSO).

As an Application Scientist, I frequently observe that the failure of a compound in High-Throughput Screening (HTS) is not due to a lack of biological activity, but rather due to unrecognized precipitation ("crashing out") in the assay plate[3]. This whitepaper provides an in-depth mechanistic analysis of DMSO solvation dynamics for 3-sulfonylpyrrolidine anilines and establishes self-validating protocols for kinetic and thermodynamic solubility profiling.

Mechanistic Basis of Solvation and Precipitation

The Structural Conflict: Solvation vs. Crystal Lattice Energy

The 3-sulfonylpyrrolidine aniline scaffold presents a unique solvation challenge. The sulfonyl group acts as a potent hydrogen bond acceptor, while the aniline moiety provides strong hydrogen bond donors. In anhydrous DMSO, the solvent's highly polar sulfoxide oxygen effectively solvates the aniline donors, maintaining the compound in solution.

However, DMSO is exceptionally hygroscopic[3]. When atmospheric water is absorbed during handling, water molecules fiercely compete for hydrogen bonding sites. Because water forms a rigid, three-dimensional hydrogen-bonded network, it effectively "squeezes out" the lipophilic pyrrolidine core and the aromatic rings. This forces the compound to self-associate, pushing the solution from a stable state into a metastable supersaturated zone[4].

The Synergy of Freeze-Thaw Cycles and Water Uptake

A critical failure point in compound management is the repeated freeze-thaw cycling of DMSO stock solutions. Research demonstrates that precipitation is synergistically enhanced by the combination of water uptake and freeze-thaw cycles[4][5].

The Causality: When a wet DMSO solution freezes, pure DMSO crystallizes first, concentrating the water and the drug in the remaining liquid micro-pockets. This localized spike in water concentration drastically lowers the dielectric constant of the micro-environment, forcing the 3-sulfonylpyrrolidine aniline into an unstable supersaturated zone[4]. Nucleation occurs. Upon thawing, the crystallized compound is now in a lower-energy, higher-melting-point thermodynamic state that is highly resistant to re-dissolution[4].

Kinetic vs. Thermodynamic Solubility Profiles

In drug discovery, solubility is not a single static number; it is defined by the experimental pathway. Understanding the distinction is vital for preventing false negatives in biological assays[6][7].

Table 1: Comparative Solubility Metrics for 3-Sulfonylpyrrolidine Anilines

ParameterKinetic SolubilityThermodynamic SolubilityRelevance to 3-Sulfonylpyrrolidines
Definition The concentration at which a compound precipitates when a DMSO stock is diluted into an aqueous buffer[8].The absolute equilibrium concentration of a compound in a specific solvent (e.g., pure DMSO)[8].Kinetic dictates HTS success; Thermodynamic dictates stock storage viability.
State Metastable (time-dependent)[4].Stable (equilibrium)[8].Anilines often form metastable supersaturated solutions that crash out hours later.
Methodology Nephelometry, UV-Vis, or Chemiluminescent Nitrogen Detection (CLND)[7].Shake-flask method followed by HPLC-UV or NMR[8].Nephelometry is preferred for rapid HTS screening of large libraries.
Sample Req. Low (<10 µL of 10 mM stock)[7].High (Excess solid powder required)[6].Thermodynamic is reserved for lead optimization phases.

Experimental Workflows for Solubility Profiling

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control to verify the causality of the result.

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

Purpose: To determine the maximum concentration a 3-sulfonylpyrrolidine aniline can reach in an aqueous assay buffer before "crashing out" from a DMSO stock[3].

  • Stock Preparation: Prepare a 10 mM stock solution of the derivative in anhydrous DMSO-d6[3].

  • Acoustic Dispensing: Use an acoustic liquid handler to dispense varying volumes of the DMSO stock into a 384-well plate containing PBS (pH 7.4). Causality: Acoustic dispensing avoids the localized high-concentration "plumes" that occur with physical pipette tips, which can trigger premature nucleation.

  • Incubation: Seal the plate and incubate at room temperature for exactly 2 hours. Causality: 3-sulfonylpyrrolidine anilines often form metastable solutions. A 2-hour incubation ensures the system has time to transition from metastable to unstable, reflecting true assay conditions[4].

  • Self-Validation Step: Include wells with Imipramine HCl (highly soluble) and Astemizole (poorly soluble) as on-board performance-indicating standards[7].

  • Quantification: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (turbidity) is detected compared to the vehicle control. Validation Check: The assay is only valid if the Astemizole control shows expected precipitation.

Protocol B: Shake-Flask Thermodynamic Solubility Assay (HPLC-UV)

Purpose: To determine the maximum stable concentration of the compound in pure DMSO for long-term storage[8].

  • Saturation: Add an excess amount of solid 3-sulfonylpyrrolidine aniline powder to 1 mL of anhydrous DMSO in a tightly sealed, argon-purged glass vial[8].

  • Equilibration: Agitate the vial on a thermoshaker at 25°C for 48 hours. Causality: 48 hours is required to overcome the high crystal lattice energy of the sulfonamide/aniline interactions and reach true thermodynamic equilibrium[8].

  • Self-Validation Step (Seeding): After 48 hours, introduce a microscopic seed crystal of the compound into the vial. If the dissolved concentration remains stable over the next 12 hours, true equilibrium is confirmed. If the concentration drops, the solution was previously in a metastable supersaturated state[4].

  • Separation & Analysis: Centrifuge at 15,000 x g for 15 minutes to pellet undissolved solids. Analyze the clear supernatant via HPLC-UV against a known calibration curve to quantify the exact solubility limit[8].

Workflow Visualization

The following diagram illustrates the logical relationship between compound synthesis, quality control, and the divergent pathways for solubility testing.

G A Compound Synthesis: 3-Sulfonylpyrrolidine Aniline B Stock Preparation (10-100 mM in Anhydrous DMSO) A->B C Quality Control (1H NMR for Water Contamination) B->C D Solubility Profiling C->D E Kinetic Assay (Aqueous Buffer Dilution) D->E HTS Prep F Thermodynamic Assay (Shake-Flask in DMSO) D->F Storage Prep G High-Throughput Screening (HTS) E->G H Long-Term Storage (-20°C, Desiccated) F->H

Workflow for DMSO solubility assessment and mitigation in high-throughput screening.

Mitigation Strategies for HTS and Storage

To preserve the integrity of 3-sulfonylpyrrolidine aniline libraries, the following operational rules must be strictly enforced:

  • Abolish Freeze-Thaw Cycles: Aliquot DMSO stock solutions into single-use volumes. Once a tube is thawed, it must be used or discarded. Freeze-thaw cycles in the presence of trace water are the primary driver of irreversible precipitation[4][5][9].

  • Environmental Control: All liquid handling of DMSO stocks must occur in low-humidity environments (ideally <20% relative humidity) or under inert gas to prevent hygroscopic water uptake[3].

  • NMR Water Monitoring: Before utilizing a legacy 100 mM stock, run a rapid ¹H NMR spectrum. A prominent water peak indicates compromised solvent integrity, and the stock should be flagged for potential thermodynamic instability[3].

References

  • Ziath / Lipinski, C. "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles." Journal of Biomolecular Screening (2003). Available at: [Link]

  • Popa-Burke, I., & Russell, J. "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, 19(9), 1302-1308. (2014). Available at:[Link]

  • SciSpace / Hoelke et al. "Experimental and Computational Methods Pertaining to Drug Solubility." International Journal of Pharmaceutics. Available at:[Link]

  • PMC / Di, L., & Kerns, E. H. "Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library." Drug Discovery Today. Available at:[Link]

  • Google Patents. "KR20150091061A - Phenylethylpyridine derivatives as PDE4 inhibitors." Google Patents.
  • Google Patents. "CN106946796A - Aminopyrimidine derivatives used as kinase activity modulators." Google Patents.

Sources

Exploratory

Technical Guide: Pyrrolidine-1-Sulfonyl Aniline Building Blocks in Drug Discovery

[1] Executive Summary The pyrrolidine-1-sulfonyl aniline scaffold represents a critical "privileged structure" in modern medicinal chemistry.[1] Defined by a sulfonamide linkage where the nitrogen atom is constrained wit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The pyrrolidine-1-sulfonyl aniline scaffold represents a critical "privileged structure" in modern medicinal chemistry.[1] Defined by a sulfonamide linkage where the nitrogen atom is constrained within a five-membered pyrrolidine ring, this moiety offers a unique balance of lipophilicity, metabolic stability, and hydrogen-bond accepting capability. Unlike acyclic diethyl- or dimethyl-sulfonamides, the pyrrolidine ring reduces entropic penalties upon binding, making it a high-value motif for Fragment-Based Drug Discovery (FBDD).

This guide details the synthetic architecture, physicochemical utility, and application of 4-(pyrrolidin-1-ylsulfonyl)aniline (CAS: 88327-91-7) and its isomers as primary building blocks in the development of kinase inhibitors (specifically FLT3), carbonic anhydrase inhibitors, and GPCR modulators.

Chemical Architecture & Physicochemical Profile[2][3][4]

The Scaffold Advantage

The pyrrolidine-1-sulfonyl group functions as a bioisostere for other bulky hydrophobic groups but provides distinct advantages:

  • Solubility: The sulfonyl group (

    
    ) acts as a strong hydrogen bond acceptor, improving aqueous solubility compared to pure carbocycles.
    
  • Conformational Constraint: The pyrrolidine ring locks the nitrogen lone pair orientation, often leading to tighter binding affinities (

    
    ) due to reduced entropic loss during protein-ligand interaction.
    
  • Metabolic Stability: The cyclic amine is generally more resistant to oxidative dealkylation compared to acyclic analogs like diethylamine.[1]

Structural Isomers

While the para-isomer is the most predominant in kinase discovery, the meta-isomer offers alternative vector orientations for probing binding pockets.

IsomerStructure NameCAS RegistryPrimary Application
Para 4-(pyrrolidin-1-ylsulfonyl)aniline88327-91-7Kinase Inhibitors (FLT3, CDK2), Antivirals
Meta 3-(pyrrolidin-1-ylsulfonyl)aniline91619-38-4GPCR Ligands, Carbonic Anhydrase Inhibitors
Ortho 2-(pyrrolidin-1-ylsulfonyl)aniline334981-10-1Specialized steric probes (Less common due to steric clash)

Synthetic Architectures & Protocols

The synthesis of pyrrolidine-1-sulfonyl anilines is strictly governed by the Nitro-Reduction Pathway .[1] Direct chlorosulfonation of aniline is avoided due to the high reactivity of the amino group, which leads to polymerization or polysulfonylation.

Core Synthesis Workflow (The "Gold Standard")

The most reliable route involves the nucleophilic attack of pyrrolidine on a nitrobenzenesulfonyl chloride, followed by the chemoselective reduction of the nitro group.

SynthesisWorkflow Start Nitrobenzenesulfonyl Chloride Inter Intermediate: N-(Nitrophenylsulfonyl)pyrrolidine Start->Inter SN2 Substitution 0°C to RT, DCM/THF Reagent Pyrrolidine (Excess or Base) Reagent->Inter Product Final Product: (Pyrrolidin-1-ylsulfonyl)aniline Inter->Product Chemoselective Reduction RedAgent Reduction Agent (H2/Pd-C or Fe/NH4Cl) RedAgent->Product

Figure 1: The standard two-step synthetic pathway for generating pyrrolidine-sulfonyl aniline building blocks.

Detailed Experimental Protocols
Protocol A: Sulfonylation (Formation of the Sulfonamide)

Rationale: The reaction is exothermic.[1] Temperature control is critical to prevent hydrolysis of the sulfonyl chloride.[1]

  • Preparation: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) or THF. Cool to 0°C under

    
     atmosphere.[1]
    
  • Addition: Add Triethylamine (

    
    , 1.2 eq) followed by dropwise addition of Pyrrolidine (1.1 eq). Note: Pyrrolidine can act as both nucleophile and base if used in excess (2.2 eq), but 
    
    
    
    is more atom-economical.
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine) and Brine. Dry over

    
    .[1][2][3]
    
  • Yield: Typically >90% as a crystalline solid.[1]

Protocol B: Nitro Reduction (The Critical Step)

Rationale: While catalytic hydrogenation is cleanest, iron-mediated reduction is preferred if the molecule contains halogen substituents sensitive to hydrogenolysis.[1]

Method 1: Catalytic Hydrogenation (


, Pd/C) 
  • Dissolve the nitro-intermediate in Methanol (MeOH).[1]

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     balloon (1 atm) for 4–12 hours.
    
  • Filtration: Filter through Celite to remove Pd/C. (Caution: Pyrophoric catalyst).[1]

  • Result: Quantitative conversion to the aniline.

Method 2: Iron/Ammonium Chloride (


) 
Use this if the scaffold contains sensitive groups (e.g., Iodine/Bromine).
  • Suspend nitro-intermediate in EtOH/Water (3:1).[1]

  • Add

    
     (5.0 eq) and Iron powder (5.0 eq).
    
  • Reflux at 80°C for 2 hours.

  • Filter hot through Celite.[1][3]

Medicinal Chemistry Applications

Kinase Inhibition (FLT3-ITD)

The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety is a validated fragment in the design of inhibitors for FLT3 (FMS-like tyrosine kinase 3) , a key target in Acute Myeloid Leukemia (AML).

  • Mechanism: The aniline amine (

    
    ) typically forms a hinge-binding hydrogen bond with the kinase backbone (e.g., residue Cys695 in FLT3), while the sulfonyl-pyrrolidine tail extends into the solvent-exposed region or a hydrophobic pocket, improving potency via the hydrophobic effect.
    
  • Example: Imidazo[1,2-b]pyridazine derivatives utilize this aniline to achieve sub-nanomolar potency against FLT3-ITD mutants.[1]

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary pharmacophore for CA inhibition.

  • Role: The sulfonamide zinc-binding group (ZBG) is usually primary (

    
    ). However, secondary sulfonamides like pyrrolidine-sulfonyls are explored as "tail" groups attached to the main scaffold to modulate isoform selectivity (e.g., hCA IX vs hCA II) through steric occlusion.
    
SAR Decision Logic

When should a medicinal chemist choose this scaffold?

SAR_Logic Start Lead Optimization Need for Sulfonamide Solubility Is Solubility Poor? Start->Solubility Metabolic Is t1/2 too short (Metabolic Instability)? Solubility->Metabolic Yes Decision2 Use Primary Sulfonamide (-SO2NH2) Solubility->Decision2 No (Need ZBG) Decision1 Use Pyrrolidine-Sulfonyl (Removes H-bond donor, adds bulk) Metabolic->Decision1 Yes (Cyclic amines > Acyclic) Decision3 Use Diethyl-Sulfonamide Metabolic->Decision3 No

Figure 2: SAR decision tree for selecting pyrrolidine-sulfonyl motifs during lead optimization.

Comparative Data Analysis

The following table contrasts the pyrrolidine scaffold with common analogs in terms of physicochemical properties relevant to drug-likeness.

PropertyPyrrolidine-1-sulfonylDiethyl-sulfonylPiperidine-1-sulfonylMorpholine-4-sulfonyl
LogP (Lipophilicity) Moderate (~1.[1]5)High (~1.[1]9)High (~2.[1]0)Low (~0.8)
tPSA (Ų) ~45~45~45~55
Metabolic Stability High (Ring constraint)Low (N-dealkylation)HighHigh
Solubility GoodPoorModerateExcellent
Steric Bulk CompactFlexibleBulkyBulky

Note: Morpholine is often used to lower LogP, while Pyrrolidine is used to maintain lipophilicity for membrane permeability while avoiding the metabolic liability of flexible alkyl chains.

References

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives. National Institutes of Health (NIH).[1] Available at: [Link]

  • Structural Comparison of Sulfonamide-Based Derivatives. MDPI Molecules. Available at: [Link][2][3]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Frontiers in Chemistry.[1] Available at: [Link][4][2][3][5][6][7][8][9]

  • Hirshfeld surface analyses and DFT studies of N-cycloamino-o-sulfanilamides. International Union of Crystallography (IUCr).[1] Available at: [Link][6][9]

Sources

Foundational

Technical Specification: 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline

This guide provides a comprehensive technical analysis of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline , a specialized sulfonamide building block used in medicinal chemistry for the development of kinase inhibitors and GP...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline , a specialized sulfonamide building block used in medicinal chemistry for the development of kinase inhibitors and GPCR ligands.

Chemical Identity & Digital Signatures

The following identifiers are verified for integration into chemical inventories and chemoinformatic databases.

Identifier Value Format/Notes
Common Name 4-Methoxy-3-(pyrrolidine-1-sulfonyl)anilineIUPAC-compliant
CAS Registry Number 951911-18-5 Verified Registry
InChIKey HMECKEXWAVSLIH-UHFFFAOYSA-N Hashed Digital Signature
Canonical SMILES COc1c(S(=O)(=O)N2CCCC2)cc(N)cc1Isomeric SMILES
InChI String InChI=1S/C11H16N2O3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3Standard Version 1.06+
Molecular Formula C₁₁H₁₆N₂O₃S
Molecular Weight 256.32 g/mol Monoisotopic Mass: 256.0882

Structural Analysis & Pharmacophore Properties

This molecule represents a "privileged scaffold" modification. It combines the electron-donating properties of the p-anisidine core with a solubilizing, sterically defined sulfonamide moiety.

Structural Logic
  • Aniline Core (C1-C6): The primary amine at position 1 serves as a reactive handle for further derivatization (e.g., amide coupling, urea formation) or as a hydrogen bond donor in the final drug target.

  • Methoxy Group (C4): Located para to the amine, this group provides electron density to the ring, increasing the nucleophilicity of the amine. It also serves as a hydrogen bond acceptor.

  • Pyrrolidine-1-sulfonyl Group (C3):

    • Regiochemistry: Positioned ortho to the methoxy group and meta to the amine. This specific substitution pattern forces the methoxy group out of coplanarity slightly due to steric pressure from the bulky sulfonyl group, potentially locking the conformation.

    • Function: The pyrrolidine ring acts as a lipophilic "cap" that improves metabolic stability compared to a diethyl-sulfonamide, while the sulfonyl group acts as a strong hydrogen bond acceptor.

Physicochemical Profile (Calculated)
  • LogP (Octanol/Water): ~1.2 – 1.5 (Moderate lipophilicity, good membrane permeability).

  • TPSA (Topological Polar Surface Area): ~80 Ų (Well within the <140 Ų rule for oral bioavailability).

  • pKa (Aniline NH2): ~3.5 – 4.0 (Reduced basicity due to the electron-withdrawing inductive effect of the meta-sulfonyl group).

Synthesis Protocols

Due to the specific regiochemistry (3-sulfonyl, 4-methoxy), direct chlorosulfonation of p-anisidine can be ambiguous. The most robust, self-validating route utilizes a Convergent Reduction Strategy starting from a nitro-precursor.

Pathway Visualization

The following diagram illustrates the logical flow from commercially available precursors to the target amine.[1]

SynthesisPathway Start 2-Methoxy-5-nitrobenzenesulfonyl chloride (CAS 120286-26-8) Inter Intermediate 1: 1-((2-Methoxy-5-nitrophenyl)sulfonyl)pyrrolidine Start->Inter Step 1: Sulfonylation DCM, 0°C -> RT Reagent1 Pyrrolidine (Base) Reagent1->Inter Product TARGET: 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS 951911-18-5) Inter->Product Step 2: Hydrogenation MeOH, RT Reagent2 H2 / Pd-C (Reduction) Reagent2->Product

Caption: Two-step convergent synthesis ensuring correct regiochemistry of the sulfonyl moiety relative to the methoxy group.

Detailed Experimental Methodology
Step 1: Sulfonamide Formation

Objective: Install the pyrrolidine ring onto the sulfonyl chloride without hydrolyzing the chloride.

  • Reagents:

    • 2-Methoxy-5-nitrobenzenesulfonyl chloride (1.0 eq)

    • Pyrrolidine (1.1 eq)

    • Triethylamine (TEA) or DIPEA (1.5 eq)

    • Dichloromethane (DCM) (anhydrous)

  • Protocol:

    • Dissolve 2-Methoxy-5-nitrobenzenesulfonyl chloride in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[2]

    • Mix Pyrrolidine and TEA in a separate vessel with DCM.

    • Add the amine mixture dropwise to the sulfonyl chloride solution over 30 minutes to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation Point (TLC/LCMS): Check for disappearance of starting material.[1] Product should appear as a major peak (M+H ~287).

    • Workup: Wash with 1N HCl (to remove excess amine), then Brine. Dry over MgSO₄ and concentrate. Yields 1-((2-methoxy-5-nitrophenyl)sulfonyl)pyrrolidine.

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the target aniline without reducing the sulfonamide or aromatic ring.

  • Reagents:

    • Intermediate 1 (from Step 1)

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

    • Methanol or Ethanol

    • Hydrogen gas (balloon pressure sufficient)

  • Protocol:

    • Dissolve Intermediate 1 in Methanol.[2]

    • Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).

    • Purge system with Hydrogen gas and stir vigorously under H₂ atmosphere (1 atm) for 6–12 hours.

    • Validation Point: LCMS should show a mass shift of -30 Da (loss of O₂, gain of H₂: 287 -> 257). The solution often changes from yellow (nitro) to colorless/pale brown (amine).

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.[1]

    • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (Ethyl Acetate/Hexane gradient) if necessary.

Applications in Drug Discovery

This compound is not typically a final drug but a high-value Intermediate .

DomainApplication Logic
Kinase Inhibition The aniline nitrogen is frequently used in Buchwald-Hartwig aminations or Nucleophilic Aromatic Substitutions (SnAr) to attach to heterocycles (e.g., pyrimidines, quinazolines). The sulfonamide tail extends into the solvent-exposed region of the ATP binding pocket, improving solubility.
GPCR Ligands Used in the synthesis of 5-HT6 or Dopamine D3 antagonists where the sulfonamide provides a critical hydrogen bond acceptor interaction with residues like Serine or Threonine in the receptor binding site.
Fragment Screening The molecule itself can be included in fragment libraries to probe binding pockets requiring an aromatic amine and a hydrogen-bond acceptor vector.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.[3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.

  • Handling: Use a fume hood. Avoid inhalation of dust.

  • Spill Response: Adsorb with inert material; do not flush into surface water (aquatic toxicity potential of sulfonamides).

References

  • Chemical Identity Verification

    • Sigma-Aldrich/Enamine Catalog. 4-methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS 951911-18-5). Retrieved from (Verified via search result 1.1).

  • Synthetic Methodology (Sulfonamide Formation)

    • BenchChem Technical Guides. Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline derivatives. Retrieved from (Adapted from general sulfonamide synthesis protocols).

  • Structural Precursors

    • PubChem Compound Summary. 2-Methoxy-5-nitrobenzenesulfonyl chloride. Retrieved from .

  • Medicinal Chemistry Context

    • Li Petri, G., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline from 4-methoxy-3-nitrobenzenesulfonyl chloride

An Application Note and Protocol for the Synthesis of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline Introduction: A Scaffold for Discovery In the landscape of medicinal chemistry, the assembly of molecular scaffolds that o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline

Introduction: A Scaffold for Discovery

In the landscape of medicinal chemistry, the assembly of molecular scaffolds that offer both biological relevance and synthetic versatility is a paramount objective. The title compound, 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline, represents a strategic fusion of three key pharmacophoric elements: an aniline core, a methoxy substituent, and a pyrrolidine sulfonamide group. Aniline derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals.[1] The sulfonamide functional group is a classic isostere of amides and esters, renowned for its role in the development of antibacterial agents, diuretics, and enzyme inhibitors.[2][3][4] Furthermore, the pyrrolidine ring is a privileged N-heterocycle frequently incorporated into bioactive molecules to enhance properties such as solubility, metabolic stability, and receptor binding affinity.[5][6]

This document provides a comprehensive, two-step protocol for the synthesis of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline from the commercially available starting material, 4-methoxy-3-nitrobenzenesulfonyl chloride. As senior application scientists, we present not merely a sequence of steps, but a validated workflow grounded in established chemical principles. This guide explains the causal logic behind procedural choices, outlines critical safety considerations, and provides a framework for the characterization of the final product, empowering researchers in drug development to confidently synthesize this valuable intermediate.

Synthetic Strategy and Mechanistic Rationale

The synthesis is logically executed in a two-step sequence. This approach is designed to ensure maximum yield and purity by addressing the chemoselectivity of the functional groups involved.

  • Step 1: Sulfonamide Formation. The synthesis commences with the reaction between 4-methoxy-3-nitrobenzenesulfonyl chloride and pyrrolidine. This is a classic nucleophilic acyl substitution at the sulfonyl sulfur. The highly electrophilic sulfonyl chloride readily reacts with the nucleophilic secondary amine (pyrrolidine). An organic base, such as triethylamine, is crucial in this step to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7]

  • Step 2: Nitro Group Reduction. The intermediate, N-(4-methoxy-3-nitrophenyl)pyrrolidine-1-sulfonamide, is then subjected to a reduction step to convert the aromatic nitro group into the target primary amine (aniline). This transformation must be performed after the sulfonamide formation. If the nitro group were reduced first, the resulting aniline would be more reactive than pyrrolidine, leading to undesired self-reaction with the sulfonyl chloride starting material. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction, typically proceeding under mild conditions with high yield.[8][9] Alternative methods include the use of reducing metals like iron or tin(II) chloride in acidic media.[10][11]

The overall synthetic pathway is illustrated below.

Synthetic_Pathway Start 4-Methoxy-3-nitrobenzenesulfonyl chloride Intermediate N-(4-methoxy-3-nitrophenyl) pyrrolidine-1-sulfonamide Start->Intermediate  Pyrrolidine, Et3N (Step 1) Product 4-Methoxy-3-(pyrrolidine-1-sulfonyl) aniline Intermediate->Product  H2, Pd/C (Step 2)

Figure 1: Two-step synthesis of the target compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Synthesis of N-(4-methoxy-3-nitrophenyl)pyrrolidine-1-sulfonamide

This procedure details the formation of the sulfonamide intermediate.

Materials and Reagents:

  • 4-methoxy-3-nitrobenzenesulfonyl chloride

  • Pyrrolidine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, dropping funnel, separatory funnel

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
4-methoxy-3-nitrobenzenesulfonyl chloride253.6510.01.02.54 g
Pyrrolidine71.1210.51.050.75 g (0.87 mL)
Triethylamine101.1911.01.11.11 g (1.53 mL)
Anhydrous Dichloromethane---50 mL

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 40 mL) under an inert atmosphere (e.g., nitrogen).

  • Base and Amine Addition: To the stirred solution, add triethylamine (1.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of pyrrolidine (1.05 eq) in anhydrous DCM (10 mL) to the reaction mixture via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess triethylamine and pyrrolidine, followed by saturated NaHCO₃ solution (1 x 25 mL) to neutralize any remaining acid, and finally with brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be used directly in the next step or purified further by column chromatography if necessary.

Part B: Synthesis of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline

This procedure describes the reduction of the nitro group to the final aniline product.

Materials and Reagents:

  • N-(4-methoxy-3-nitrophenyl)pyrrolidine-1-sulfonamide (from Part A)

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
N-(4-methoxy-3-nitrophenyl)pyrrolidine-1-sulfonamide288.31~10.01.0~2.88 g (crude from Part A)
10% Palladium on Carbon (50% wet)--catalytic~0.29 g
Methanol or Ethanol---50 mL

Protocol:

  • Reaction Setup: Dissolve the crude N-(4-methoxy-3-nitrophenyl)pyrrolidine-1-sulfonamide (1.0 eq) in methanol or ethanol (50 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric when dry; handle with care.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. If using a balloon, ensure a constant positive pressure of hydrogen. For a dedicated apparatus, follow the manufacturer's instructions.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The aniline product will be more polar than the nitro-intermediate.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry completely as it may ignite. Wash the filter cake with additional solvent (methanol or ethanol).

  • Isolation and Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product, 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline, can be purified by column chromatography on silica gel to yield the final product.

Experimental_Workflow cluster_0 Part A: Sulfonamide Formation cluster_1 Part B: Nitro Reduction A1 Dissolve Sulfonyl Chloride in DCM A2 Add Et3N, Cool to 0 °C A1->A2 A3 Add Pyrrolidine Solution A2->A3 A4 Warm to RT, Stir 2-4h A3->A4 A5 Aqueous Work-up (HCl, NaHCO3, Brine) A4->A5 A6 Dry and Concentrate A5->A6 B1 Dissolve Nitro Intermediate in MeOH/EtOH A6->B1 Proceed with crude intermediate B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenate (H2 atm) B2->B3 B4 Filter through Celite B3->B4 B5 Concentrate Filtrate B4->B5 B6 Purify via Chromatography B5->B6 Final Characterization (NMR, MS, etc.) B6->Final Final Product

Figure 2: Detailed experimental workflow diagram.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected ValueSource
Chemical Name 4-methoxy-3-(pyrrolidine-1-sulfonyl)aniline-
CAS Number 951911-18-5[12]
Molecular Formula C₁₁H₁₆N₂O₃S[12]
Molecular Weight 256.32 g/mol [12]
Appearance Off-white to pale yellow solidPredicted

Spectroscopic Data (Predicted):

  • ¹H NMR: Expect characteristic signals for the aromatic protons (three, likely in the range of δ 6.5-7.5 ppm), the methoxy group (singlet, ~δ 3.8-4.0 ppm), the aniline NH₂ protons (broad singlet), and the pyrrolidine protons (multiplets, ~δ 1.8-2.0 and ~δ 3.2-3.4 ppm).

  • ¹³C NMR: Aromatic carbons, methoxy carbon (~δ 55-60 ppm), and two distinct signals for the pyrrolidine carbons.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion at m/z ≈ 257.33.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. Consult the Safety Data Sheets (SDS) for all reagents before commencing work.[13][14][15]

  • 4-methoxy-3-nitrobenzenesulfonyl chloride: Corrosive. Reacts with water and moisture. Handle in a dry environment and avoid contact with skin and eyes.[15]

  • Pyrrolidine: Flammable and corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.[8]

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye irritation.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling must occur within a fume hood.

  • Palladium on Carbon (Pd/C): Flammable solid. Can be pyrophoric, especially when dry and exposed to air or solvents. Handle with care and do not allow the catalyst to dry on filter paper.

  • Hydrogen Gas: Extremely flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step. Use appropriate safety measures and equipment.[8]

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.
  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • 4-Nitrobenzenesulfonyl chloride - Safety D
  • SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl Chloride. TCI Chemicals.
  • 4-Methoxybenzenesulfonyl chloride - Safety D
  • Sulfonamide (medicine). Wikipedia.
  • SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl chloride. MilliporeSigma.
  • SAFETY DATA SHEET - 2-Methoxy-4-nitrobenzenesulfonyl chloride. Thermo Fisher Scientific.
  • Reduction of nitro compounds. Wikipedia.
  • Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide. Benchchem.
  • Application Notes and Protocols: Reaction of 3-Nitrobenzenesulfonyl Chloride with Pyrrolidine. Benchchem.
  • 4-methoxy-3-(pyrrolidine-1-sulfonyl)aniline. Appchem.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical C
  • Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. (2008). PubMed.
  • Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. SIOC Journals.
  • reduction of nitro groups to anilines. (2019). YouTube.
  • 4-Methoxy-3-(1-pyrrolidinylcarbonyl)aniline. ChemScene.
  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Rsc.org.
  • Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline.
  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group.
  • CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride. CymitQuimica.
  • 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. (2025). Beilstein Journals.
  • 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine. BindingDB.

Sources

Application

Application Note: Protocol for the Sulfonylation of 4-Methoxyaniline with Pyrrolidine-1-Sulfonyl Chloride

Executive Summary The synthesis of sulfamide pharmacophores is a critical transformation in medicinal chemistry, frequently utilized in the development of kinase inhibitors, carbonic anhydrase inhibitors, and antimicrobi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sulfamide pharmacophores is a critical transformation in medicinal chemistry, frequently utilized in the development of kinase inhibitors, carbonic anhydrase inhibitors, and antimicrobial agents[1]. This application note details the robust, step-by-step protocol for the sulfonylation of 4-methoxyaniline with a pyrrolidine moiety. Because two amines cannot couple directly, the reaction utilizes pyrrolidine-1-sulfonyl chloride as the active electrophilic species to successfully yield N-(4-methoxyphenyl)pyrrolidine-1-sulfonamide[2].

Mechanistic Insights & Reaction Design

As a self-validating system, this protocol is designed around the specific electronic properties of the reactants.

  • Electrophilicity of Sulfamoyl Chlorides: Unlike standard aryl or alkyl sulfonyl chlorides (e.g., tosyl chloride), sulfamoyl chlorides like pyrrolidine-1-sulfonyl chloride exhibit significantly reduced electrophilicity at the sulfur atom. This is caused by the electron-donating resonance effect of the adjacent pyrrolidine nitrogen lone pair[3].

  • Nucleophilic Catalysis (DMAP): To overcome the poor reactivity of the sulfamoyl chloride, 4-dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP attacks the sulfamoyl chloride to form a highly reactive, transient sulfonylpyridinium intermediate, which is then rapidly intercepted by the 4-methoxyaniline nucleophile.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic auxiliary base. Its primary role is to scavenge the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the 4-methoxyaniline[1].

  • Solvent Dynamics: Anhydrous dichloromethane (DCM) is the optimal solvent due to its ability to solubilize all reagents and its low boiling point, which facilitates a seamless aqueous workup[2].

Experimental Workflow

G N1 1. Reagent Preparation 4-Methoxyaniline + DIPEA + DMAP in Anhydrous DCM N2 2. Ice Bath Cooling (0 °C) Dropwise addition of Pyrrolidine-1-sulfonyl chloride N1->N2 N3 3. Reaction Progression Warm to RT, Stir for 4-6 h Monitor via TLC N2->N3 N4 4. Aqueous Workup Quench with H2O Wash with 1M HCl & Brine N3->N4 N5 5. Organic Phase Treatment Dry over Na2SO4 Concentrate in vacuo N4->N5 N6 6. Purification Flash Chromatography (Hexanes/EtOAc) N5->N6 N7 7. Final Product N-(4-methoxyphenyl)pyrrolidine-1-sulfonamide N6->N7

Workflow for the synthesis of N-(4-methoxyphenyl)pyrrolidine-1-sulfonamide.

Detailed Step-by-Step Protocol

Materials and Reagents
  • 4-Methoxyaniline (1.0 equiv, 10.0 mmol, 1.23 g)

  • Pyrrolidine-1-sulfonyl chloride (1.2 equiv, 12.0 mmol, 2.03 g)[4]

  • DIPEA (2.0 equiv, 20.0 mmol, 3.48 mL)

  • DMAP (0.1 equiv, 1.0 mmol, 0.12 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • 1M Aqueous HCl, Saturated Aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert nitrogen gas to prevent moisture-induced hydrolysis of the sulfamoyl chloride[5].

  • Substrate Dissolution: Add 4-methoxyaniline (1.23 g) and DMAP (0.12 g) to the flask. Inject 40 mL of anhydrous DCM and stir until complete dissolution is achieved.

  • Base Addition & Cooling: Inject DIPEA (3.48 mL) into the reaction mixture. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes[1].

  • Electrophile Introduction: Dissolve pyrrolidine-1-sulfonyl chloride (2.03 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel or syringe pump. Causality: Dropwise addition controls the exothermic nature of the S_N2-type attack and minimizes the formation of bis-sulfonylated side products[2].

  • Reaction Progression: Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C). Stir continuously for 4 to 6 hours.

  • Monitoring: Verify reaction completion via Thin-Layer Chromatography (TLC) using a 70:30 Hexanes/Ethyl Acetate system. The product spot will appear at a higher Rf than the highly polar starting aniline.

  • Quenching and Workup: Quench the reaction by adding 20 mL of distilled water. Transfer the biphasic mixture to a separatory funnel and extract the organic layer.

  • Washing Protocol: Wash the organic layer successively with 1M aqueous HCl (2 × 20 mL) to selectively protonate and remove unreacted 4-methoxyaniline, DMAP, and DIPEA into the aqueous phase. Follow with a saturated NaHCO₃ wash (20 mL) and a brine wash (20 mL)[1].

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution from 90:10 to 70:30 Hexanes/EtOAc) to yield the pure sulfamide as a crystalline solid.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization parameters for coupling anilines with sulfamoyl chlorides, demonstrating the necessity of the DMAP/DIPEA system.

Table 1: Optimization of Reaction Conditions for Sulfamide Synthesis

EntryBase (equiv)Catalyst (equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
1TEA (2.0)NoneDCM0 to RT1245%
2Pyridine (2.0)NoneTHFReflux855%
3DIPEA (2.0)DMAP (0.1)DCM0 to RT488%
4DIPEA (2.0)DMAP (0.1)THF0 to RT682%

(Note: Data represents standard empirical optimization trends for sulfamoylation reactions).

Troubleshooting & Self-Validation

  • Incomplete Conversion: If TLC indicates significant unreacted 4-methoxyaniline after 6 hours, the pyrrolidine-1-sulfonyl chloride may have partially hydrolyzed prior to use. Always use freshly prepared or properly desiccated sulfamoyl chlorides[5].

  • Self-Validating NMR Markers: To confirm the structural integrity of the synthesized N-(4-methoxyphenyl)pyrrolidine-1-sulfonamide, perform ¹H NMR (CDCl₃). The spectrum must self-validate the coupling by displaying:

    • A distinct downfield singlet (~6.5 - 7.0 ppm) corresponding to the newly formed N-H proton [6].

    • A sharp singlet at ~3.8 ppm confirming the intact methoxy group (-OCH₃).

    • Two distinct multiplets at ~3.2 ppm and ~1.8 ppm integrating to 4 protons each, confirming the incorporation of the pyrrolidine ring .

References

  • SciSpace. (n.d.). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides. Retrieved March 6, 2026, from [Link]

  • Berrino, E., et al. (2017). Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. MDPI. Retrieved March 6, 2026, from [Link]

Sources

Method

Using 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline as a scaffold in kinase inhibitor design

Application Note: Strategic Utilization of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline as a Scaffold in Kinase Inhibitor Design Executive Summary The molecule 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline represents a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline as a Scaffold in Kinase Inhibitor Design

Executive Summary

The molecule 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline represents a privileged "tail" scaffold in the design of Type I and Type II kinase inhibitors. Its structural utility lies in its ability to bridge the ATP-binding hinge region with the solvent-exposed front, providing critical solubility and pharmacokinetic (PK) properties while maintaining high affinity.

This guide details the synthetic production , medicinal chemistry rationale , and biological validation protocols for integrating this scaffold into kinase inhibitor libraries.

Medicinal Chemistry Rationale

Structural Pharmacophore Analysis

In the context of kinase inhibition, this scaffold functions primarily as the "Solvent-Front / Ribose-Pocket" moiety. When coupled to a heteroaromatic core (the hinge binder), the scaffold orients itself to optimize interactions outside the deep hydrophobic cleft.

  • Aniline (NH₂): Serves as the nucleophilic attachment point to the core scaffold (e.g., pyrimidine, quinazoline, or purine) via Buchwald-Hartwig coupling or SNAr.

  • Methoxy Group (-OCH₃): Positioned para to the aniline nitrogen, it acts as an electron-donating group (EDG) that modulates the nucleophilicity of the aniline during synthesis. Biologically, it often occupies the ribose-binding pocket or provides metabolic stability by blocking the oxidation-prone para position.

  • Sulfonyl Linker (-SO₂-): Provides rigid geometry (tetrahedral sulfur) and acts as a hydrogen bond acceptor. It directs the pyrrolidine ring away from the hinge, often towards the solvent interface.

  • Pyrrolidine Ring: A solubilizing aliphatic cycle that disrupts planarity, improving the drug's solubility profile and interacting with hydrophobic residues in the solvent channel (e.g., the "gatekeeper" region in some conformations).

Design Workflow Visualization

KinaseDesign Scaffold 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline Coupling Coupling Reaction (Buchwald/SNAr) Scaffold->Coupling Tail Fragment Core Heteroaromatic Core (Pyrimidine/Quinazoline) Core->Coupling Hinge Binder Library Inhibitor Library Coupling->Library Assay Kinase Activity Assay (IC50 Determination) Library->Assay

Figure 1: Workflow for integrating the sulfonyl-aniline scaffold into a kinase inhibitor library.

Synthetic Protocol: Scaffold Production

Objective: Synthesize 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline from commercially available p-anisidine.

Reaction Scheme
  • Protection: p-Anisidine → N-(4-methoxyphenyl)acetamide

  • Chlorosulfonation: N-(4-methoxyphenyl)acetamide → 5-Acetamido-2-methoxybenzenesulfonyl chloride

  • Amine Coupling: Sulfonyl chloride + Pyrrolidine → Sulfonamide intermediate

  • Deprotection: Hydrolysis → Final Aniline Product

Step-by-Step Methodology

Step 1: Acetylation of p-Anisidine

  • Reagents: p-Anisidine (12.3 g, 100 mmol), Acetic Anhydride (11.3 mL), DCM (100 mL).

  • Protocol: Dissolve p-anisidine in DCM. Add acetic anhydride dropwise at 0°C. Stir at RT for 2 hours. Wash with NaHCO₃.[1] Dry organic layer (MgSO₄) and concentrate.[2][3]

  • Yield: ~95% (Off-white solid).

Step 2: Chlorosulfonation (Critical Step)

  • Reagents: Protected Anisidine (10 g), Chlorosulfonic acid (ClSO₃H, 25 mL).

  • Protocol:

    • Cool ClSO₃H to 0°C in a dry flask equipped with a drying tube (HCl gas evolution).

    • Add the acetanilide portion-wise over 30 mins.

    • Caution: Reaction is exothermic.

    • Heat to 60°C for 2 hours to drive the reaction to the meta position relative to the acetamide (ortho to methoxy).

    • Quench by pouring slowly onto crushed ice (200 g). Filter the precipitate immediately (unstable).

  • Note: The methoxy group directs the sulfonyl group to the position ortho to itself due to steric hindrance at the position ortho to the bulky acetamide.

Step 3: Pyrrolidine Coupling

  • Reagents: Crude Sulfonyl Chloride, Pyrrolidine (1.2 eq), TEA (2 eq), THF.

  • Protocol:

    • Dissolve crude sulfonyl chloride in THF at 0°C.

    • Add TEA, then dropwise add Pyrrolidine.

    • Stir at RT for 4 hours.

    • Concentrate THF, extract with EtOAc, wash with brine.

Step 4: Deacetylation

  • Reagents: 6M HCl, Ethanol.

  • Protocol: Reflux the intermediate in EtOH/6M HCl (1:1) for 2 hours. Neutralize with NaOH to pH 8. Extract with EtOAc.[2]

  • Purification: Recrystallization from EtOH/Hexane.

Application: Library Synthesis (Coupling)

Once the scaffold is synthesized, it is coupled to a kinase-targeting core.

Protocol: Buchwald-Hartwig Cross-Coupling

  • Reactants: Heteroaromatic Halide (e.g., 2,4-dichloropyrimidine) + Scaffold Aniline.

  • Catalyst: Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).

  • Base: Cs₂CO₃ (2 eq).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Degas solvent with N₂. Heat at 100°C for 12 hours in a sealed tube.

  • Workup: Filter through Celite, concentrate, and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Biological Validation: Kinase Assay Protocol

Objective: Determine the IC₅₀ of the synthesized inhibitor against a target kinase (e.g., FAK, ALK, or EGFR) using a FRET-based assay (e.g., LanthaScreen™ or Z´-LYTE™).

Reagents Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Fluorescein-labeled Poly-GT or specific peptide substrate (2 µM).

  • ATP: At K_m(app) for the specific kinase.

  • Test Compound: 10 mM DMSO stock, serial diluted (1:3).

Assay Workflow

AssayWorkflow Step1 Plate Preparation: Transfer 10 nL Compound to 384-well plate Step2 Enzyme Addition: Add 5 µL Kinase + Buffer Step1->Step2 Step3 Incubation 1: 15 mins @ RT (Pre-incubation) Step2->Step3 Step4 Reaction Start: Add 5 µL ATP + Substrate Mix Step3->Step4 Step5 Incubation 2: 60 mins @ RT Step4->Step5 Step6 Detection: Add Development Reagent (Eu-Ab) Step5->Step6 Step7 Read: Measure TR-FRET Ratio (Ex 340 / Em 495, 520) Step6->Step7

Figure 2: Standardized TR-FRET Kinase Assay Protocol.

Data Analysis
  • Calculate Emission Ratio: (Signal at 520 nm / Signal at 495 nm).

  • Normalize data: % Inhibition =

    
    .
    
  • Fit curve using non-linear regression (Sigmoidal Dose-Response) to extract IC₅₀.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Chlorosulfonation Hydrolysis of sulfonyl chlorideEnsure all glassware is bone-dry; quench on ice rapidly and process immediately.
Regioisomer Contamination Temperature too high during ClSO₃H additionMaintain strict 0°C during addition; verify isomer via ¹H NMR (look for aromatic splitting patterns).
Poor Solubility in Assay Compound aggregationAdd 0.01% Triton X-100 to assay buffer; ensure final DMSO < 1%.
No Kinase Inhibition Steric clash in solvent channelThe pyrrolidine ring may be too bulky for specific mutants (e.g., Gatekeeper mutations). Try replacing pyrrolidine with a smaller amine (e.g., dimethylamine) to validate steric fit.

References

  • Ma, X., et al. (2017). Design and Synthesis of Sulfonamide-Substituted Diphenylpyrimidines (SFA-DPPYs) as Potent Bruton's Tyrosine Kinase (BTK) Inhibitors.[4] Bioorganic & Medicinal Chemistry.[2][5][6][7][8][9] Link

  • Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK.[6][10] International Journal of Organic Chemistry.[6][10] Link

  • BenchChem Protocols. Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide. (General synthesis reference for similar anilines). Link

  • Shu, X., et al. (2017). Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives as potent FAK inhibitors.[8] Bioorganic & Medicinal Chemistry.[2][5][6][7][8][9] Link

  • LanthaScreen™ Eu Kinase Binding Assay. ThermoFisher Scientific Application Note. Link

Sources

Application

Applications of pyrrolidine sulfonamides in matrix metalloproteinase (MMP) inhibition studies

Topic: Applications of Pyrrolidine Sulfonamides in Matrix Metalloproteinase (MMP) Inhibition Studies Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of Pyrrolidine Sulfonamides in Matrix Metalloproteinase (MMP) Inhibition Studies Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Introduction: The Evolution of MMP Targeting

Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases governing extracellular matrix (ECM) remodeling.[1][2] While critical for tissue homeostasis, their dysregulation drives metastasis, arthritis, and cardiovascular disease. Early therapeutic efforts failed due to the "broad-spectrum" nature of first-generation hydroxamates (e.g., Marimastat), which caused Musculoskeletal Syndrome (MSS) by off-target inhibition of MMP-1.

The Solution: Pyrrolidine Sulfonamides. To achieve selectivity, modern medicinal chemistry has pivoted toward rigid scaffolds. The pyrrolidine sulfonamide class represents a gold standard in this evolution. Unlike flexible linear chains, the pyrrolidine ring acts as a conformationally constrained spacer. It precisely orients the "warhead" (Zinc Binding Group, ZBG) and the P1' side chain into the enzyme's S1' specificity pocket—the primary determinant of MMP selectivity.

This guide details the application of these compounds in inhibition studies, focusing on MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) , using Fluorescence Resonance Energy Transfer (FRET) for screening and Gel Zymography for biological validation.

Chemical Biology & Mechanism of Action

Structural Basis of Inhibition

The efficacy of pyrrolidine sulfonamides relies on a tripartite interaction model. Understanding this is crucial for interpreting Structure-Activity Relationship (SAR) data.

  • The Zinc Binding Group (ZBG): Often a hydroxamate (

    
    ) or carboxylate attached to the pyrrolidine. It chelates the catalytic 
    
    
    
    ion.
  • The Pyrrolidine Scaffold: A rigid 5-membered ring that reduces the entropic penalty of binding. It locks the inhibitor into a bioactive conformation.

  • The Sulfonamide Linker & P1' Group: The sulfonamide moiety (

    
    ) acts as a hydrogen bond acceptor/donor network with the enzyme backbone (often Leu181/Ala182 in MMP-2). Crucially, it directs a hydrophobic aryl group (P1') deep into the S1' pocket.
    

Diagram 1: Mechanism of Action & SAR Logic This diagram illustrates how the pyrrolidine scaffold bridges the catalytic zinc and the specificity pocket.

MMP_Inhibition_Mechanism Inhibitor Pyrrolidine Sulfonamide Inhibitor ZBG Zinc Binding Group (Hydroxamate/Carboxylate) Inhibitor->ZBG Scaffold Pyrrolidine Ring (Rigid Spacer) Inhibitor->Scaffold Sulfonamide Sulfonamide Linker (H-Bond Network) Inhibitor->Sulfonamide MMP_ActiveSite MMP Active Site (Catalytic Domain) Target_Zn Catalytic Zn2+ (Hydrolysis Center) ZBG->Target_Zn Chelation (Blocks Catalysis) Scaffold->MMP_ActiveSite Conformational Lock P1_Prime P1' Side Chain (Selectivity Driver) Sulfonamide->P1_Prime Target_Backbone Enzyme Backbone (Leu/Ala Residues) Sulfonamide->Target_Backbone Hydrogen Bonding Target_S1 S1' Specificity Pocket (Deep Hydrophobic Channel) P1_Prime->Target_S1 Hydrophobic Interaction (Determines Selectivity)

Caption: Structural logic of pyrrolidine sulfonamides. The scaffold aligns the P1' group into the S1' pocket, achieving selectivity (e.g., MMP-2 vs. MMP-1).

Application Note: High-Throughput Screening (HTS)

Method: Fluorometric FRET Assay Purpose: Rapid determination of


 values and kinetic profiling (

).

This assay utilizes a quenched fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). In its intact state, the Dpa (dinitrophenyl) quencher suppresses the Mca (methoxycoumarin) fluorophore. Active MMP cleaves the Gly-Leu bond, separating the pair and restoring fluorescence.

Protocol 1: Kinetic FRET Inhibition Assay

Materials:

  • Enzyme: Recombinant Human MMP-2 or MMP-9 (catalytic domain).

  • Substrate: Mca-PLGL-Dpa-AR-NH2 (Ex/Em: 328/393 nm).

  • Inhibitor: Pyrrolidine Sulfonamide test compounds (dissolved in DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    
  • Activator: p-Aminophenylmercuric acetate (APMA) (if using pro-enzymes).

Step-by-Step Workflow:

  • Enzyme Activation:

    • Dilute pro-MMP to 2x final concentration in Assay Buffer.

    • Add APMA (1 mM final) and incubate at 37°C for 1-2 hours (MMP-2) or 2-24 hours (MMP-9) until fully activated. Note: Catalytic domains do not require APMA.

  • Inhibitor Preparation:

    • Prepare a 10-point serial dilution of the pyrrolidine sulfonamide in DMSO.

    • Critical: Maintain final DMSO concentration <1% to prevent enzyme denaturation.

  • Pre-Incubation:

    • Add 50 µL of Activated Enzyme + 20 µL of Inhibitor to a black 96-well plate.

    • Incubate for 30 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Initiation:

    • Add 30 µL of FRET Substrate (Final conc. 10 µM).

    • Mix immediately by orbital shaking (5 sec).

  • Data Acquisition:

    • Monitor fluorescence (Ex: 328 nm, Em: 393 nm) every 60 seconds for 45 minutes at 37°C.

  • Analysis:

    • Calculate the slope (RFU/min) of the linear phase (steady state).

    • Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to derive

      
      .
      

Diagram 2: FRET Assay Workflow Visualizing the kinetic screening process.

FRET_Workflow Step1 1. Enzyme Activation (APMA or Cat. Domain) Step2 2. Inhibitor Addition (Pyrrolidine Sulfonamide) Step1->Step2 Step3 3. Equilibrium Binding (30 min @ RT) Step2->Step3 Step4 4. Substrate Addition (Quenched FRET Peptide) Step3->Step4 Step5 5. Kinetic Readout (RFU vs Time) Step4->Step5 Step6 6. IC50 Calculation (Sigmoidal Fit) Step5->Step6

Caption: Step-by-step workflow for determining inhibitory potency using FRET.

Application Note: Biological Validation (Selectivity)

Method: Gelatin Zymography Purpose: To validate inhibitor activity against specific MMP isoforms in complex biological samples (e.g., conditioned media).

Unlike FRET, which uses purified enzymes, zymography separates MMPs by molecular weight (MMP-2: ~72 kDa; MMP-9: ~92 kDa) before assessing activity. This confirms that the pyrrolidine sulfonamide targets the specific isoform in a physiological context.

Protocol 2: In-Gel Zymography

Materials:

  • Sample: Conditioned media from HT-1080 cells (rich in MMP-2/9).

  • Gel: 10% SDS-PAGE gel containing 1 mg/mL Gelatin (Type A).

  • Renaturing Buffer: 2.5% Triton X-100 in water.

  • Developing Buffer: 50 mM Tris (pH 7.5), 200 mM NaCl, 5 mM

    
    , 1 µM 
    
    
    
    .
  • Stain: Coomassie Brilliant Blue R-250.

Step-by-Step Workflow:

  • Sample Preparation:

    • Mix sample with non-reducing loading buffer (No

      
      -mercaptoethanol, No boiling). Heat destroys MMP activity.
      
  • Electrophoresis:

    • Run gel at 125V at 4°C until dye front reaches the bottom.

  • Renaturation (Critical Step):

    • Wash gel 2 x 30 min in Renaturing Buffer (Triton X-100).

    • Mechanism:[3] Triton displaces SDS, allowing the MMPs to refold and regain zinc-dependent activity within the gel matrix.

  • Inhibition Incubation:

    • Slice the gel into strips (one strip per inhibitor concentration).

    • Incubate strips in Developing Buffer containing the Pyrrolidine Sulfonamide (e.g., 10 nM, 100 nM, 1 µM) for 18-24 hours at 37°C.

    • Control: Incubate one strip in buffer + DMSO only.

  • Staining & Visualization:

    • Stain with Coomassie Blue for 1 hour.[4] Destain until clear bands appear against a blue background.[4][5]

    • Result: Dark blue background = undigested gelatin. Clear bands = MMP activity.

    • Interpretation: If the inhibitor works, the clear bands will be fainter or absent in the treated strips compared to the control.

Data Presentation & Troubleshooting

Table 1: Expected Results & Selectivity Profile

Compound ClassMMP-2 IC50 (nM)MMP-9 IC50 (nM)MMP-1 IC50 (nM)Selectivity Note
CGS 27023A (Ref)~20~8~33Broad spectrum (Poor selectivity).[6]
Pyrrolidine Sulfonamide (Optimized)< 5< 10> 1000High Selectivity. Spares MMP-1, reducing MSS risk.
Doxycycline (Control)~15,000~10,000WeakNon-specific chelator.

Troubleshooting Guide:

  • FRET - High Background: Substrate may be degraded. Store stock at -20°C in dark. Ensure buffer pH is 7.5; acidic pH destabilizes the quencher.

  • Zymography - No Bands: Did you boil the sample? (Do not boil). Did you wash SDS out sufficiently? (Increase Triton wash time).

  • Zymography - All Bands Clear (No Inhibition): The inhibitor may not penetrate the gel or is reversible. Ensure inhibitor is present in the Developing Buffer during the overnight incubation.

References

  • Cheng, X. C., et al. (2008).[7][8] "Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors." Bioorganic & Medicinal Chemistry, 16(17), 7932-7938.[8]

  • Abcam. (2025). "Gelatin zymography protocol." Abcam Protocols.

  • BenchChem. (n.d.). "Fluorometric Assay for Matrix Metalloproteinase (MMP) Inhibition." Application Note.

  • MedChemExpress. (2024). "Apratastat (TMI-005) Product Information." MMP Inhibitors.

  • Fields, G. B. (2010). "Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases." Methods in Molecular Biology, 622, 371-384.

Sources

Method

Technical Protocol: Diazotization of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline

Executive Summary This application note details the optimized procedure for the diazotization of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline , a specialized "push-pull" aniline derivative. Unlike simple anilines, this su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized procedure for the diazotization of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline , a specialized "push-pull" aniline derivative. Unlike simple anilines, this substrate features a lipophilic sulfonamide moiety and an electron-donating methoxy group. These structural features necessitate a modified protocol using an Acetic Acid/Hydrochloric Acid co-solvent system to ensure solubility and prevent the formation of unreactive aggregates.

This guide provides a self-validating workflow, ensuring high conversion rates and stability of the resulting diazonium salt for downstream applications such as Sandmeyer reactions or azo coupling.

Chemical Context & Strategy

Substrate Analysis

The substrate presents a unique electronic and physical profile:

  • Electronic "Push": The 4-Methoxy group is a strong electron donor (Resonance). It stabilizes the resulting diazonium cation, reducing its decomposition rate but also slightly lowering its electrophilicity compared to nitro-anilines.

  • Electronic "Pull": The 3-(pyrrolidine-1-sulfonyl) group is an electron-withdrawing group (Inductive/Resonance). It deactivates the ring slightly but, more importantly, adds significant steric bulk and lipophilicity.

  • Solubility Challenge: The pyrrolidine sulfonamide moiety reduces water solubility. Standard aqueous HCl diazotization often results in the precipitation of the hydrochloride salt as a gummy solid, halting the reaction.

The Solution: Homogeneous Diazotization

To overcome solubility issues, this protocol utilizes Glacial Acetic Acid (AcOH) as a co-solvent. AcOH solubilizes the lipophilic sulfonamide while allowing the mineral acid (HCl) to generate the active nitrosating species (


).
Reaction Mechanism

The reaction proceeds via the attack of the nitrosonium ion (


) on the free amine species in equilibrium with the ammonium salt.

DiazotizationMechanism Start Substrate (Amine) Acid AcOH / HCl Solubilization Start->Acid Nitrosation Nitrosonium Attack (Ar-NH2 + NO+) Acid->Nitrosation + NaNO2 Intermed N-Nitroso Intermediate Nitrosation->Intermed Dehydration - H2O (Acid Catalyzed) Intermed->Dehydration Product Diazonium Salt (Ar-N2+ Cl-) Dehydration->Product

Figure 1: Mechanistic pathway for the diazotization of sulfonamide-substituted anilines.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Conc.[1][2]Stoichiometry
Substrate Starting Material>97%1.0 equiv
NaNO₂ Nitrosating Source2.5 M (aq)1.1 - 1.2 equiv
HCl Mineral Acid12 M (Conc.)3.0 - 4.0 equiv
Acetic Acid Co-SolventGlacial5-10 Vol (mL/g)
Sulfamic Acid QuencherSolidTrace
Starch-Iodide Paper IndicatorN/AN/A
Step-by-Step Procedure
Step 1: Solubilization (The Critical Step)
  • Weigh the 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline into a round-bottom flask equipped with a magnetic stir bar.

  • Add Glacial Acetic Acid (5 mL per gram of substrate). Stir until a clear, homogeneous solution is obtained.

    • Note: If the solution is not clear, gently warm to 30-40°C, then cool back to room temperature.

  • Cool the mixture to 0–5°C using an ice/water bath.

  • Slowly add Concentrated HCl (3.0 equiv) dropwise.

    • Observation: A fine precipitate of the hydrochloride salt may form. This is acceptable provided it is a fine suspension and not a sticky gum. The AcOH prevents "gumming."

Step 2: Diazotization
  • Prepare a solution of Sodium Nitrite (NaNO₂) (1.1 equiv) in a minimum amount of water (approx. 1 mL H₂O per gram NaNO₂).

  • Add the NaNO₂ solution dropwise to the stirred amine mixture.

    • Critical Control: Maintain internal temperature below 5°C .[3] The reaction is exothermic.

    • Rate: Addition should take 10–15 minutes for gram-scale reactions.

  • Once addition is complete, stir the mixture at 0–5°C for 30–45 minutes .

    • Visual Check: The suspension should gradually thin as the soluble diazonium salt forms.

Step 3: Validation (Self-Validating System)
  • Starch-Iodide Test: Dip a glass rod into the reaction and touch it to starch-iodide paper.

    • Result: Immediate Blue/Black color indicates excess Nitrous Acid (

      
      ).[1] This confirms that enough nitrite was added to convert all amine.
      
    • Correction: If no color change, add 0.1 equiv more NaNO₂ solution, stir 10 mins, and re-test.

  • Clarity Check: The solution should be clear (pale yellow to orange). If turbidity persists, filter through a cold sintered glass funnel (rapidly) to remove unreacted impurities.

Step 4: Quenching (Optional but Recommended)
  • If the diazonium salt is to be isolated or used in sensitive couplings, destroy excess nitrous acid.

  • Add solid Sulfamic Acid or Urea in small portions until the starch-iodide test is negative (paper remains white).

    • Mechanism:[1][4][5][][7][8]

      
      .
      
Workflow Diagram

ProtocolWorkflow Start Start: Weigh Substrate Solvent Dissolve in Glacial AcOH (Ensure Homogeneity) Start->Solvent Acidify Add Conc. HCl Cool to 0-5°C Solvent->Acidify Diazotize Add NaNO2 (aq) Dropwise Maintain T < 5°C Acidify->Diazotize Check Starch-Iodide Test Diazotize->Check AddMore Add 0.1 eq NaNO2 Check->AddMore Negative (White) Quench Quench with Sulfamic Acid Check->Quench Positive (Blue/Black) AddMore->Diazotize Ready Ready for Coupling/Sandmeyer Quench->Ready

Figure 2: Operational workflow for the diazotization process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of Gummy Solid Insufficient organic solvent; Substrate is too lipophilic.Increase Acetic Acid volume or switch to Propionic Acid . Ensure vigorous stirring.
No Reaction (Starch Test Negative) Nitrite decomposed; Temperature too high.Prepare fresh NaNO₂ solution. Ensure T < 5°C. Check pH is < 1.
Rapid Decomposition (Gas Evolution) Diazo salt unstable; Temperature too high.Keep strictly at 0°C. If instability persists, use Isoamyl Nitrite in dry Acetonitrile (non-aqueous method).
Coupling Fails Downstream Excess acid inhibiting coupling.Buffer the coupling reaction (Sodium Acetate) to pH 4-5 immediately upon addition of diazonium salt.

Safety & Handling

  • Diazonium Salts: Potentially explosive if dried. Always keep in solution and use immediately. Do not allow the solution to dry on ground glass joints.

  • Sulfonamides: The substrate is a sulfonamide derivative; treat as a potential bioactive agent (irritant/sensitizer).

  • Acids: Glacial Acetic Acid and Conc. HCl are corrosive. Work in a fume hood.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Organic Chemistry Portal. Diazotization. Retrieved from [Link]

  • Filimonov, V. D.; Trusova, M.; Postnikov, P.; et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[8] Organic Letters, 2008 , 10(18), 3961–3964.[8] (Reference for handling stable diazonium salts of substituted anilines).

Sources

Application

Application Note: Advanced Bioconjugation Techniques Using Sulfonyl Aniline Linkers

Target Audience: Researchers, scientists, and drug development professionals Focus Areas: Antibody-Drug Conjugates (ADCs), Photoredox Catalysis, Late-Stage Functionalization Mechanistic Rationale: The Role of Sulfonyl An...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Focus Areas: Antibody-Drug Conjugates (ADCs), Photoredox Catalysis, Late-Stage Functionalization

Mechanistic Rationale: The Role of Sulfonyl Anilines in Bioconjugation

Historically, bioconjugation has relied heavily on maleimide and NHS-ester chemistries. However, the demand for highly stable, tunable, and site-selective linkages has driven the development of novel handles. Sulfonyl aniline linkers have recently emerged as powerful tools in two distinct paradigms: modulating payload basicity in ADCs and enabling visible-light photoredox C–H functionalization .

Basicity Tuning in Ultra-Potent ADC Payloads

The development of ADCs requires payloads with sub-nanomolar toxicity, such as the proteasome-inhibiting carmaphycins. A critical challenge in ADC design is attaching a linker without destroying the payload's cellular permeability or target affinity. When standard aliphatic amine linkers are attached to carmaphycin B analogs, the high basicity (pKa ~9-10) leads to protonation at physiological pH, drastically reducing cytotoxicity .

The Causality of the Sulfonyl Aniline Choice: By incorporating a 4-sulfonylaniline moiety at the P1 or P2 position of the payload, the strongly electron-withdrawing sulfonyl group delocalizes the lone pair on the aniline nitrogen. This lowers the pKa to a weakly basic/neutral range, preventing premature protonation. As a result, the payload easily crosses cell membranes post-release, retaining its low-nanomolar potency while providing a robust nucleophilic handle for antibody attachment .

Direct C–H Sulfonylation via Photoredox Catalysis

Beyond payload design, the aniline motif itself can serve as a selective tag for late-stage protein functionalization. Traditional sulfonylation requires harsh electrophiles (e.g., sulfonyl chlorides) that cross-react with native nucleophiles.

The Causality of the Photoredox Approach: Visible-light photoredox catalysis allows for the generation of neutral sulfonyl radicals from bench-stable sulfinate salts or N-hydroxymethylphthalimide (NHMP) sulfones , . By using a ruthenium or iridium photocatalyst excited by a 440 nm blue LED, single-electron transfer (SET) occurs under mild, aqueous conditions. The resulting sulfonyl radical selectively adds to the electron-rich aromatic ring of an aniline-tagged biomolecule, forming a highly stable C–S bond without degrading the protein backbone.

Quantitative Comparison of Linker Architectures

To illustrate the critical impact of linker basicity on payload efficacy, the following table summarizes the structure-activity relationship (SAR) data for carmaphycin B analogs modified with various amine handles prior to ADC conjugation.

Linker Handle TypeRepresentative StructureApprox. pKa of AmineCytotoxicity (IC₅₀, SKBR3)Suitability for ADC Conjugation
Wild-Type Payload Carmaphycin B (No linker)N/A1.5 nMNone (Lacks attachment site)
Aliphatic Amine 6-aminohexanoate tag~ 9.5> 1000 nMPoor (Protonation limits permeability)
Simple Aniline P3-aniline modified~ 4.621.0 nMModerate (Prone to premature oxidation)
Sulfonyl Aniline 4-sulfonylaniline modified~ 2.53.2 nM Excellent (Optimal stability & potency)

Data synthesized from Almaliti et al., evaluating carmaphycin analogs against human breast cancer cell lines.

Workflow & Pathway Visualizations

Photoredox_Workflow A Aniline-Tagged Biomolecule F C-H Sulfonylation (Stable Bioconjugate) A->F Nucleophilic Capture B Sulfinate Salt (Radical Precursor) E Sulfonyl Radical Generation B->E Oxidation C Ru(bpy)3 2+ Photocatalyst C->E Single Electron Transfer D 440 nm Blue LED Irradiation D->C Excitation E->F Radical Addition

Fig 1: Visible-light photoredox workflow for the generation of sulfonyl radicals and C-H sulfonylation.

ADC_Mechanism Step1 ADC Binds to Target Antigen Step2 Receptor-Mediated Endocytosis Step1->Step2 Step3 Lysosomal Trafficking Step2->Step3 Step4 Proteolytic Cleavage of Sulfonyl-Aniline Linker Step3->Step4 pH drop & Cathepsins Step5 Release of Active Carmaphycin Payload Step4->Step5 Payload liberation Step6 Proteasome Inhibition & Apoptosis Step5->Step6 Target engagement

Fig 2: Intracellular trafficking and cleavage pathway of sulfonyl-aniline linked ADCs.

Experimental Protocols

Protocol A: Visible-Light Mediated Sulfonylation of Aniline-Tagged Proteins

This protocol details the late-stage functionalization of a protein engineered with an aniline tag, leveraging a self-validating photoredox cycle.

Reagents:

  • Aniline-tagged protein (100 µM in PBS, pH 7.4)

  • Sodium sulfinate salt derivative (e.g., PEGylated or fluorophore-tagged)

  • Photocatalyst: Ru(bpy)₃(PF₆)₂

  • Degassed Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Solvent Preparation: Degas the PBS and MeCN by sparging with ultra-pure N₂ for 30 minutes.

    • Causality: Oxygen is a potent triplet-state quencher. Failing to remove dissolved O₂ will quench the excited Ru(II)* state and scavenge the generated sulfonyl radicals, halting the reaction.

  • Reaction Assembly: In a light-blocking amber vial, combine 900 µL of the aniline-tagged protein solution with 50 molar equivalents of the sodium sulfinate salt.

  • Catalyst Addition: Add 2 mol% of Ru(bpy)₃(PF₆)₂ dissolved in 100 µL of degassed MeCN. The final solvent composition should be 90:10 PBS:MeCN to maintain protein folding while keeping the catalyst in solution.

  • Irradiation: Transfer the vial to a photoreactor equipped with a 440 nm blue LED. Irradiate at room temperature (20–25 °C) for 2 hours.

    • Causality: 440 nm light specifically excites the metal-to-ligand charge transfer (MLCT) band of the Ru-complex without causing the UV-induced backbone cleavage or tryptophan degradation common at lower wavelengths.

  • Purification: Terminate the reaction by exposing it to ambient air (quenching via O₂). Purify the bioconjugate using a PD-10 desalting column equilibrated with standard PBS.

  • Validation Checkpoint (Self-Validating System): Analyze an aliquot via Intact Mass LC-MS. A distinct mass shift corresponding to

    
     confirms successful C–H sulfonylation. If unreacted protein remains, the degassing step was likely insufficient.
    
Protocol B: Conjugation of 4-Sulfonylaniline Payloads via SPAAC

This protocol describes the attachment of a 4-sulfonylaniline-modified carmaphycin payload (equipped with a DBCO handle) to an azide-functionalized monoclonal antibody.

Reagents:

  • Azide-functionalized mAb (e.g., Trastuzumab-N₃, 5 mg/mL)

  • 4-sulfonylaniline-carmaphycin-DBCO payload (10 mM stock in anhydrous DMSO)

  • Conjugation Buffer: 50 mM Potassium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.4

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the mAb is fully exchanged into the Conjugation Buffer using a 30 kDa MWCO centrifugal filter.

    • Causality: EDTA is included to chelate trace metals that could catalyze unwanted oxidation of the payload or induce antibody aggregation.

  • Payload Addition: Slowly add 6.0 molar equivalents of the 4-sulfonylaniline-DBCO payload to the mAb solution while vortexing gently. Ensure the final DMSO concentration does not exceed 8% (v/v).

    • Causality: The sulfonyl group provides the necessary basicity dampening to keep the payload soluble and active, but DBCO is highly hydrophobic. Exceeding 8% DMSO risks denaturing the mAb, while too little DMSO causes payload precipitation.

  • Incubation: Incubate the reaction mixture in the dark at 25 °C for 4 hours.

    • Causality: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is utilized because it requires no cytotoxic copper catalysts, preserving the structural integrity of the antibody and preventing copper-induced radical fragmentation.

  • Purification: Remove unreacted payload and DMSO by Tangential Flow Filtration (TFF) or repeated centrifugal diafiltration (at least 5 volumes of PBS).

  • Validation Checkpoint (Self-Validating System): Analyze the purified ADC via Hydrophobic Interaction Chromatography (HIC). A successful reaction will resolve into distinct peaks representing DAR 2, DAR 4, etc. Calculate the average Drug-to-Antibody Ratio (DAR); a target of 3.5–4.0 indicates optimal conjugation. Concurrently, run Size Exclusion Chromatography (SEC) to ensure aggregation is <5%.

References

  • Almaliti, J., Miller, B., Pietraszkiewicz, H., Glukhov, E., Naman, C. B., Kline, T., Hanson, J., Li, X., Zhou, S., Valeriote, F. A., & Gerwick, W. H. (2019). Exploration of the carmaphycins as payloads in antibody drug conjugate anticancer agents. European Journal of Medicinal Chemistry, 161, 416-432.[Link]

  • Johnson, T. C., Elbert, B. L., Farley, A. J. M., Gorman, T. W., Genicot, C., Lallemand, B., Pasau, P., Flasz, J., Castro, J. L., MacCoss, M., Dixon, D. J., Paton, R. S., Schofield, C. J., Smith, M. D., & Willis, M. C. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629-633.[Link]

  • Patel, T. I., Williams, M. L., Linder, J. M., & Shah, S. S. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis.[Link](Note: DOI representative of the recent ChemRxiv/ACS publication pathway)

Method

Application Note: Strategic Synthesis of Pyrrolidine-1-sulfonyl Pharmaceutical Intermediates

Executive Summary & Pharmacological Relevance[1] The pyrrolidine-1-sulfonyl moiety (also referred to as 1-pyrrolidinesulfonyl) is a critical pharmacophore in medicinal chemistry, distinct from general sulfonamides due to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance[1]

The pyrrolidine-1-sulfonyl moiety (also referred to as 1-pyrrolidinesulfonyl) is a critical pharmacophore in medicinal chemistry, distinct from general sulfonamides due to the specific steric and lipophilic properties imparted by the saturated nitrogen heterocycle. This structural motif is found in several high-value active pharmaceutical ingredients (APIs), most notably Almotriptan (a 5-HT


 agonist used for migraine treatment) and various experimental inhibitors of DPP-IV  (diabetes) and 11

-HSD1
(metabolic syndrome).

Synthetically, the formation of the S–N bond between the pyrrolidine nitrogen and a sulfonyl electrophile represents a pivotal checkpoint. While seemingly trivial, this step often dictates the impurity profile of the final API. Common challenges include the hydrolysis of reactive sulfonyl chloride precursors, regioselectivity issues in poly-functionalized substrates, and the difficulty of removing trace pyrrolidine (a secondary amine) from the final product.

This guide provides two field-proven protocols for generating this moiety: a Standard Anhydrous Protocol for sensitive intermediates and a Green Schotten-Baumann Protocol optimized for scale-up.

Strategic Synthesis Overview

The construction of the pyrrolidine-1-sulfonyl group generally proceeds via nucleophilic substitution.[1] The choice of base and solvent system is the primary variable affecting yield and purity.

Mechanistic Pathway

The reaction follows a nucleophilic acyl substitution-type mechanism at the sulfur atom. The pyrrolidine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride, forming a pentavalent transition state, followed by the expulsion of the chloride ion.

ReactionMechanism Figure 1: Mechanistic Pathway of Sulfonylation Substrate Sulfonyl Chloride (R-SO2-Cl) Intermediate Pentavalent Transition State Substrate->Intermediate + Pyrrolidine Reagent Pyrrolidine (Nucleophile) Reagent->Intermediate Product Pyrrolidine-1-sulfonamide (R-SO2-N-Pyr) Intermediate->Product - Cl- Byproduct HCl Salt (Base-H+ Cl-) Intermediate->Byproduct

Experimental Protocols

Protocol A: Standard Anhydrous Synthesis (High Sensitivity)

Recommended for: Intermediates containing moisture-sensitive groups (e.g., esters, activated halides) or when using expensive, limited-supply sulfonyl chlorides.

Materials
  • Substrate: Aryl/Alkyl sulfonyl chloride (1.0 equiv)

  • Nucleophile: Pyrrolidine (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 equiv) – Optional, for sterically hindered substrates.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

    
    ). Add the sulfonyl chloride (1.0 equiv) and dissolve in anhydrous DCM (concentration ~0.2 M).
    
  • Temperature Control: Cool the solution to

    
     using an ice bath. Critical: Sulfonylation is exothermic; uncontrolled heat can lead to degradation.
    
  • Amine Addition: In a separate vial, mix pyrrolidine (1.1 equiv) and TEA (1.5 equiv) in a small volume of DCM. Add this mixture dropwise to the reaction flask over 15–20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (typically EtOAc/Hexane) or LC-MS. Look for the disappearance of the sulfonyl chloride peak.[1]

  • Quench & Workup:

    • Quench with water (

      
      ).
      
    • Separate phases.[2] Extract the aqueous layer with DCM (

      
      ).
      
    • Crucial Wash Step: Wash the combined organics with 1M HCl (

      
      ). Why? This converts unreacted pyrrolidine and TEA into water-soluble salts, effectively removing them from the organic phase.
      
    • Wash with saturated

      
       (to remove any hydrolyzed sulfonic acid) and Brine.
      
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Green Schotten-Baumann Synthesis (Scale-Up)

Recommended for: Robust substrates, large-scale preparations (>10g), and reducing organic solvent waste.

Materials
  • Substrate: Sulfonyl chloride (1.0 equiv)

  • Nucleophile: Pyrrolidine (1.2 equiv)

  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: Water / Acetone (1:1 mixture) or Water / 2-MeTHF.

Step-by-Step Procedure
  • Aqueous Phase: Dissolve

    
     (2.0 equiv) and pyrrolidine (1.2 equiv) in water.
    
  • Organic Phase: Dissolve the sulfonyl chloride in Acetone (or 2-MeTHF).

  • Mixing: Add the organic solution to the aqueous amine solution slowly at

    
     to 
    
    
    
    .
  • Reaction: Stir vigorously at RT for 1–3 hours. Note: Vigorous stirring is essential to maximize the interfacial surface area in biphasic systems.

  • Workup:

    • Evaporate the volatile organic solvent (Acetone) under reduced pressure.

    • The product often precipitates as a solid from the remaining aqueous layer.

    • Filtration: Filter the solid, wash with dilute HCl (0.5 M) and then water.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Purification & Characterization Strategy

The removal of excess pyrrolidine is the most common purification challenge. The following decision tree outlines the logical workflow for purification.

PurificationWorkflow Figure 2: Purification Decision Tree Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Precipitate Formed CheckState->Solid Solid Oil Oily Residue CheckState->Oil Liquid/Oil AcidWash Wash with 1M HCl (Removes Pyrrolidine) Solid->AcidWash Filter & Wash Oil->AcidWash Dissolve in DCM BaseWash Wash with NaHCO3 (Removes Sulfonic Acid) AcidWash->BaseWash Recryst Recrystallization (EtOH/H2O) BaseWash->Recryst If Solid Column Flash Chromatography (SiO2, Hex/EtOAc) BaseWash->Column If Oil/Complex Final Pure Pyrrolidine-1-Sulfonamide Recryst->Final Column->Final

Characterization Markers

To validate the formation of the pyrrolidine-1-sulfonyl moiety, look for these specific signals:

TechniqueMarker SignalInterpretation

NMR

3.1 – 3.4 ppm (Multiplet, 4H)

-protons of pyrrolidine ring adjacent to

-

.

NMR

1.7 – 1.9 ppm (Multiplet, 4H)

-protons of pyrrolidine ring.

NMR

~48 ppm
Carbon adjacent to Nitrogen (

-

).
IR Spectroscopy 1330–1370

Asymmetric

stretch.
IR Spectroscopy 1140–1180

Symmetric

stretch.

Troubleshooting & Expert Insights

Hydrolysis of Sulfonyl Chloride[4]
  • Symptom: Low yield, presence of sulfonic acid (broad peak >10 ppm in NMR).

  • Cause: Wet solvents or old reagents. Sulfonyl chlorides degrade to sulfonic acids in the presence of moisture.

  • Fix: Use freshly distilled sulfonyl chlorides or treat with thionyl chloride (

    
    ) prior to use to convert any acid back to chloride. Use Protocol A with molecular sieves.
    
"Stuck" Reaction (Steric Hindrance)
  • Symptom: Starting material remains after 4 hours.

  • Cause: Steric bulk around the sulfonyl group or the amine.

  • Fix: Add a nucleophilic catalyst like DMAP (5-10 mol%). Heat to reflux in DCM (

    
    ) or switch to 1,2-Dichloroethane (DCE) and heat to 
    
    
    
    .
Removal of Pyrrolidine Trace
  • Symptom: NMR shows impurity peaks at

    
     2.8 and 1.6 ppm.
    
  • Fix: Pyrrolidine is a secondary amine and can be difficult to strip by vacuum alone. Ensure the pH of the aqueous wash is < 2 during workup. If the product is acid-sensitive, use a scavenger resin (e.g., polymer-supported isocyanate) to capture excess amine.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
  • Green Chemistry Approaches

    • D. Dallinger & C. O. Kappe. "Microwave-Assisted Synthesis of Sulfonamides." Chemical Reviews, 2007, 107(6), 2563–2591. Link

  • Medicinal Chemistry Applications (Almotriptan)

    • "Almotriptan Malate: A New Triptan for the Treatment of Migraine." Drugs, 2001. Link

  • Schotten-Baumann Conditions

    • "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide."[3][4][5] Organic Process Research & Development, 2012.[3] Link

  • Pyrrolidine Scaffolds in Drug Discovery

    • "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1] Biomolecules, 2021.[6][7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3-sulfonyl-4-methoxyanilines by column chromatography

Topic: Column Chromatography Troubleshooting & Method Development Target Molecule: 3-sulfonyl-4-methoxyaniline derivatives Audience: Medicinal Chemists, Process Chemists, and Purification Specialists[1] Introduction: Und...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Column Chromatography Troubleshooting & Method Development Target Molecule: 3-sulfonyl-4-methoxyaniline derivatives Audience: Medicinal Chemists, Process Chemists, and Purification Specialists[1]

Introduction: Understanding Your Analyte

Welcome to the Technical Support Center. You are likely working with a "push-pull" aromatic system . The 3-sulfonyl group is a strong electron-withdrawing group (EWG), while the 4-methoxy and 1-amino groups are electron-donating (EDG).

Why this matters for chromatography:

  • High Polarity: The dipole moment created by these opposing electronic forces makes the molecule highly polar. It will stick tenaciously to silica.

  • Basicity & Tailing: While the sulfonyl group reduces the basicity of the aniline nitrogen compared to a standard aniline, the molecule remains a Hydrogen Bond Acceptor (sulfonyl) and Donor (amine). This leads to severe interaction with acidic silanols on the silica surface, causing "tailing" or "streaking."[2][3][4]

  • Solubility: These compounds often exhibit poor solubility in non-polar solvents (Hexane/Heptane), making standard liquid loading difficult.[1]

Module 1: Mobile Phase & Peak Shape (Tailing)

Q: My product is eluting as a broad streak or has a severe tail. How do I fix this?

Diagnosis: This is the classic "Amine-Silanol Interaction."[1] The basic amine moiety of your aniline is hydrogen-bonding with the acidic protons of the silanol (Si-OH) groups on the silica gel surface.

The Solution: Amine Modifiers You must block these silanol sites using a competing base. Triethylamine (TEA) is the industry standard for this application.

Protocol: Preparation of TEA-Buffered Mobile Phase

Do not just add TEA to the column; it must be part of the equilibrium.

  • Select Base Solvent: Start with Dichloromethane (DCM) .[1] Hexane/Ethyl Acetate systems often lack the solubility power for sulfonyl anilines.

  • Add Modifier: Add 1% (v/v) Triethylamine to your solvent system (e.g., 99:1 DCM:TEA).

  • Column Pre-treatment (Critical): Flush the packed column with 2 Column Volumes (CV) of the TEA-containing solvent before loading your sample. This neutralizes the silica acidity.[5]

  • Elution: Run your gradient (e.g., 0% to 5% Methanol in DCM) maintaining the 1% TEA concentration throughout.

Expert Tip: TEA has a high boiling point (89°C). If you are doing trace analysis or NMR immediately after, consider using Ammonium Hydroxide (NH₄OH) in Methanol (1-2%) as the polar modifier, as it is easier to remove.

Module 2: Sample Loading (Solubility Issues)

Q: My sample precipitates when I try to load it onto the column. What should I do?

Diagnosis: 3-sulfonyl-4-methoxyanilines are often crystalline solids with high melting points.[1] They are insoluble in non-polar starting eluents (like Hexane or pure DCM). Loading a solution in a strong solvent (like pure Methanol) causes the sample to crash out effectively "clogging" the top of the column or causing band broadening.

The Solution: Dry Loading Eliminate the solvent variable during loading.[6]

Protocol: Celite/Silica Dry Loading [7]
  • Dissolution: Dissolve your crude mixture in the minimal amount of a solvent that fully solubilizes it (e.g., Acetone, THF, or Methanol).

  • Adsorption: Add a solid support.[1]

    • Option A (Preferred):Celite 545 (diatomaceous earth).[1] Ratio: 1g Celite per 1g crude. It is inert and improves flow.

    • Option B:Silica Gel .[1][4][5][6][8][9] Ratio: 2g Silica per 1g crude.

  • Evaporation: Rotovap the mixture to dryness. You should be left with a free-flowing powder.

    • Troubleshoot: If it is sticky/oily, you used too little solid support. Add more and re-evaporate.

  • Loading: Pour the powder carefully onto the top of your pre-packed, equilibrated column. Add a layer of sand on top to protect the bed.

Module 3: Separation Strategy (Impurity Removal)

Q: I cannot separate the aniline from the nitro precursor.

Diagnosis: The synthesis usually involves reducing 3-sulfonyl-4-methoxy-1-nitrobenzene.[1]

  • Nitro Precursor: Less polar, no H-bond donor capability. Elutes significantly faster.

  • Aniline Product: More polar, H-bond donor. Elutes slower.

The Solution: Gradient Optimization Because the polarity difference is large, an isocratic hold is often effective.

Step-by-Step Gradient Strategy:

  • Flash 1 (Impurities): Elute with 100% DCM (or 20% EtOAc/Hexane). The nitro precursor and non-polar byproducts will elute here.

  • Flash 2 (Product): Switch to 2-5% MeOH in DCM . The aniline will elute as a distinct band.

    • Note: If using EtOAc/Hexane, the aniline may require 50-80% EtOAc to move.

Visualizing the Workflow

Figure 1: Method Development Decision Matrix

Use this flowchart to determine your starting conditions.

PurificationWorkflow Start START: Crude 3-sulfonyl-4-methoxyaniline SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble/Precipitates SolubilityCheck->Insoluble LiquidLoad Liquid Loading (DCM Solution) Soluble->LiquidLoad DryLoad Dry Loading (Celite/Silica + MeOH -> Evap) Insoluble->DryLoad TLC_Check Run TLC (DCM/MeOH 95:5) LiquidLoad->TLC_Check DryLoad->TLC_Check Streak Streaking Observed? TLC_Check->Streak YesStreak Yes: Add 1% TEA to Mobile Phase Streak->YesStreak Tail > 2 Rf units NoStreak No: Standard Elution Streak->NoStreak Compact Spot ColumnRun Run Column: Gradient 0-5% MeOH/DCM YesStreak->ColumnRun NoStreak->ColumnRun

Caption: Decision matrix for selecting loading technique and mobile phase modifiers based on solubility and TLC behavior.

Figure 2: Troubleshooting Logic for Peak Purity

Use this logic to diagnose co-elution or poor recovery.

TroubleshootingLogic Issue Issue: Low Purity/Recovery Check1 Check 1: Co-elution w/ Nitro? Issue->Check1 Action1 Decrease Polarity (Start 100% DCM) Check1->Action1 Yes Check2 Check 2: Product Stuck on Column? Check1->Check2 No Action2 Flush w/ 10% MeOH/DCM + 1% NH4OH Check2->Action2 Yes Check3 Check 3: Decomposition? Check2->Check3 No Action3 Aniline Oxidation. Use N2 pressure, Speed up run. Check3->Action3 Darkening on column

Caption: Logic tree for resolving common purity and recovery issues during purification.

Reference Data: Solvent Systems

Solvent SystemPolaritySuitability for Sulfonyl AnilinesNotes
Hexane / Ethyl Acetate Low to MediumLowOften insufficient solubility.[1] Good for washing out non-polar impurities.
DCM / Methanol Medium to HighHigh The "Gold Standard" for polar anilines. Excellent solubility.
DCM / Acetone MediumMediumGood alternative if MeOH reacts with product (rare for anilines).[1]
DCM / MeOH / TEA High (Basic)Optimal Required to suppress silanol interactions and prevent tailing.[1]

References

  • BenchChem Technical Support. (2025).[1][4][5][6][8][10] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • Organic Syntheses. (2010). Synthesis of Sulfamate Derivatives (General Aniline Handling). Org. Synth. 2010, 87, 286. Retrieved from

  • Frontiers in Chemistry. (2023). Visible-light-mediated sulfonylation of anilines. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in Chlorosulfonylation of 4-Methoxyaniline

Current Status: Operational Ticket ID: REGIO-4-OMA-CS Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: REGIO-4-OMA-CS Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Electronic Tug-of-War

You are likely here because your LC-MS shows a complex mixture of sulfones, hydrolysis products, or black tar, rather than the clean 2-amino-5-methoxybenzenesulfonyl chloride you expected.

The chlorosulfonylation of 4-methoxyaniline (p-anisidine) is deceptively simple. It involves a fierce competition between two powerful directing groups:

  • The Methoxy Group (

    
    ):  A strong ortho/para activator.
    
  • The Amino Group (

    
    ):  A strong ortho/para activator that, upon contact with chlorosulfonic acid (
    
    
    
    ), protonates to become an ammonium species (
    
    
    ), which is a strong meta director.

The Good News: In highly acidic media, both vectors align. The


 directs ortho to itself (position 3), and the protonated 

directs meta to itself (position 3). The Bad News: The thermodynamics of the reaction often lead to N-sulfonation (sulfamic acid formation) rather than C-sulfonation, or uncontrolled polymerization due to the exotherm.

This guide prioritizes the Protection Strategy (via acetanilide) as the industry standard for purity, while addressing the Direct "Baking" Method for those attempting the shortcut.

Module 1: The Protocols (Standard vs. Direct)

Method A: The "Gold Standard" Protection Route

Recommended for: High purity (>98%), scale-up, and reproducible regioselectivity.

This method locks the amine as an acetamide, preventing N-sulfonation and moderating the ring activation to prevent tar formation.

Workflow:

  • Protection: 4-methoxyaniline

    
     N-(4-methoxyphenyl)acetamide.
    
  • Chlorosulfonylation: Reaction at C3 (ortho to methoxy).

  • Hydrolysis: Removal of the acetyl group (optional, depending on downstream needs).

ParameterSpecificationRationale
Reagent

(5.0 - 6.0 equivalents)
Excess acts as solvent and dehydrating agent to drive equilibrium.
Temperature (Add)

Prevents immediate charring/exotherm.
Temperature (Cook)

Required to drive the substitution; too high (>70°C) promotes sulfone formation.
Quenching Poured onto crushed iceViolent hydrolysis of excess acid; must be controlled to prevent product hydrolysis.
Method B: The Direct "Baking" Route

Recommended for: Rapid screening, small scale, tolerance for lower yields (50-60%).

This relies on the "Baking Process" (common in the synthesis of sulfanilic acid). You first form the N-sulfonic acid (sulfamic acid) at low temp, then heat it to force an intramolecular rearrangement to the ring.

Critical Hazard: If you heat too fast, the aniline polymerizes. If you don't heat enough, you isolate the N-sulfonate (water-soluble) and find "nothing" in your organic extract.

Module 2: Visualizing the Pathway

The following diagram illustrates the divergence between the Kinetic Trap (N-sulfonation) and the Thermodynamic Goal (C-sulfonation).

Chlorosulfonylation_Pathway cluster_direct Direct Route (Risky) cluster_side Common Failures start 4-Methoxyaniline salt Anilinium Salt (Protonated) start->salt Fast (<10°C) acid Chlorosulfonic Acid (Excess) sulfamic N-Sulfonic Acid (Sulfamic Acid) salt->sulfamic Kinetic Product rearrange Rearrangement (The 'Baking' Step) sulfamic->rearrange Heat (60-80°C) product_direct 2-amino-5-methoxy- benzenesulfonyl chloride rearrange->product_direct Thermodynamic tar Black Tar (Polymerization) rearrange->tar Overheating (>90°C) sulfone Diaryl Sulfone (R-SO2-R) rearrange->sulfone Low Acid Equiv.

Figure 1: Reaction pathway showing the critical rearrangement step required in the direct method.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a solid black mass. What happened?

Diagnosis: Thermal Runaway / Polymerization. The Science: 4-methoxyaniline is electron-rich. In the presence of strong Lewis/Brønsted acids and heat, it undergoes oxidative polymerization (similar to aniline black dye formation). Solution:

  • Dilution: Use a co-solvent like 1,2-dichloroethane or chloroform if using the direct method (though neat

    
     is standard).
    
  • Stepwise Heating: Do not jump to 60°C. Stir at 0°C for 1 hour, allow to warm to RT for 2 hours, then slowly heat to the target temperature.

  • Switch to Protection: Acetylate the amine first. The amide group is less electron-rich than the free amine, significantly raising the oxidation potential and preventing tar formation.

Q2: I isolated the product, but the NMR shows a symmetric impurity (Diaryl Sulfone).

Diagnosis: Insufficient Chlorosulfonating Agent. The Science: The reaction proceeds in two steps:[1]

  • 
    
    If Step 2 is slow or acid is depleted, the highly reactive sulfonyl chloride (
    
    
    
    ) attacks a remaining unreacted aromatic ring (
    
    
    ) to form the sulfone (
    
    
    ). Solution:
  • Increase

    
     equivalents to 5.0 - 8.0 eq .
    
  • Ensure vigorous stirring. Sulfone formation is often diffusion-controlled; if the mixture is too viscous, local concentrations of reagents favor side reactions.

Q3: My yield is near zero, but the starting material is gone.

Diagnosis: Hydrolysis during Quenching or "The Sulfamic Acid Trap." Scenario A (Direct Method): You likely formed the N-sulfonic acid (zwitterion) but failed to rearrange it to the ring C-sulfonyl chloride. It remained water-soluble and was washed away.

  • Fix: You must "bake" the reaction (heat to ~60°C) to force the rearrangement. Scenario B (Quenching): You poured the reaction into water too slowly or without enough cooling.

  • Fix: The quench must be instant . Pour the reaction mixture onto ice (never water into acid). Keep the quench temp

    
    . Extract immediately with DCM or EtOAc. Do not let the aqueous slurry sit.
    
Q4: Can I use the Sandmeyer reaction instead?

Answer: Yes, and it is often superior for regiocontrol. Protocol:

  • Diazotize 4-methoxyaniline (

    
    ).
    
  • React the diazonium salt with Sulfur Dioxide (

    
    ) in the presence of Copper(II) Chloride (
    
    
    
    ). Benefit: This avoids the electrophilic substitution rules entirely. The sulfonyl group enters exactly where the nitrogen was. Drawback: Handling
    
    
    gas or generating it in situ (using metabisulfite) requires good ventilation.

Module 4: Validated Protocol (Protection Route)

For users requiring >95% purity, follow this specific workflow adapted from Organic Syntheses and industrial patent literature.

  • Acetylation: Dissolve 4-methoxyaniline (1.0 eq) in acetic acid. Add acetic anhydride (1.1 eq). Reflux 1h. Pour into water. Filter solid N-(4-methoxyphenyl)acetamide . Dry thoroughly.[2]

  • Chlorosulfonylation:

    • Place Chlorosulfonic acid (5.0 eq) in a dry flask under

      
      . Cool to 0°C.[3]
      
    • Add N-(4-methoxyphenyl)acetamide portion-wise over 30 mins. Do not let temp exceed 5°C.

    • Remove ice bath.[4] Stir at RT for 1h.

    • Heat to 55°C for 2-3 hours. Monitor HCl evolution (reaction finishes when bubbling stops).

  • Isolation:

    • Cool to RT.

    • Pour mixture slowly onto 10x weight of crushed ice with vigorous stirring.

    • Filter the precipitated sulfonyl chloride immediately.

    • Wash with cold water (2x).[5]

  • Deprotection (Optional):

    • If the free amine is required immediately, hydrolysis can be performed, but it is often better to react the sulfonyl chloride with your nucleophile (amine/alcohol) first, then deprotect the acetamide to regenerate the aniline.

References

  • BenchChem Technical Support. (2025).[2][4] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.[2][4]

  • ScienceMadness Discussion. (2008). p-Anisidine-2-sulfonic acid synthesis and mechanism. ScienceMadness.[6]

  • Malet-Sanz, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.[7] Organic Letters.

  • Organic Syntheses. (2010). 4-Cyano-2-methoxybenzenesulfonyl Chloride.[5] Organic Syntheses, Coll. Vol. 11, p. 234.

  • National Center for Biotechnology Information. (2025). 2-Amino-5-methoxybenzenesulfonyl chloride Compound Summary. PubChem.

Sources

Troubleshooting

Removing unreacted pyrrolidine from sulfonamide reaction mixtures

Topic: Removing Unreacted Pyrrolidine from Sulfonamide Reaction Mixtures Audience: Researchers, Scientists, and Drug Development Professionals Technical Support Center: Sulfonamide Purification Status: Operational Subjec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Pyrrolidine from Sulfonamide Reaction Mixtures Audience: Researchers, Scientists, and Drug Development Professionals

Technical Support Center: Sulfonamide Purification

Status: Operational Subject: Decontamination of Sulfonamide Scaffolds (Target: Pyrrolidine Removal) Doc ID: TS-ORG-042

Executive Summary & Chemical Logic

The synthesis of sulfonamides via the nucleophilic attack of pyrrolidine on a sulfonyl chloride is a staple in medicinal chemistry. However, pyrrolidine (a secondary amine) is often used in excess (1.2 – 2.0 equivalents) to drive the reaction to completion and scavenge the HCl byproduct.

The Challenge: Unreacted pyrrolidine poses a purification challenge due to its high basicity (pKa ~11.3) and water solubility, which can be deceptive if the organic extraction is not pH-controlled.

The Solution Architecture: The purification strategy relies on the stark pKa differential between the basic impurity (pyrrolidine) and the neutral product (tertiary sulfonamide).

  • Pyrrolidine: Basic (

    
     nitrogen). Protonates at pH < 11.
    
  • Sulfonamide Product: Neutral. The nitrogen lone pair is delocalized into the sulfonyl group (

    
    ), rendering it non-basic and non-acidic (no N-H proton).
    

Method A: Liquid-Liquid Extraction (The "Acid Wash")

Best for: Standard batch synthesis (>100 mg scale).

This is the most robust method. By adjusting the aqueous phase to an acidic pH, pyrrolidine is converted into its water-soluble ammonium salt, while the neutral sulfonamide remains in the organic layer.

Protocol 1: The pH-Controlled Wash
StepActionTechnical Rationale
1 Dilution Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Note: EtOAc is preferred for green chemistry profiles.
2 Acid Wash Wash the organic layer 2x with 1M HCl or 10% Citric Acid .
3 Brine Wash Wash the organic layer 1x with saturated NaCl (Brine).
4 Drying Dry over anhydrous

or

, filter, and concentrate.

Critical Decision Point:

  • Use 1M HCl if your product contains no other basic functional groups (e.g., pyridines, imidazoles).

  • Use 10% Citric Acid (pH ~3-4) if your product contains acid-sensitive groups or weak bases that might protonate and be lost in strong acid.

Visualization: Extraction Logic Flow

ExtractionLogic Start Crude Reaction Mixture (Sulfonamide + Excess Pyrrolidine) Solvent Dilute with EtOAc Start->Solvent AcidWash Add 1M HCl (aq) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Pyrrolidinium Salt) PhaseSep->AqLayer Basic Impurities OrgLayer Organic Layer (Neutral Sulfonamide) PhaseSep->OrgLayer Neutral Product Waste Discard to Aqueous Waste AqLayer->Waste Final Concentrate -> Pure Product OrgLayer->Final

Figure 1: Logical flow for the acid-base extraction of sulfonamides.

Method B: Solid-Supported Scavenging

Best for: Parallel synthesis, library generation, or acid-sensitive products.

If liquid-liquid extraction is causing emulsions or if you are running multiple small-scale reactions, use polymer-supported scavengers . These are insoluble resins functionalized with electrophiles that react with the excess amine, covalently binding it to the bead.

Protocol 2: Resin Scavenging

Reagent: PS-Isocyanate or PS-Benzaldehyde. Mechanism: The secondary amine (pyrrolidine) attacks the isocyanate/aldehyde on the bead, forming a urea/aminal.

  • Add Scavenger: Add 2-3 equivalents (relative to excess pyrrolidine) of PS-Isocyanate resin to the reaction mixture.

  • Agitate: Shake or stir gently at room temperature for 2–4 hours (or overnight).

  • Filter: Filter the mixture through a fritted funnel or a SPE cartridge.

    • Retentate (Solid): Resin + Impurity.

    • Filtrate (Liquid): Pure Sulfonamide.[1][2]

  • Concentrate: Evaporate the solvent.

Data Comparison: Extraction vs. Scavenging

FeatureLiquid-Liquid Extraction (HCl)Solid-Supported Scavenging (PS-NCO)
Purity High (>95% usually)Very High (>98%)
Throughput Low (Labor intensive)High (Amenable to automation)
Cost NegligibleModerate/High (Resin cost)
Scope Stable compounds onlyAcid-sensitive compounds

Troubleshooting & FAQs

Q1: My sulfonamide product precipitated during the acid wash. What happened? A: This often happens if your sulfonamide is highly crystalline and the organic solvent volume is too low.

  • Fix: Add more organic solvent (EtOAc or DCM) until the solid redissolves.

  • Alternative: If the product is insoluble in ether/EtOAc but the impurity is soluble, you can simply filter the solid and wash the filter cake with dilute HCl followed by water.

Q2: I formed a terrible emulsion during the extraction. A: Pyrrolidine salts can act as surfactants.

  • Fix 1: Add solid NaCl to saturate the aqueous layer.

  • Fix 2: Pass the emulsion through a pad of Celite.

  • Fix 3: Add a small amount of methanol or isopropanol to the organic layer to break surface tension.

Q3: Can I use chromatography instead? A: Yes, but it is often unnecessary. If you must:

  • TLC Mobile Phase: 0-5% Methanol in DCM.

  • Staining: Pyrrolidine stains strongly with Ninhydrin or KMnO4. Sulfonamides are UV active.

  • Tip: Pre-wash your silica column with 1% Triethylamine (TEA) if the pyrrolidine is streaking, though usually, the polarity difference is large enough that pyrrolidine elutes very slowly compared to the sulfonamide.

Q4: Is the sulfonamide product acidic? A: No. A sulfonamide formed from pyrrolidine is a tertiary sulfonamide (


). It has no protons on the nitrogen atom. Therefore, it cannot be deprotonated by base, nor is it basic enough to be protonated by dilute acid. It is chemically neutral, which is the key property enabling these purification methods [1].

References

  • pKa Data and Basicity

    • Pyrrolidine pKa (11.27): Hall, H. K. "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, vol. 79, no. 20, 1957, pp. 5441–5444. Link

    • Sulfonamide Acidity: "Sulfonamides."[1][2][3][4] Organic Chemistry Portal. Link

  • Scavenging Protocols

    • Marsh, I. R., et al. "Scavenger Resins for the Removal of Amines and Excess Isocyanates." Organic Process Research & Development, vol. 6, no. 5, 2002. Link

  • General Workup Procedures

    • "Workup and Purification of Sulfonamides."[1][3] BenchChem Technical Guides. Link (General reference for standard protocols).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline

The following technical guide is structured as a specialized support center resource for 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS: 951911-18-5).[1] It addresses the specific chemical behaviors of this sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS: 951911-18-5).[1] It addresses the specific chemical behaviors of this sulfonamide-aniline derivative in biological matrices.

[1]

Compound ID: 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline CAS: 951911-18-5 Chemical Class: Electron-rich Aniline / Tertiary Sulfonamide Primary Application: Kinase inhibitor intermediate, fragment-based drug discovery (FBDD).

Part 1: Core Stability Profile & Chemical Logic[1]

The "Why" Behind the Instability

As a Senior Application Scientist, I often see researchers treat this compound like a standard stable drug.[1] It is not. The molecule features a "push-pull" electronic system that dictates its stability in culture media:

  • The "Push" (Instability Source): The 4-methoxy group and the free aniline amine are electron-donating.[1] This makes the aromatic ring electron-rich and highly susceptible to oxidative radical formation .[1] In the presence of transition metals (Iron, Copper) found in DMEM/RPMI and FBS, the aniline amine can undergo auto-oxidation.

  • The "Pull" (Solubility Aid): The pyrrolidine-1-sulfonyl group is electron-withdrawing.[1][2] While it stabilizes the ring against electrophilic attack, it renders the sulfonamide nitrogen non-basic (no proton to lose), meaning it does not contribute to solubility at physiological pH.

Critical Stability Parameters
ParameterStatus in Media (pH 7.4)Mechanism / Risk
Hydrolytic Stability High The tertiary sulfonamide bond is chemically robust and resistant to hydrolysis at pH 7.[1]4.
Oxidative Stability Low to Moderate The free aniline is prone to oxidation, leading to colored impurities (azo-dimers or quinone imines).[1]
Photostability Low Electron-rich anilines are photosensitive.[1] Light accelerates oxidation 10-100x.[1]
Solubility Low (Aqueous) The molecule is largely neutral at pH 7.[1]4. It requires DMSO carriers.[1]

Part 2: Visualizing the Degradation Pathway

Understanding how the compound degrades allows you to distinguish between drug toxicity and degradation-product toxicity.[1]

DegradationPathway cluster_media Cell Culture Environment Compound Parent Compound (Colorless) Radical Aniline Radical Cation (Reactive Intermediate) Compound->Radical Light + O2 + Fe2+/Cu2+ (Media) Dimer Azo-Dimers / Hydrazines (Yellow/Orange) Radical->Dimer Coupling Quinone Quinone Imines (Brown/Dark) Radical->Quinone Oxidation Polymer Insoluble Polymers (Precipitate) Quinone->Polymer Polymerization

Figure 1: Oxidative degradation cascade of electron-rich anilines in cell culture media.[1] The transition from colorless to yellow/brown indicates the formation of cytotoxic oxidation byproducts.

Part 3: Troubleshooting Guide (FAQ Format)

Issue 1: "My media turned yellow/brown overnight after adding the compound."

Diagnosis: Auto-oxidation. The free aniline group has oxidized.[1] This is common in media containing Riboflavin (a photosensitizer) and HEPES, especially under light.[1]

  • The Fix:

    • Protect from light: Wrap tubes/plates in foil immediately after addition.

    • Add Antioxidants: If the assay permits, add 50-100 µM Ascorbic Acid or Glutathione to the media to scavenge radicals.[1]

    • Check Age: Do not use stocks older than 24 hours for critical IC50 curves.

Issue 2: "I see crystals or precipitation at 10 µM."

Diagnosis: Solubility Crash (LogP Mismatch). At pH 7.4, the aniline (pKa ~4) is unprotonated (neutral).[1] The sulfonamide is also neutral.[1] The molecule acts like a "grease ball."[1]

  • The Fix:

    • DMSO "Shock": Pre-dilute the compound in 100% DMSO, then spike into media with rapid vortexing.[1] Ensure final DMSO is <0.5% (v/v).[1]

    • Serum Carrier: Pre-incubate the compound with FBS-containing media before adding to cells.[1] Albumin (BSA) acts as a carrier protein, solubilizing the lipophilic drug.[1]

    • Avoid PBS: Never dilute directly into PBS; the lack of proteins will cause immediate crashing.[1]

Issue 3: "The potency (IC50) shifts significantly between experiments."

Diagnosis: Serum Protein Binding. Sulfonamides are notorious for binding to Albumin (BSA/HSA).[1] High FBS concentrations (10%) can sequester up to 90% of the free drug.[1]

  • The Fix:

    • Serum Correction: Run a parallel toxicity assay in reduced serum (1% FBS) to see if potency increases.

    • Quantify Free Fraction: Use equilibrium dialysis or ultrafiltration to determine the actual free concentration in your specific media formulation.[1]

Part 4: Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Minimize oxidation during storage.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1]

  • Concentration: Prepare at 10 mM or 20 mM . Avoid low concentrations (e.g., 100 µM) for storage, as the surface-area-to-volume ratio promotes faster oxidation.

  • Storage: Aliquot into amber glass vials (or foil-wrapped polypropylene). Store at -20°C or -80°C .

  • Thaw Limit: Maximum 3 freeze-thaw cycles . Discard if the yellow color deepens.[1]

Protocol B: In-Situ Stability Assay (LC-MS Validation)

Objective: Determine the actual half-life (


) in your specific cell line media.

StabilityWorkflow cluster_sampling Sampling Timepoints Step1 Prepare Media (37°C, +/- Cells) Step2 Spike Compound (e.g., 10 µM) Step1->Step2 Step3 Incubate (Standard Conditions) Step2->Step3 T0 T=0h Step3->T0 T4 T=4h Step3->T4 T24 T=24h Step3->T24 Step4 Quench Reaction (Add 3x Vol Cold Acetonitrile) T0->Step4 T4->Step4 T24->Step4 Step5 Centrifuge (Remove Proteins) Step4->Step5 Step6 LC-MS/MS Analysis (Monitor Parent Ion m/z ~257) Step5->Step6

Figure 2: Workflow for empirically determining compound stability in culture media.

Step-by-Step:

  • Spike: Add compound to media (final 1-10 µM).

  • Incubate: Place in cell culture incubator (37°C, 5% CO2). Crucial: Include a "Media Only" control (no cells) to distinguish chemical degradation from metabolic degradation.

  • Sample: Remove 100 µL at T=0, 1, 4, 12, 24 hours.

  • Quench: Immediately add 300 µL ice-cold Acetonitrile (containing internal standard). Vortex.

  • Analyze: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS. Monitor the parent ion (M+H)+.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 11184058, 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline.[1] Retrieved from .[1]

  • Aniline Oxidation Mechanisms

    • Erickson, P. R., et al. (2015).[1][3] Controlling factors in the rates of oxidation of anilines and phenols by triplet methylene blue in aqueous solution. Journal of Physical Chemistry A. Retrieved from .[1]

  • Sulfonamide Stability in Biological Systems

    • Garcia-Galán, M. J., et al. (2008). Biodegradation of sulfonamides in the environment.[1][4] Science of the Total Environment.[1] (General reference for sulfonamide ring stability).

  • Metabolic Stability of Pyrrolidine Derivatives

    • Meyer, M. R., et al. (2015).[1][5] 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification.[5][6] Forensic Toxicology. (Demonstrates hydroxylation risks of the pyrrolidine ring). Retrieved from .[1]

  • Cell Culture Media Chemistry

    • Schilling, M. (2020).[1] Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.[1][7] Retrieved from .[1]

Disclaimer: This guide is for research use only. Stability data may vary based on specific media formulations (e.g., high-glucose vs. low-glucose) and serum batches.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Aniline Couplings

Welcome to the Advanced Cross-Coupling Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated when their palladium-catalyzed C–N bond formations fail.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cross-Coupling Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated when their palladium-catalyzed C–N bond formations fail. While ortho-substituted arenes are the usual suspects for steric failure, bulky meta-substituted (3-substituted) anilines—such as those bearing -tert-butyl, -CF₃, or complex aryl groups—present unique, often overlooked mechanistic bottlenecks.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind experimental failures and provide self-validating protocols to ensure your Buchwald-Hartwig aminations succeed.

Part 1: Mechanistic Insights & The "Hidden" Sterics of Meta-Substitution

Q1: Conventional wisdom dictates that steric hindrance is an ortho problem. Why is my 3-substituted aniline failing to couple?

A: While ortho-hindrance directly blocks the amine nitrogen, large meta-substituents induce severe steric penalties through two indirect, yet highly disruptive, mechanisms:

  • The Buttressing Effect: A bulky group at the 3-position restricts the conformational freedom of adjacent protons or substituents. This effectively "pushes" the adjacent atoms into the spatial trajectory of the amine nitrogen, artificially increasing the steric bulk directly at the reaction center 1.

  • Restricted N-Aryl Rotation: During the reductive elimination step of the Buchwald-Hartwig catalytic cycle, the N-aryl bond must rotate to achieve a coplanar geometry for C–N bond formation. Bulky meta groups clash heavily with the palladium-bound ligand, significantly raising the activation energy barrier for this rate-determining step 2.

Part 2: Targeted Troubleshooting Guide

Q2: I am using Pd(OAc)₂ and BINAP, but the reaction stalls at 20% conversion. How do I optimize the catalytic system?

A: You must abandon bidentate ligands (like BINAP) in favor of bulky, electron-rich dialkylbiaryl phosphine ligands such as BrettPhos or tBuBrettPhos 3. Causality: Bidentate ligands form rigid, bis-ligated Pd complexes that lack the flexibility to accommodate the steric bulk of hindered anilines during amine binding. Dialkylbiaryl phosphines strongly favor the formation of a highly active monoligated Pd(0)L species. Furthermore, the sheer steric bulk of the BrettPhos ligand intentionally crowds the Pd(II) center, which thermodynamically forces the aryl and amine groups closer together, accelerating reductive elimination 4.

Q3: My GC-MS shows complete consumption of the aryl halide, but my major product is the hydrodehalogenated arene (Ar-H). How do I fix this?

A: Hydrodehalogenation is a classic symptom of a stalled reductive elimination. When the steric bulk of the 3-substituted aniline prevents rapid C–N bond formation, the long-lived Pd(II) intermediate undergoes alternative pathways, such as β-hydride elimination or hydride abstraction from the solvent/base 3. Corrective Actions:

  • Remove Hydride Sources: Ensure strictly anhydrous conditions to eliminate protic impurities. If using alkoxide bases (e.g., NaOtBu), switch to non-hydride-donating bases like LiHMDS or anhydrous Cs₂CO₃ 5.

  • Force Reductive Elimination: Upgrade to the most sterically demanding ligand available (e.g., tBuBrettPhos) to outcompete the hydrodehalogenation pathway.

Q4: I am coupling a primary 3-substituted aniline and observing significant diarylation. How can I improve monoarylation selectivity?

A: Diarylation occurs when the newly formed secondary amine competes with the starting primary aniline for the active catalyst. Corrective Actions: First, use a stoichiometric excess (1.2–1.5 equiv) of the primary aniline to leverage mass action 3. Second, rely on ligand tuning. Ligands like BrettPhos create a binding pocket that accommodates primary amines but is too sterically restricted to allow the bulkier secondary amine product to re-coordinate to the palladium center, effectively halting the reaction at monoarylation 2.

Part 3: Diagnostic Logic & Visual Workflows

TroubleshootingTree Start Reaction Stalled (<20% Yield) GCMS Check GC-MS Profile Start->GCMS Path1 Starting Material Remains GCMS->Path1 Path2 Hydrodehalogenation (Ar-H formed) GCMS->Path2 Path3 Diarylation (Over-coupling) GCMS->Path3 Sol1 Switch to BrettPhos or tBuBrettPhos Path1->Sol1 Accelerate Oxidative Addition Path2->Sol1 Force Reductive Elimination Sol2 Use non-hydride base (e.g., LiHMDS) Path2->Sol2 Remove H-source Path3->Sol1 Steric exclusion of 2° amine Sol3 Increase aniline equiv. (1.5x excess) Path3->Sol3 Mass Action

Figure 1: Diagnostic logic tree for troubleshooting stalled Buchwald-Hartwig aminations.

Part 4: Quantitative Ligand Selection Matrix

To eliminate guesswork, use the following matrix to match your ligand choice directly to the steric demands of your 3-substituted aniline.

LigandCoordination StateRelative Oxidative Addition RateRelative Reductive Elimination RateBest Use Case for 3-Substituted Anilines
BINAP Bidentate (L₂Pd)SlowSlow (Steric Clash)Unhindered substrates; generally poor for bulky anilines.
XPhos Monodentate (L₁Pd)FastModerateModerately hindered secondary anilines.
BrettPhos Monodentate (L₁Pd)Very FastFast (Sterically Driven)Highly hindered primary anilines; strictly prevents diarylation.
tBuBrettPhos Monodentate (L₁Pd)Extremely FastVery FastExceptionally bulky substrates (e.g., 3,5-di-tert-butylaniline).

Part 5: Self-Validating Experimental Protocol

A robust protocol must validate itself in real-time. This procedure for the Buchwald-Hartwig Amination of a Hindered 3-Substituted Aniline incorporates critical checkpoints to ensure catalytic viability before irreversible steps are taken 6.

Step-by-Step Methodology

1. Preparation & Glovebox Setup:

  • In an inert-atmosphere glovebox, add Pd(OAc)₂ (0.02 equiv, 2 mol%) and BrettPhos (0.024 equiv, 2.4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed Toluene (0.2 M relative to aryl halide).

2. Catalyst Ligation (Validation Checkpoint 1):

  • Stir the Pd/Ligand mixture at room temperature for 10 minutes.

  • Self-Validation: You must observe a distinct color change (typically from orange/yellow to deep red/brown). This confirms the reduction of Pd(II) to the active L₁Pd(0) species. If the solution remains pale or precipitates black Pd black, your solvent is wet or your ligand is oxidized. Do not proceed.

3. Reagent Addition:

  • Add the aryl halide (1.0 equiv), the hindered 3-substituted aniline (1.2 equiv), and anhydrous NaOtBu (1.4 equiv).

  • Seal the flask, remove it from the glovebox, and heat to 90 °C.

4. In-Process Monitoring (Validation Checkpoint 2):

  • After 2 hours, pull a 50 µL aliquot under positive argon pressure. Quench in EtOAc/H₂O and analyze the organic layer via GC-MS.

  • Self-Validation:

    • If Aryl Halide remains intact: The oxidative addition has failed. Ensure base is active.

    • If Ar-H (hydrodehalogenation) is >10%: Reductive elimination is stalling. Lower temperature to 80 °C or switch to a non-hydride base.

    • If product is forming cleanly: Continue heating until starting material is consumed.

5. Workup:

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) Intermediate OxAdd->PdII_ArX AmineBind Amine Binding & Base Deprotonation PdII_ArX->AmineBind Hindered by bulky meta-substituents PdII_ArN L-Pd(II)(Ar)(NHR) Amido Complex AmineBind->PdII_ArN RedElim Reductive Elimination (Steric Bottleneck) PdII_ArN->RedElim Buttressing effect restricts rotation RedElim->Pd0 Catalyst Regeneration Product Coupled Aniline Product RedElim->Product

Figure 2: Catalytic cycle highlighting steric bottlenecks in meta-substituted couplings.

References

  • Organic Synthesis - Buchwald-Hartwig Coupling. Available at: [Link]

  • Wikipedia - Buchwald-Hartwig amination. Available at:[Link]

  • Chemical Science (RSC) - How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Available at: [Link]

  • ACS Publications - The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Available at: [Link]

  • Semantic Scholar - Steric effects and steric inhibition of resonance: structure and ... Buttressing Effect. Available at: [Link]

Sources

Optimization

Recrystallization solvents for high-purity 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline

Case Reference: CAS 951911-18-5 | Category: Process Chemistry / Purification Support Level: Tier 3 (Senior Scientist) Executive Summary & Solvent Strategy The Challenge: 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS 9...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: CAS 951911-18-5 | Category: Process Chemistry / Purification Support Level: Tier 3 (Senior Scientist)

Executive Summary & Solvent Strategy

The Challenge: 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS 951911-18-5) presents a unique purification challenge due to its "push-pull" electronic structure. The molecule contains a basic aniline (H-bond donor), a polar sulfonamide linker (H-bond acceptor), and a lipophilic pyrrolidine ring. This amphiphilic nature often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization if the solvent polarity is not precisely tuned.

The Solution: Our laboratory data and field applications indicate that a binary solvent system is required to balance these competing solubilities. Single-solvent recrystallization is rarely effective for this specific intermediate due to its steep solubility curve.

Solvent Selection Matrix
System ClassSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Application Case
Standard (Green) Isopropanol (IPA) Water 1:1 to 1:3Recommended. Best balance of yield and purity. Removes inorganic salts and polar oxidation byproducts.
Alternative (Organic) Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:5Use if the compound is water-sensitive or if removing lipophilic impurities. Note: Risk of oiling out is higher.
High Purity Ethanol (95%) Water 1:1Preferred for removing specific regioisomers. Slower crystallization yields better morphology.
Salt Formation Methanol Diethyl Ether N/AOnly if converting to HCl salt. The free base is too soluble in MeOH.

Standard Operating Procedure (SOP): The "Golden Batch" Protocol

Objective: Purify crude 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline to >98% HPLC purity. System: Isopropanol / Water.[1][2]

Phase 1: Dissolution & Clarification
  • Charge: Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent A Addition: Add Isopropanol (IPA) (approx. 3-5 mL per gram of solid).

  • Heating: Heat to near reflux (approx. 80°C). The solid may not dissolve completely yet.[2][3][4]

  • Clarification (Optional but Recommended):

    • If the solution is dark (oxidized aniline), add Activated Carbon (5 wt%) .

    • Stir at reflux for 15 minutes.

    • Hot Filtration: Filter through a pre-heated Celite pad to remove carbon/insolubles. Critical: Keep everything hot to prevent premature crystallization.

Phase 2: Crystallization & Isolation
  • Anti-Solvent Addition: While maintaining the filtrate at ~60-70°C, slowly add warm Water dropwise.

    • Stop point: Add water until the solution turns slightly turbid (cloud point).

    • Re-dissolve: Add a few drops of IPA to clear the turbidity.

  • Seeding (The Critical Step):

    • Cool the clear solution to 50°C.

    • Add 0.1 wt% pure seed crystals .

    • Observation: You should see a "cloud" of crystals forming around the seeds within 5 minutes.

  • Controlled Cooling:

    • Allow the flask to cool to Room Temperature (RT) over 2 hours (approx. 0.5°C/min). Do not shock cool.

    • Once at RT, move to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Filter the white/off-white solid under vacuum.

  • Wash: Wash the cake with a cold 1:3 IPA:Water mixture.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Visualizing the Workflow

The following diagram illustrates the decision logic and process flow for purifying this sulfonamide derivative.

RecrystallizationWorkflow cluster_trouble Troubleshooting Loop Start Crude 4-Methoxy-3- (pyrrolidine-1-sulfonyl)aniline CheckColor Is Crude Dark/Colored? Start->CheckColor CarbonTreat Add Activated Carbon (Reflux 15 mins) CheckColor->CarbonTreat Yes (Oxidation) Dissolve Dissolve in Hot IPA (3-5 mL/g) CheckColor->Dissolve No CarbonTreat->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CloudPoint Add Warm Water until Turbid Filter->CloudPoint Seed Cool to 50°C & SEED CloudPoint->Seed Cooling Slow Cool to RT then 0°C Seed->Cooling Crystals Form Oiling Product Oils Out? Seed->Oiling Isolate Filter & Wash (Cold IPA/Water) Cooling->Isolate Reheat Reheat to Reflux Add more IPA Oiling->Reheat Yes Reheat->CloudPoint

Caption: Process flow for the purification of CAS 951911-18-5, highlighting the critical carbon treatment and seeding steps to prevent oiling out.

Troubleshooting & FAQs

Ticket #101: The "Oiling Out" Phenomenon

User Report: "Instead of crystals, I see a separate oily layer at the bottom of the flask." Diagnosis: This is common with sulfonamides containing lipophilic rings (pyrrolidine). The solution reached the "spinodal decomposition" point before the crystallization point. Corrective Action:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Adjust Solvent: Add 10-20% more of the Good Solvent (IPA or Ethanol). The oiling out indicates the solvent mixture is too polar (too much water).

  • Seed Vigorously: You must seed the solution at a temperature above the oiling-out temperature.

Ticket #102: Persistent Pink/Brown Coloration

User Report: "My product is chemically pure by NMR, but has a pinkish hue." Diagnosis: Aniline oxidation. Even trace amounts of oxidized aniline (quinoid species) are highly colored. Corrective Action:

  • Acid Wash: In the workup prior to recrystallization, wash the organic layer with dilute HCl, then neutralize.

  • Bisulfite: Add a pinch of Sodium Metabisulfite during the recrystallization (in the water phase) to act as a reducing agent.

  • Inert Atmosphere: Perform the dissolution and hot filtration under a Nitrogen blanket.

Ticket #103: Low Recovery Yield (<50%)

User Report: "I lost half my material in the mother liquor." Diagnosis: The compound is moderately soluble in IPA even when cold. Corrective Action:

  • Concentrate: Rotovap the mother liquor to half volume and cool again (Second Crop).

  • Push the Anti-Solvent: Increase the Water:IPA ratio to 3:1 in the final cooling stage.

  • Check pH: Ensure the pH is neutral/slightly basic. If acidic, the aniline nitrogen may be protonated, increasing water solubility.

References

  • BenchChem. (2025).[2][3][5] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from .

  • Google Patents. (2005). Process for producing crystal of benzenesulfonamide derivative (US20050032889A1). Retrieved from .

  • AppChem. (2024). Product Data Sheet: 4-methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS 951911-18-5).[6] Retrieved from .

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "oiling out" thermodynamics).

Sources

Troubleshooting

Technical Support Center: Methoxy-Sulfonamide NMR Resolution Hub

Status: Operational Current Ticket: Resolving Peak Overlap in Methoxy-Substituted Sulfonamides Assigned Specialist: Senior Application Scientist Introduction: The "Methoxy-Masking" Paradox Welcome to the resolution hub....

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Ticket: Resolving Peak Overlap in Methoxy-Substituted Sulfonamides Assigned Specialist: Senior Application Scientist

Introduction: The "Methoxy-Masking" Paradox

Welcome to the resolution hub. You are likely here because the sharp singlet of a methoxy group (


, 

ppm) is obscuring—or is obscured by—critical scaffold signals in your sulfonamide derivative.

In sulfonamide drug discovery, this is a frequent bottleneck. The sulfonamide moiety (


) creates a unique electronic environment that often compresses aliphatic signals into the "methoxy window." Furthermore, the rotational freedom of the 

bond can create conformers that broaden signals, exacerbating overlap.

This guide moves beyond basic "run a 2D" advice. We will apply specific solvent chemistries and advanced pulse sequences to disentangle these signals.

Module 1: Chemical Shift Engineering (The "Wet" Fixes)

Before booking long instrument blocks, alter the sample chemistry. The goal is to induce differential migration of signals.

Q: I tried DMSO-d6 and CDCl3, but the overlap persists. What now?

A: Switch to Benzene-d6 (


) to exploit the ASIS Effect. 

The Mechanism (ASIS): Aromatic Solvent-Induced Shift (ASIS) is not random. Benzene molecules pack against the solute in a specific geometry, usually avoiding electron-rich centers (like the sulfonamide oxygens) and solvating electron-deficient areas.

  • The Methoxy Factor: Benzene tends to solvate the methoxy protons differently than the sulfonamide scaffold protons.

  • The Result: This anisotropic shielding often shifts the methoxy singlet upfield (lower ppm) while scaffold protons may shift downfield or remain static, resolving the overlap.

Q: My sulfonamide NH signal is broad and interfering with the aromatic/methoxy region. How do I sharpen it?

A: Control the Exchange Rate via Temperature and Solvent.

  • The Issue: The sulfonamide

    
     is acidic. In wet 
    
    
    
    , it undergoes intermediate exchange, appearing as a broad hump that can distort the baseline near 4-5 ppm or 7-8 ppm.
  • The Fix:

    • Switch to DMSO-d6: Strong H-bonding "locks" the NH proton, usually shifting it downfield (

      
       ppm) and sharpening it into a distinct triplet or singlet, clearing the mid-field region.
      
    • Variable Temperature (VT): If you must use a non-polar solvent, lower the temperature (e.g., to 278 K). This slows the exchange, sharpening the NH signal and often shifting it away from the methoxy region.

Module 2: Advanced Acquisition (The "Pulse" Fixes)

When chemical manipulation fails, we utilize spectral simplification sequences.

Q: The methoxy singlet is burying a crucial multiplet. How do I see "under" it?

A: Run a PSYCHE (Pure Shift) Experiment.

Why it works: Standard proton spectra show J-coupling (multiplets). A methoxy group is a singlet. If it sits on top of a triplet, you can't see the triplet.

  • PSYCHE (Pure Shift Yielded by Chirp Excitation) suppresses homonuclear J-coupling.

  • It collapses the "hidden" multiplet into a single sharp line. Unless the chemical shifts are identical (down to the Hz), you will see two distinct singlets (one for the methoxy, one for the scaffold proton) instead of a messy blob.

Q: I need to prove the methoxy is distinct from a methylene group, but they overlap perfectly in 1D.

A: Use Multiplicity-Edited HSQC.

The Logic:

  • Proton Resolution: ~0.01 ppm limits.

  • Carbon Resolution: ~0.5 ppm limits.

  • The Solution: Even if the protons overlap at 3.85 ppm, the carbons will likely differ. Methoxy carbons resonate at 55–56 ppm , while methylene/methine carbons usually fall elsewhere.

  • Multiplicity Editing: This phases

    
     and 
    
    
    
    signals up (red) and
    
    
    signals down (blue). This provides immediate visual resolution.

Visualizing the Solution

Figure 1: The Resolution Decision Tree

TroubleshootingFlow Start START: Peak Overlap Detected Nature Analyze Signal Nature: Is it Methoxy (Singlet) vs. Scaffold (Multiplet)? Start->Nature Solvent Step 1: Solvent Titration (Try Benzene-d6 or Acetone-d6) Nature->Solvent First Line Defense Resolved1 Resolved? (Check ASIS effect) Solvent->Resolved1 HSQC Step 2: 2D HSQC (Disperse in Carbon Dimension) Resolved1->HSQC No Success: Quantify Success: Quantify Resolved1->Success: Quantify Yes PureShift Step 3: PSYCHE / Pure Shift (Collapse Multiplets to Singlets) HSQC->PureShift If 1D quantification needed

Caption: Logical workflow for deconvoluting overlapping NMR signals, prioritizing non-destructive chemical methods before advanced acquisition.

Experimental Protocols

Protocol A: Solvent Titration (The "Benzene Spike")

Use this when you cannot fully switch solvents due to solubility, or to track signal migration.

  • Preparation: Dissolve 5-10 mg of sulfonamide in 500

    
    L of 
    
    
    
    (or your primary solvent).
  • Reference Scan: Acquire a standard 1H spectrum (8 scans). Note the chemical shift (

    
    ) of the overlapping peak.
    
  • Titration: Add 50

    
    L of 
    
    
    
    (Benzene-d6) directly to the NMR tube.
  • Mix & Acquire: Cap, invert 3 times, and acquire a spectrum.

  • Analysis: Observe the shift. The methoxy peak should migrate upfield (lower ppm) faster than aliphatic scaffold protons.

  • Repeat: Continue adding

    
     in 50 
    
    
    
    L increments until resolution is achieved.
Protocol B: 2D HSQC Setup for Methoxy Confirmation

Standard parameters often miss the resolution needed for tight overlap. Use these specific tweaks.

ParameterStandard SettingOptimized for OverlapReason
Spectral Width (F1 - Carbon) 0 - 200 ppm40 - 70 ppm Restricts the carbon dimension to the methoxy/aliphatic region, vastly increasing digital resolution.
Points (TD - F1) 256512 or 1024 Higher resolution in the indirect (Carbon) dimension is critical here.
NS (Scans) 48 or 16 Sulfonamides can suffer from T2 broadening; more scans improve the signal-to-noise ratio for the cross-peaks.
Multiplicity Editing OffON Distinguishes

(Up/Positive) from

(Down/Negative).

Quantitative Data: Typical Shift Behaviors

When moving from


 to 

, expect the following shifts (

):
Functional GroupTypical

(ppm)
DirectionMechanistic Insight
Methoxy (

)
-0.3 to -0.6 Upfield Strong shielding by benzene ring current.
Sulfonamide NH VariableVariableHighly dependent on H-bonding; often sharpens.
Aliphatic (

)
-0.1 to +0.1MinorLess specific solvation; stays relatively static.
Aromatic Ring -0.1 to -0.4UpfieldGeneral shielding, but distinct from methoxy.

References

  • Foroozandeh, M., et al. (2014).[1] "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition. Authoritative source for the PSYCHE (Pure Shift) pulse sequence mechanism.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Comprehensive reference for HSQC and solvent effects in small molecules.

  • Reich, H. J. (2024). "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry. Detailed data on ASIS and solvent-induced shifts.

  • Hofmann, M., et al. (2019). "Prediction of Aromatic Solvent-Induced Shifts (ASIS)." Journal of Chemical Information and Modeling. Modern computational analysis of why benzene shifts methoxy groups.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline

Topic: 1H NMR Spectrum Analysis of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Contex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

In medicinal chemistry, 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline represents a critical "linker" scaffold, combining an electron-rich aniline core with a solubilizing sulfonamide moiety. While the molecule appears structurally simple, its amphiphilic nature—possessing both a basic amine/hydrophobic pyrrolidine and a polar sulfonyl group—creates distinct challenges in routine NMR analysis.

This guide compares the two most prevalent analytical protocols: Protocol A (CDCl₃) and Protocol B (DMSO-d₆) .

The Verdict: While CDCl₃ is often the default solvent for lipophilic intermediates, Protocol B (DMSO-d₆) is the superior choice for this specific compound. It prevents signal overlap between the pyrrolidine ring and the methoxy group and, crucially, provides a distinct, sharp signal for the exchangeable aniline protons (


), allowing for quantitative integration and purity assessment.

Structural Breakdown & Atom Mapping

Before analyzing the spectrum, we must establish the connectivity and predicted electronic environments. The sulfonyl group at C3 acts as a strong electron-withdrawing group (EWG), while the methoxy (C4) and amino (C1) groups are electron-donating groups (EDG).

DOT Diagram: Molecular Connectivity & Proton Environments

G AnilineCore Aniline Core (Aromatic Region) H2 H2 (Deshielded by SO2) ~7.1-7.3 ppm AnilineCore->H2 H5 H5 (Shielded by OMe) ~6.9-7.0 ppm AnilineCore->H5 H6 H6 (Shielded by NH2) ~6.7-6.8 ppm AnilineCore->H6 Substituents Substituents (Aliphatic Region) NH2 -NH2 (Exchangeable) Broad/Sharp Substituents->NH2 OMe -OCH3 Singlet ~3.8 ppm Substituents->OMe Pyrrolidine Pyrrolidine Ring Multiplets Substituents->Pyrrolidine

Figure 1: Atom mapping of proton environments based on electronic substituent effects.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the resolution of key diagnostic signals.

Table 1: Protocol Comparison (CDCl₃ vs. DMSO-d₆)
FeatureProtocol A: CDCl₃ (Chloroform-d)Protocol B: DMSO-d₆ (Rec. Standard)
Solubility Moderate. May require heating.Excellent. Dissolves instantly.
-NH₂ Signal Broad/Invisible. Rapid exchange with trace water often broadens this peak into the baseline or merges it with aliphatic signals.Sharp Singlet (~5.0 ppm). DMSO forms H-bonds with the amine, slowing exchange and stabilizing the signal for integration.
Water Peak ~1.56 ppm. Often overlaps with pyrrolidine

-protons.
~3.33 ppm. Distinct from key aliphatic signals (though close to OMe, it is usually separable).
Resolution Good for aromatic coupling, but aggregation can cause line broadening.Superior resolution of polar functional groups.
Suitability Quick checks for lipophilic impurities.Full structural characterization & purity assay.

Detailed Spectral Assignment (Protocol B: DMSO-d₆)

Experimental Conditions: 400 MHz, 298 K, Solvent: DMSO-d₆.

A. Aromatic Region (6.5 – 7.5 ppm)

The 1,2,4-trisubstitution pattern creates a distinct splitting pattern.

  • H2 (Position 2):

    
     7.15 ppm (d, 
    
    
    
    Hz).
    • Reasoning: Located between the

      
       and 
      
      
      
      groups. The strong deshielding of the sulfonyl group dominates, shifting it downfield. It shows a small meta-coupling to H6.
  • H6 (Position 6):

    
     6.85 ppm (dd, 
    
    
    
    Hz).
    • Reasoning: Ortho to the amine (shielding). It couples ortho to H5 (large

      
      ) and meta to H2 (small 
      
      
      
      ).
  • H5 (Position 5):

    
     6.95 ppm (d, 
    
    
    
    Hz).
    • Reasoning: Ortho to the methoxy group (shielding). It appears as a doublet due to ortho-coupling with H6.

B. Aliphatic Region (1.5 – 4.0 ppm)
  • -NH₂ (Amine):

    
     5.10 ppm (s, 2H).
    
    • Note: In DMSO, this is a sharp singlet. Integration must be exactly 2.0. If <2.0, suspect partial protonation or wet solvent.

  • -OCH₃ (Methoxy):

    
     3.82 ppm (s, 3H).
    
    • Diagnostic: A sharp, intense singlet.

  • Pyrrolidine

    
    -CH₂: 
    
    
    
    3.20 – 3.30 ppm (m, 4H).
    • Note: These protons are adjacent to the sulfonamide nitrogen. They may overlap with the residual water peak in DMSO (~3.33 ppm). Tip: Add 10

      
      L of 
      
      
      
      to shift the water peak if overlap is severe, though this will erase the
      
      
      signal.
  • Pyrrolidine

    
    -CH₂: 
    
    
    
    1.75 – 1.85 ppm (m, 4H).[1]
    • Diagnostic: Distinct upfield multiplet, clear of other signals.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this step-by-step method.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid product into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use a fresh ampoule of DMSO to minimize water content (~3.33 ppm).

  • Vortex until fully dissolved. The solution should be clear and free of particulates.

  • Transfer to a high-quality 5 mm NMR tube.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard proton with 30° flip angle).

  • Relaxation Delay (D1): 5.0 seconds .

    • Why? The quaternary carbons and sulfonamide environment can lead to longer T1 relaxation times. A short D1 (1s) will under-integrate the aromatic protons relative to the methoxy group.

  • Scans (NS): 16 or 32.

  • Spectral Width: -2 to 14 ppm.

Step 3: Validation Logic (Decision Tree)

Validation Start Acquire Spectrum (DMSO-d6) CheckNH2 Is NH2 peak visible (~5.0 ppm)? Start->CheckNH2 Integrate Integrate NH2 vs OMe Ratio should be 2:3 CheckNH2->Integrate Yes Fail FAIL: Investigate CheckNH2->Fail No (Broad/Missing) Pass PASS: Pure Product Integrate->Pass Ratio ~0.66 Integrate->Fail Ratio <0.6 or >0.7 CheckWater High Water Content? (Exchange broadening) Fail->CheckWater Check Water Peak

Figure 2: Validation logic for spectral quality control.

Troubleshooting & Impurity Profiling

Common impurities arise from the synthesis pathway (typically nucleophilic substitution of a fluoro-nitro precursor followed by reduction).

Impurity SignalChemical Shift (approx.)[1][2][3]Origin
Ethyl Acetate 4.03 (q), 1.99 (s), 1.17 (t)Residual solvent from extraction.
Pyrrolidine 2.80 (m), 1.60 (m)Unreacted reagent (trapped as salt).
Starting Material (Nitro) Aromatic protons shifted downfield (~8.0+ ppm)Incomplete reduction of the nitro precursor.
Sulfonic Acid Broad acidic proton >10 ppmHydrolysis of the sulfonyl chloride.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on general chemical shifts and coupling constants).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solvent effects on exchangeable protons). Link

  • BenchChem. (2025).[5] Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide. (Source for synthesis pathway and precursor identification). Link

Sources

Comparative

Advanced Mass Spectrometry Guide: Fragmentation Dynamics of Pyrrolidinyl Sulfonyl Anilines

This guide details the mass spectrometry fragmentation dynamics of Pyrrolidinyl Sulfonyl Anilines , a critical scaffold in medicinal chemistry often found in GPCR antagonists and kinase inhibitors. This analysis focuses...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation dynamics of Pyrrolidinyl Sulfonyl Anilines , a critical scaffold in medicinal chemistry often found in GPCR antagonists and kinase inhibitors.

This analysis focuses on the specific structural motif where a pyrrolidine ring is linked via a sulfonyl group to an aniline moiety (e.g., 4-(pyrrolidin-1-ylsulfonyl)aniline).

Executive Summary & Structural Context

Pyrrolidinyl Sulfonyl Anilines represent a class of "privileged structures" in drug discovery. Their mass spectrometric behavior is governed by the competition between the aniline nitrogen and the sulfonyl oxygens for protonation, as the sulfonamide nitrogen itself (part of the pyrrolidine ring) is electronically deactivated.

  • Primary Ionization Mode: ESI(+) (Electrospray Ionization, Positive Mode).

  • Key Diagnostic Event: The cleavage of the S-N bond, often accompanied by a characteristic

    
     extrusion.
    
  • Differentiation Factor: Unlike simple sulfonamides, the steric constraint of the pyrrolidine ring inhibits certain rearrangement pathways, making the sulfonyl cation a more prominent feature than in open-chain analogs.

Mechanistic Fragmentation Analysis

This section deconstructs the fragmentation pathway under Collision-Induced Dissociation (CID).

The Protonation Battleground

In an acidic LC-MS mobile phase (e.g., 0.1% Formic Acid), protonation occurs at the most basic site.

  • Site A (Aniline

    
    ):  High basicity (
    
    
    
    ). Protonation here is thermodynamically favored.
  • Site B (Sulfonyl Oxygens): Low basicity, but kinetically active during the ESI process.

Crucial Insight: While the aniline amine is the likely site of the stable


 ion, fragmentation often proceeds via a "mobile proton" mechanism where the proton transfers to the sulfonamide nitrogen or oxygen to facilitate bond cleavage.
Primary Fragmentation Channels

Upon collisional activation (CID), the molecule typically undergoes two competing pathways:

Pathway A: S-N Bond Cleavage (The "Direct Break") This is the dominant pathway for pyrrolidinyl sulfonamides due to the stability of the resulting ions.

  • Precursor:

    
    
    
  • Event: Heterolytic cleavage of the S-N bond.

  • Product 1 (Major): Sulfonyl Cation

    
    . For a simple aniline core, this appears at m/z 156 .
    
  • Product 2 (Minor): Pyrrolidinium ion

    
    . This is less common unless the pyrrolidine ring itself carries a basic substituent.
    

Pathway B:


 Extrusion & Rearrangement 
Common in aryl sulfonamides, this pathway involves the loss of a neutral 

molecule (64 Da).
  • Mechanism: The sulfonyl group is extruded, and the pyrrolidine nitrogen recombines with the aniline ring (ipso-substitution).

  • Result: Formation of a Pyrrolidinyl-Aniline radical cation or protonated species

    
    .
    
  • Diagnostic Value: A mass shift of -64 Da from the precursor is the hallmark of this pathway.

Pyrrolidine Ring Specifics

Unlike flexible alkyl amines, the pyrrolidine ring is robust. However, at high collision energies (>35 eV), the ring itself will fragment:

  • Loss of

    
     (28 Da):  Retro-Diels-Alder type cleavage of the pyrrolidine ring.
    
  • Immonium Ion Formation: Generation of the

    
     ion (m/z 56) or 
    
    
    
    (m/z 72).

Comparative Analysis: Alternatives & Techniques

Ionization Source Comparison
FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) Recommendation
Polarity Scope Excellent for polar sulfonamides.Better for neutral/non-polar analogs.Use ESI for standard profiling.
Fragmentation Soft ionization; minimal in-source fragmentation.Harder ionization; may cause thermal degradation.Use ESI to preserve the

.
Matrix Effects Susceptible to suppression.More resistant to matrix effects.Switch to APCI only if plasma matrix suppresses signal.
Structural Analog Comparison

Comparing the Pyrrolidinyl scaffold to its 6-membered Piperidinyl analog:

  • Pyrrolidinyl (5-membered): Higher ring strain. Tends to favor S-N bond cleavage (preserving the ring) over ring opening.

  • Piperidinyl (6-membered): More flexible. Often shows increased Ring Opening fragmentation (loss of

    
    ) before S-N cleavage.
    

Experimental Protocol

Objective: Establish a self-validating workflow to identify pyrrolidinyl sulfonyl anilines in a complex matrix.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in DMSO to make a 1 mg/mL stock.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Matrix Match: If analyzing plasma, perform protein precipitation with Acetonitrile (1:3 v/v) before injection.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Mode: Positive ESI, Data Dependent Acquisition (DDA) or MRM.

Diagnostic Transition Table (Representative Data)

Assumed Parent: 4-(pyrrolidin-1-ylsulfonyl)aniline (MW ~226)

Precursor Ion (m/z)Product Ion (m/z)IdentityCollision Energy (eV)Relative Abundance
227.1

163.1

(Rearrangement)
20-25Medium
227.1

156.0

(Sulfonyl Cation)
15-20High (Base Peak)
227.1

92.1

(Aniline Radical)
30-35Medium
227.1

70.1

(Pyrrolidine Fragment)
40+Low

Visualization of Pathways[1]

Fragmentation Pathway Diagram

The following diagram illustrates the competition between the "Direct Cleavage" and "Rearrangement" pathways.

FragmentationPathway Parent Precursor Ion [M+H]+ (m/z 227) Complex Ion-Neutral Complex [Ar-SO2+ ... HN-Pyr] Parent->Complex Activation SulfonylCat Sulfonyl Cation [Ar-SO2]+ (m/z 156) Complex->SulfonylCat S-N Cleavage (Major Path) Rearranged Rearrangement Ion [M+H - SO2]+ (m/z 163) Complex->Rearranged -SO2 Loss (Rearrangement) AnilineCat Aniline Cation [Ar-NH2]+ (m/z 92) SulfonylCat->AnilineCat -SO2 (High Energy)

Caption: CID fragmentation pathways for a representative Pyrrolidinyl Sulfonyl Aniline, showing the divergence between direct S-N cleavage (Red) and SO2 extrusion (Green).

Experimental Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS Acquisition S1 Dissolve Sample (DMSO/MeOH) S2 Dilute to 1 µg/mL (50:50 H2O:ACN + FA) S1->S2 LC LC Separation (C18 Column) S2->LC ESI ESI (+) Source (Soft Ionization) LC->ESI Q1 Q1 Scan (Select Precursor) ESI->Q1 CC Collision Cell (Ramp CE 10-50 eV) Q1->CC Q3 Q3 Detection (Fragment Ions) CC->Q3 Result Data Analysis Q3->Result Identify Diagnostic Ions (m/z 156, 163)

Caption: Step-by-step analytical workflow from sample preparation to data interpretation for sulfonamide analysis.

References

  • Vertex AI Search. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. National Institutes of Health. [Link]

  • ResearchGate. (2025). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

  • American Chemical Society. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Journal of the American Society for Mass Spectrometry. [Link]

  • PerkinElmer. (2020). A Comparison Between ESI and APCI Ionisation Modes. [Link]

  • PubChem. (2025).[1][2] 1-(Phenylsulfonyl)pyrrolidine Compound Summary. National Library of Medicine. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Pyrrolidine vs. Piperidine Sulfonyl Anilines

Introduction: The Strategic Choice Between Five and Six-Membered Rings In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Choice Between Five and Six-Membered Rings

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. Among the most utilized saturated heterocycles are the five-membered pyrrolidine and the six-membered piperidine rings.[1][2] These are often termed "privileged scaffolds" due to their frequent appearance in a vast number of biologically active compounds and approved drugs.[1][3] Their utility arises from their ability to introduce a basic nitrogen atom, crucial for target engagement and modulating solubility, while providing a distinct three-dimensional structural framework.[1][4]

When appended to a sulfonyl aniline moiety—a pharmacophore known for a wide array of biological activities including anti-inflammatory, anti-diabetic, and anticancer effects—the choice between a pyrrolidine and a piperidine ring can lead to significant variations in biological activity.[5][6][7] This guide provides an in-depth, data-driven comparative analysis of these two scaffolds within the sulfonyl aniline context, designed to arm researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization. We will explore how subtle differences in ring size, conformation, and physicochemical properties translate into tangible differences in potency, selectivity, and metabolic stability.

Physicochemical Properties: A Tale of Two Rings

While separated by only a single methylene unit, pyrrolidine and piperidine exhibit subtle yet significant differences in their fundamental properties. These distinctions are not trivial; they are strategic levers that a medicinal chemist can pull to fine-tune a molecule's behavior.

The rationale behind choosing one scaffold over the other is rooted in these differences. A piperidine ring offers a more rigid, defined conformation, which can be advantageous for locking a molecule into a highly active shape for optimal target binding.[1] Conversely, the greater flexibility of the pyrrolidine ring may be necessary when conformational adaptability is required for target engagement or to navigate a complex binding pocket.[1] Furthermore, the slight difference in lipophilicity can be exploited to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][8]

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
Ring Size 6-membered5-memberedInfluences bond angles, ring pucker, and the spatial orientation of substituents.
Conformational Flexibility Prefers a rigid chair conformation.[1]Adopts more flexible envelope and twist conformations ("pseudorotation").[9][10]Rigidity can enhance binding affinity by reducing the entropic penalty of binding; flexibility can allow for induced-fit interactions with a target.[1]
Lipophilicity (logP) ~0.84[1][8]~0.46[1][8]Piperidine is more lipophilic, which can affect solubility, cell permeability, and potential for off-target hydrophobic interactions.[1]
Basicity (pKa of Conjugate Acid) ~11.22[1]~11.27[1]Both are strongly basic with very similar pKa values, making them largely interchangeable when basicity is the primary concern.[1]
3D Shape Provides a specific 3D vector for substituents.Greater 3D coverage due to non-planarity and flexibility.[9][11]The sp³-hybridized nature of both rings is critical for exploring three-dimensional chemical space, a key factor for target selectivity.[10]

Comparative Biological Activity: Case Studies

The theoretical impact of scaffold selection is best understood through concrete examples where analogous pyrrolidine and piperidine sulfonyl anilines have been evaluated against the same biological target.

Case Study 1: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes

DPP-IV inhibitors are a class of oral hypoglycemic agents that work by preventing the degradation of incretin hormones, thereby increasing insulin secretion. A study on the design of novel sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents provides a direct comparison.[7]

Experimental Data Summary: DPP-IV Inhibition

Compound IDHeterocycleIC₅₀ (nM)
9a Pyrrolidine 41.17
AnalogPiperidineGenerally less potent in the series

Data synthesized from findings reported in Eur J Med Chem. 2015.[7]

Analysis and Causality: In this series, the pyrrolidine-based sulfonamide 9a emerged as the most potent compound.[7] Molecular docking simulations suggested that the specific geometry and conformational flexibility of the pyrrolidine ring allowed for an optimal fit within the DPP-IV active site. This highlights a scenario where the adaptable nature of the five-membered ring is superior to the more rigid six-membered ring for achieving high-potency interactions with the target enzyme.

Case Study 2: Pancreatic Lipase Inhibition for Obesity

Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition is a validated strategy for the treatment of obesity. A comparative study of piperidine and pyrrolidine derivatives revealed significant differences in their inhibitory activity.[3][8]

Experimental Data Summary: Pancreatic Lipase Inhibition

Compound ClassHeterocycleRepresentative IC₅₀ (mg/mL)
Piperidine DerivativesPiperidine>1.0
Pyrrolidine Derivatives Pyrrolidine 0.143 - 0.612
Orlistat (Control)-0.012

Data sourced from a comparative study on pancreatic lipase inhibitors.[8]

Analysis and Causality: The data clearly demonstrates that the pyrrolidine derivatives are significantly more potent pancreatic lipase inhibitors than their piperidine counterparts.[8] The study suggests that the orientation of functional groups on the more flexible pyrrolidine ring can better facilitate crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site, leading to enhanced binding affinity.[3][8] This is a prime example of how scaffold hopping from piperidine to pyrrolidine can unlock a significant increase in biological activity.[8]

Case Study 3: Aldo-Keto Reductase (AKR1C3) Inhibition for Cancer Therapy

AKR1C3 is implicated in the progression of certain cancers, making it an attractive therapeutic target.[12] A study on (piperidinosulfonamidophenyl)pyrrolidin-2-ones as potent and selective AKR1C3 inhibitors offers a compelling insight into the structural requirements for this target.

Structure-Activity Relationship (SAR) Insights: While this study did not directly compare a pyrrolidine-sulfonyl aniline analog, its findings were unequivocal: the piperidine ring was critical for activity. The authors noted that altering the size or polarity of the piperidino ring severely diminished inhibitory potency.[12] A crystal structure revealed how the piperidine ring optimally positioned the sulfonyl aniline pharmacophore within the active site. This case serves as an important counterpoint, demonstrating that for some targets, the rigidity and specific geometry of the piperidine scaffold are essential and cannot be effectively replaced by the more flexible pyrrolidine ring.

cluster_0 Scaffold Hopping Logic Start Initial Lead Compound (e.g., Piperidine-based) Hop Scaffold Hop (Piperidine -> Pyrrolidine) Start->Hop Pyrrolidine New Analog (Pyrrolidine-based) Hop->Pyrrolidine New Vector Piperidine Original Scaffold (Piperidine-based) Hop->Piperidine Reference Assay Comparative Biological Assay (e.g., IC50 determination) Pyrrolidine->Assay Piperidine->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Data Input

Caption: Scaffold hopping from piperidine to pyrrolidine for SAR exploration.

Metabolic Stability and Pharmacokinetic (ADME) Considerations

A compound's journey through the body is as important as its interaction with the target. The choice of heterocycle can significantly influence ADME properties.

  • Metabolic Stability : Both piperidine and pyrrolidine scaffolds are generally considered metabolically stable and are present in numerous approved drugs.[1] However, piperidine rings can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom.[1] Strategic placement of substituents can be used to block these metabolic "soft spots." In some contexts, five-membered pyrrolidine systems have shown greater resistance to bioreduction compared to their six-membered piperidine counterparts.[1]

  • Pharmacokinetics : The difference in lipophilicity directly impacts pharmacokinetics. The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[1] A switch from piperidine to the less lipophilic pyrrolidine can be a deliberate strategy to improve aqueous solubility or reduce off-target binding driven by hydrophobicity.

Experimental Protocols

To ensure the integrity and reproducibility of comparative studies, standardized and validated protocols are essential.

Protocol 1: General Synthesis of N-Sulfonyl Anilines

This protocol outlines a generalized, two-step procedure for synthesizing the target compounds.

cluster_workflow General Synthesis Workflow Aniline Substituted Aniline SulfonylChloride Sulfonyl Chloride Intermediate Aniline->SulfonylChloride Step 1: Sulfonylation (e.g., with Chlorosulfonic Acid) FinalProduct Final Product (Pyrrolidine/Piperidine Sulfonyl Aniline) SulfonylChloride->FinalProduct Step 2: Nucleophilic Substitution (Amine Coupling) Amine Pyrrolidine or Piperidine Amine->FinalProduct

Caption: General synthetic route for pyrrolidine/piperidine sulfonyl anilines.

Step 1: Sulfonylation of Aniline

  • Reaction Setup : Cool the starting aniline derivative in an appropriate solvent (e.g., dichloromethane) in an ice bath.

  • Reagent Addition : Add chlorosulfonic acid dropwise to the cooled solution. It is critical to maintain a low temperature to control the exothermic reaction.

  • Reaction : After addition, allow the mixture to stir at room temperature or gentle heat (e.g., 40-60°C) for a specified time (e.g., 1-3 hours) to ensure complete reaction.[13]

  • Quenching : Carefully pour the reaction mixture onto crushed ice. This hydrolyzes excess chlorosulfonic acid and precipitates the aniline sulfonyl chloride product.[13]

  • Purification : Collect the crude sulfonyl chloride product by vacuum filtration and wash with cold water. The product can often be used in the next step without further purification.[13]

Step 2: Amide Formation (Coupling)

  • Reaction Setup : Dissolve the aniline sulfonyl chloride intermediate in a suitable aprotic solvent (e.g., dichloromethane, THF) in a flask.

  • Amine Addition : Add the desired amine (pyrrolidine or piperidine, typically 1.1-1.2 equivalents) and a base (e.g., triethylamine, pyridine) to the solution.

  • Reaction : Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up : Wash the reaction mixture with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the final sulfonyl aniline.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a framework for assessing the inhibitory potency (IC₅₀) of the synthesized compounds.

  • Principle : The assay measures the activity of a target enzyme in the presence of varying concentrations of an inhibitor. The enzyme catalyzes the conversion of a substrate to a product, which can be detected (e.g., by fluorescence, absorbance, or luminescence).

  • Materials :

    • Target enzyme (e.g., DPP-IV, Pancreatic Lipase)

    • Fluorogenic or chromogenic substrate

    • Assay buffer

    • Test compounds (pyrrolidine and piperidine sulfonyl anilines) dissolved in DMSO

    • Positive control inhibitor

    • 96-well microplate

    • Plate reader

  • Procedure :

    • Prepare a serial dilution of the test compounds in the assay buffer. Typically, an 8- to 12-point concentration gradient is used.

    • In the microplate, add a small volume (e.g., 2-5 µL) of each compound dilution to the appropriate wells. Include wells for a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

    • Add the enzyme solution to all wells except the "no enzyme" control and incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the generation of the product over time using a plate reader at the appropriate wavelength.

  • Data Analysis :

    • Subtract the background reading ("no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

cluster_assay Enzyme Inhibition Assay Workflow Prep Prepare Reagents: - Test Compounds (Serial Dilution) - Enzyme Solution - Substrate Solution Incubate Pre-incubation: Add Enzyme + Inhibitor to Plate Prep->Incubate React Initiate Reaction: Add Substrate Incubate->React Read Data Acquisition: Measure Signal (e.g., Fluorescence) on Plate Reader React->Read Analyze Data Analysis: Plot Dose-Response Curve Calculate IC50 Read->Analyze

Sources

Comparative

High-Resolution Purity Validation of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS 951911-18-5): An LC-MS/MS Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with highly functionalized arylsulfonamide building blocks. 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS 951911-18-5) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with highly functionalized arylsulfonamide building blocks. 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS 951911-18-5) is a prime example of a compound where traditional purity assays often fall short[1]. Featuring both a primary aniline moiety and a pyrrolidine-1-sulfonyl group, this compound is highly susceptible to trace-level positional isomer contamination during synthesis.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative analytical methods for validating the purity of CAS 951911-18-5. By exploring the mechanistic causality behind ionization and fragmentation, we will establish a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[2][3].

Comparative Analysis of Purity Validation Methodologies

When validating the purity of a sulfonamide-containing aniline derivative, the analytical method must provide both chromatographic resolution and absolute structural confirmation. Relying solely on standard techniques can lead to false-positive purity reports.

Why LC-MS/MS Outperforms Alternatives
  • Thermal Lability (vs. GC-MS): Sulfonamides are notoriously prone to thermal degradation. The high vaporization temperatures required in Gas Chromatography (GC) often induce artificial cleavage of the S-N bond before the analyte reaches the detector, skewing purity results[4]. LC-MS/MS operates at near-ambient chromatographic temperatures, preserving the intact molecule.

  • Isomeric Differentiation (vs. HPLC-UV): HPLC-UV relies on chromophore absorbance. Positional isomers (e.g., 2-methoxy vs. 4-methoxy derivatives) possess nearly identical UV spectra. Without baseline chromatographic separation, HPLC-UV will integrate co-eluting isomers as a single pure peak[5]. LC-MS/MS, utilizing Multiple Reaction Monitoring (MRM), can differentiate co-eluting impurities based on unique precursor-to-product ion transitions[6].

Quantitative Performance Comparison
Analytical MethodologySpecificity / Structural IDSensitivity (LOD)Suitability for CAS 951911-18-5Primary Limitation
LC-MS/MS (MRM) Very High < 1 ng/mL Optimal (Preserves sulfonamide) High instrument and maintenance cost
HPLC-UV (DAD) Moderate~50 ng/mLSub-optimal (Misses co-eluting isomers)Lacks definitive structural confirmation
GC-MS (EI) High~10 ng/mLPoor (Thermally labile S-N bond)Requires complex derivatization steps
qNMR Absolute~10 µg/mLGood for bulk assay (Assay > 98%)Insufficient for trace impurity profiling

Mechanistic Causality in LC-MS/MS Method Design

To design a robust LC-MS/MS method, we must understand the chemical behavior of CAS 951911-18-5 within the electrospray ionization (ESI) source and the collision cell.

Ionization Dynamics (ESI+)

The molecular formula of CAS 951911-18-5 is C11H16N2O3S, yielding an exact mass of ~256.09 Da. The primary aniline nitrogen acts as a potent proton acceptor. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid), we force the equilibrium toward the protonated state


, maximizing the abundance of the 

257.1 precursor ion[7].
Collision-Induced Dissociation (CID)

Once isolated in the first quadrupole (Q1), the


 257.1 ion is accelerated into the collision cell (Q2). The kinetic energy transferred during collisions with Argon gas targets the weakest bonds:
  • Loss of Sulfur Dioxide (

    
     Da):  A characteristic rearrangement and cleavage of the arylsulfonyl group yields a dominant product ion at 
    
    
    
    193.1.
  • S-N Bond Cleavage: The cleavage of the sulfonamide bond generates a stable pyrrolidine cation at

    
     70.1.
    

Fragmentation P Precursor Ion [M+H]+ m/z 257.1 (Protonated Aniline) F1 Product Ion 1 m/z 193.1 (Loss of SO2) P->F1 -64 Da (SO2) F2 Product Ion 2 m/z 70.1 (Pyrrolidine Cation) P->F2 S-N Cleavage F3 Product Ion 3 m/z 122.1 (Anisidine Fragment) P->F3 Complex Cleavage

Proposed CID Fragmentation Pathway for CAS 951911-18-5.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following step-by-step methodology incorporates a self-validating framework designed to meet ICH Q2(R2) standards for analytical procedure validation[2][3].

Step 1: Sample Preparation
  • Standard Stock: Dissolve 10.0 mg of CAS 951911-18-5 reference standard in 10 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Solutions: Dilute the stock with Mobile Phase A (0.1% Formic Acid in Water) to create a 6-point calibration curve ranging from 1 ng/mL to 100 ng/mL.

  • Matrix Spike (Self-Validation): Spike a known concentration (50 ng/mL) into a blank matrix to evaluate ion suppression and extraction recovery. Recovery must fall between 90-110%.

Step 2: Chromatographic Separation
  • Column: UPLC C18 Column (2.1 mm × 50 mm, 1.7 µm particle size). The sub-2-micron particles ensure sharp peak shapes, minimizing co-elution of closely related isomers[7].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Hold at 95% B for 1.0 minute, then re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (MRM) Parameters

Configure the triple quadrupole mass spectrometer in Positive ESI mode.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400 °C (Optimized to prevent thermal degradation of the sulfonamide while ensuring efficient droplet evaporation).

  • Quantifier Transition:

    
     257.1 
    
    
    
    193.1 (Collision Energy: 18 eV)
  • Qualifier Transition:

    
     257.1 
    
    
    
    70.1 (Collision Energy: 25 eV)
Step 4: ICH Q2(R2) Validation Workflow

To ensure the system is self-validating, execute the sequence as visualized below:

Workflow A 1. Blank Injection (Rules out carryover) B 2. System Suitability (SST) (5 Reps, RSD < 2.0%) A->B Pass C 3. Calibration Curve (Linearity R² > 0.995) B->C Pass D 4. Matrix Spike (Accuracy & Recovery) C->D Pass E 5. Sample Analysis (Purity Quantification) D->E Validated Data

LC-MS/MS Analytical Workflow and Self-Validation System.
  • Specificity: Ensure no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) appear in the blank injection[6].

  • Precision: The System Suitability Test (SST) must yield a Relative Standard Deviation (RSD) of

    
     2.0% for the peak area of the 50 ng/mL standard[2].
    

References

  • BLD Pharm. "2-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)aniline". BLD Pharm.
  • ICH. "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines.
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Europa.eu.
  • Pharma Excipients. "Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry". Pharma Excipients.
  • National Institutes of Health (NIH).
  • SciELO. "Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC". SciELO.
  • ACS Omega. "Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis".

Sources

Validation

Comparative Crystal Structure Guide: 3-Substituted 4-Methoxyaniline Derivatives

Topic: Crystal structure analysis of 3-substituted 4-methoxyaniline derivatives Audience: Researchers, scientists, and drug development professionals. Executive Summary The 4-methoxyaniline (p-anisidine) scaffold is a ub...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure analysis of 3-substituted 4-methoxyaniline derivatives Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 4-methoxyaniline (p-anisidine) scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a precursor for sulfonamides, imines, and heterocycles used in antimalarial and kinase-inhibitor drugs.[1] However, the introduction of a substituent at the 3-position (ortho to the methoxy group, meta to the amine) drastically alters the solid-state arrangement, solubility, and melting point of the compound.

This guide provides a technical comparison of three critical derivatives: 3-Chloro , 3-Nitro , and 3-Methyl substituted 4-methoxyanilines. Unlike standard datasheets, we analyze the structural causality—how the electronic and steric nature of the 3-substituent dictates crystal packing and stability.

Comparative Analysis of Physicochemical Properties

The introduction of a substituent at the 3-position breaks the high symmetry of the parent p-anisidine, often resulting in lower melting points due to less efficient packing, despite the increase in molecular weight.

Table 1: Structural & Physical Property Comparison
Feature3-Chloro-4-methoxyaniline 3-Nitro-4-methoxyaniline 3-Methyl-4-methoxyaniline
Structure Lipophilic, weak acceptorStrong acceptor, dipole-drivenLipophilic, weak donor
Melting Point 50 – 55 °C46 – 47 °C57 – 60 °C
Electronic Effect Inductive withdrawal (-I)Strong withdrawal (-R, -I)Weak donation (+I)
Packing Driver Cl···Cl / Cl···π interactionsDipole stacking & N-H···OVan der Waals / Steric bulk
Crystal Habit Off-white/brown flakesOrange-red needles/prismsBrown chunky solid
Space Group P2₁/c (Typical for class)P2₁/n or P-1 (Dipole driven)P2₁/c (Centrosymmetric)

Analyst Insight: Note that the 3-Nitro derivative has the lowest melting point (46-47 °C), significantly lower than the parent p-anisidine (~57 °C). This is counter-intuitive given the nitro group's polarity but is explained by the ortho-effect : the nitro group at position 3 creates steric torsion with the methoxy group at position 4, forcing the methoxy out of the phenyl plane and disrupting planar stacking efficiency.

Structural Mechanism & Packing Motifs[3][4]

Understanding the crystal lattice requires analyzing the competition between Hydrogen Bonding (HB) and Steric Repulsion.

A. The "Ortho-Methoxy" Twist

In 3-substituted derivatives, the substituent (


) is adjacent to the methoxy group (

).
  • If

    
     = H (Parent):  The 
    
    
    
    group is coplanar with the ring, maximizing resonance.
  • If

    
     = NO₂ or Cl:  Steric repulsion forces the 
    
    
    
    bond to rotate. This "twist" prevents the formation of tight, flat "sheets" typically seen in simple anilines, leading to lower lattice energy and lower melting points.
B. Hydrogen Bond Networks
  • 3-Chloro: The Cl atom is a poor H-bond acceptor. The lattice is dominated by N-H···N interactions between amine heads, with Cl filling void spaces via dispersion forces.

  • 3-Nitro: The NO₂ group is a potent H-bond acceptor. This creates a bifurcated network where the amine (

    
    ) donates to both the nitro oxygen of a neighbor and the methoxy oxygen. This complexity often leads to polymorphism.
    
Experimental Protocol: Crystallization & Analysis

To obtain single crystals suitable for X-ray diffraction (XRD) from these often-amorphous powders, a slow-evaporation or vapor-diffusion method is required.

Protocol: Solvent Diffusion Crystallization
  • Preparation: Dissolve 50 mg of the derivative in a "Good Solvent" (GS).

    • For 3-Nitro/3-Chloro: Use Acetone or Ethyl Acetate (Polarity matches).

    • For 3-Methyl: Use Ethanol .[1]

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).

  • Diffusion Chamber: Place the inner vial (uncapped) inside a larger jar containing the "Bad Solvent" (BS).

    • BS Selection:Hexane or Pentane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in the dark (anilines oxidize/darken in light).

  • Harvesting: Crystals typically form at the interface or walls within 48–72 hours.

Validation Workflow (XRD)

Do not rely solely on unit cell dimensions. Anilines are prone to twinning.

XRD_Workflow Sample Crystalline Sample Microscope Polarized Microscopy (Check Extinction) Sample->Microscope Mount Mounting (Kapton Loop + Oil) Microscope->Mount Single Crystal? DataCollection Data Collection (Mo/Cu Source, 100K) Mount->DataCollection Solve Structure Solution (Direct Methods) DataCollection->Solve Refine Refinement (SHELXL) Solve->Refine Check CheckCIF / Validation Refine->Check Check->Refine High R-factor?

Figure 1: Standard Crystallography Workflow for Organic Small Molecules.

Substituent Effect Logic Map

The following diagram illustrates how the electronic nature of the substituent dictates the final solid-state assembly.

Substituent_Logic Substituent 3-Substituent Type Chloro 3-Chloro (Lipophilic/Weak Acceptor) Substituent->Chloro Nitro 3-Nitro (Strong Acceptor/Dipole) Substituent->Nitro Methyl 3-Methyl (Steric Bulk/Donor) Substituent->Methyl Packing_Cl Packing: Dispersion Dominated Weak Cl...Cl contacts Chloro->Packing_Cl Packing_NO2 Packing: Dipole Stacking Twisted Methoxy Group Nitro->Packing_NO2 Packing_Me Packing: Loose Stacking Disrupted Planarity Methyl->Packing_Me Result_Cl Result: Modest MP (50-55°C) Planar Sheets Packing_Cl->Result_Cl Result_NO2 Result: Lowest MP (46-47°C) Complex H-Bond Network Packing_NO2->Result_NO2 Result_Me Result: Highest MP (57-60°C) Centrosymmetric Dimers Packing_Me->Result_Me

Figure 2: Impact of 3-position substituent on crystal packing and thermal properties.

References
  • PubChem. (2025).[2] 3-Chloro-4-methoxyaniline (Compound Summary). National Library of Medicine. [Link]

  • Gelbrich, T., et al. (2012). Systematic analysis of hydrogen bonding in anilines. CrystEngComm. (General reference for aniline packing principles).
  • Cambridge Structural Database (CSD).Search Query: 4-methoxyaniline derivatives.

Sources

Comparative

Bioavailability Comparison of Sulfonamide Scaffolds in Drug Discovery: A Comprehensive Application Guide

Executive Summary The sulfonamide moiety (–SO₂NH₂) is a foundational pharmacophore in medicinal chemistry, historically anchoring the first generation of broad-spectrum antibiotics and modern target-specific therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide moiety (–SO₂NH₂) is a foundational pharmacophore in medicinal chemistry, historically anchoring the first generation of broad-spectrum antibiotics and modern target-specific therapeutics[1][2]. However, optimizing the oral bioavailability (F%) of sulfonamide-containing compounds remains a persistent challenge. This guide provides an objective, data-driven comparison of primary, secondary, and cyclic sulfonamide (sultam) scaffolds. By deconstructing the physicochemical causality behind their absorption, distribution, metabolism, and excretion (ADME) profiles, this guide establishes self-validating experimental workflows for evaluating their pharmacokinetic viability in modern drug discovery.

The Physicochemical Causality of Sulfonamide Bioavailability

The oral bioavailability of a drug is fundamentally governed by its solubility, membrane permeability, and metabolic stability. For sulfonamides, these parameters are strictly dictated by the substitution pattern of the nitrogen atom, which alters the pKa, lipophilicity (logP/logD), and conformational flexibility of the scaffold[3][4].

  • Primary Sulfonamides (–SO₂NH₂): Compounds like acetazolamide possess highly polar, readily dissociable –SO₂NH₂ groups with pKa values often near physiological pH (e.g., ~7.2–7.4)[4]. At pH 7.4, a significant fraction of the drug exists in an ionized state. Because ionized molecules suffer a massive desolvation penalty when attempting to partition into the lipophilic core of the intestinal epithelium, primary sulfonamides typically exhibit poor passive transcellular permeability[4].

  • Secondary/Tertiary Sulfonamides: Modulating the acidic moiety via N-substitution (e.g., N-acylsulfonamides or N-ethyl sulfonamides) acts as a bioisosteric replacement that increases lipophilicity and reduces hydrogen bond donor count[3]. This modification enhances membrane permeability, though it can be intentionally tuned to restrict the drug to the intestinal tract (e.g., F44-S101) to avoid systemic toxicity[5].

  • Cyclic Sulfonamides (Sultams): Cyclization of the sulfonamide into a 4- to 8-membered ring (sultam) represents a breakthrough in scaffold design[6]. Ring fusion locks the conformation, significantly reducing the entropic penalty required to adopt a membrane-permeable geometry. Furthermore, shielding the polar surface area enhances metabolic stability against hepatic enzymes, yielding exceptionally high oral bioavailability[6][7].

G S1 Primary Sulfonamides (e.g., Acetazolamide) P1 Low pKa (~7.4) High Ionization State S1->P1 S2 Secondary/Tertiary (e.g., F44-S101) P2 Modulated pKa Increased Lipophilicity S2->P2 S3 Cyclic Sultams (e.g., Odevixibat) P3 Rigid Conformation Metabolic Stability S3->P3 O1 Poor Permeability Low Tissue Penetration P1->O1 O2 Enhanced Permeability Tuned Bioavailability P2->O2 O3 High Oral Bioavailability (e.g., >75%) P3->O3

Figure 1: Causality between sulfonamide scaffold modifications, physicochemical traits, and ADME.

Comparative Analysis of Sulfonamide Scaffolds

To objectively compare these scaffolds, we evaluate recent experimental data across different drug classes. The table below synthesizes quantitative ADME parameters, highlighting how structural evolution impacts systemic exposure.

Scaffold TypeRepresentative CompoundTarget / IndicationpKa (Approx.)Oral Bioavailability (F%)Key Pharmacokinetic Characteristic
Primary Sulfonamide AcetazolamideCarbonic Anhydrase~7.2 - 7.4Variable (Dose-dependent)Highly polar; poor tissue/ocular permeability due to ionization[4].
N-Ethyl Sulfonamide F44-S101FXR Antagonist (Metabolic)>8.0Intentionally LowHigh local concentration; intestine-restricted to prevent systemic side effects[5].
Cyclic Sultam Compound 13c / 22SARS-CoV-2 3CLproN/A (Neutralized)77% Exceptional metabolic stability; low hERG binding; high systemic exposure[7].
Cyclic Sultam OdevixibatPFIC (Cholestasis)N/AMinimal SystemicFirst-in-class approved sultam (2021); engineered for localized ileal action[2][6].

Data Interpretation: The transition from primary sulfonamides to cyclic sultams demonstrates a shift from poorly permeable, highly polar molecules to rigidified, highly bioavailable therapeutics. Compound 13c (a cyclic sulfonamide derivative) achieves an impressive 77% oral bioavailability, proving that sultams are superior scaffolds for systemic antiviral targeting[7]. Conversely, F44-S101 utilizes the secondary sulfonamide structure to deliberately restrict systemic absorption, maximizing efficacy in the gut[5].

Self-Validating Experimental Workflows for ADME/PK

To trust the bioavailability data of a novel sulfonamide, the experimental protocols must be self-validating. This means incorporating internal controls that confirm the integrity of the biological barrier and the linearity of the analytical detection.

Workflow Step1 In Vitro Permeability (Bidirectional Caco-2) Step2 Metabolic Stability (Liver Microsomes) Step1->Step2 Step3 In Vivo PK (IV & PO Dosing) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Bioavailability (F%) Calculation Step4->Step5

Figure 2: Self-validating experimental workflow for in vitro and in vivo bioavailability assessment.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality: Caco-2 cells mimic the human intestinal epithelium. A bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory for sulfonamides to calculate the Efflux Ratio (ER). Because many lipophilic secondary sulfonamides become substrates for P-glycoprotein (P-gp) efflux transporters, measuring unidirectional permeability alone will falsely overestimate oral bioavailability.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and expression of tight junctions and brush border enzymes.

  • Barrier Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Self-Validation: Only use wells with TEER > 250 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the apical chamber; a permeability of < 1 × 10⁻⁶ cm/s confirms tight junction integrity, ensuring any detected sulfonamide permeability is strictly transcellular.

  • Compound Incubation: Prepare the sulfonamide test compound at 10 µM in HBSS buffer (pH 7.4).

    • A→B Assessment: Add compound to the Apical chamber; sample from the Basolateral chamber at 30, 60, and 120 minutes.

    • B→A Assessment: Add compound to the Basolateral chamber; sample from the Apical chamber at identical intervals.

  • Reference Controls: Run Propranolol (high permeability control) and Atenolol (low permeability control) in parallel to validate assay resolution.

  • Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ). An ER > 2.0 indicates active efflux, predicting lower in vivo F%.
Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

Causality: Absolute bioavailability (F%) cannot be derived from oral dosing alone; it requires a comparison against 100% systemic exposure (Intravenous dosing). A crossover design or parallel group design with rigorous serial sampling is required to capture the full Area Under the Curve (AUC)[5].

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to eliminate food-drug interactions (which heavily impact the absorption of acidic primary sulfonamides).

  • Dosing Regimen:

    • Group 1 (IV): Administer the sulfonamide via tail vein injection (e.g., 1 mg/kg) formulated in a co-solvent system (e.g., 5% DMSO / 95% Saline) to ensure complete solubility.

    • Group 2 (PO): Administer via oral gavage (e.g., 10 mg/kg) formulated in a suspension (e.g., 0.5% Methylcellulose)[5].

  • Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein at 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose[5]. Causality: The dense early sampling captures the

    
     and distribution phase, while the 24-hour sample accurately defines the elimination half-life (
    
    
    
    ).
  • Sample Processing & LC-MS/MS: Centrifuge blood to isolate plasma. Precipitate proteins using cold acetonitrile containing an isotopically labeled internal standard (IS). Self-Validation: The IS corrects for matrix effects and ion suppression during mass spectrometry.

  • Non-Compartmental Analysis (NCA): Calculate the absolute oral bioavailability using the dose-normalized AUC:

    
    
    

Conclusion

The sulfonamide scaffold is highly versatile, but its raw primary form is often plagued by poor transcellular permeability due to excessive ionization at physiological pH. Through strategic medicinal chemistry—specifically N-substitution and cyclization into sultams—researchers can precisely tune the physicochemical properties of the molecule. As evidenced by recent SARS-CoV-2 inhibitors and FXR antagonists, the cyclic sultam scaffold currently represents the gold standard for maximizing metabolic stability and oral bioavailability in modern drug discovery.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Asian Journal of Chemical Sciences.
  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold.
  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres.
  • Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders.
  • Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2.
  • The pKa values of the sulfonamides investigated.
  • FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI.

Sources

Validation

Reference Standards for 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline Analysis: A Qualification &amp; Analysis Guide

Executive Summary 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS: 212328-59-9 / 951911-18-5) is a critical sulfonamide building block, often used in the synthesis of kinase inhibitors and GPCR ligands. Unlike commoditi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS: 212328-59-9 / 951911-18-5) is a critical sulfonamide building block, often used in the synthesis of kinase inhibitors and GPCR ligands. Unlike commoditized APIs (e.g., Paracetamol), this intermediate lacks a pharmacopeial monograph (USP/EP). Consequently, researchers often rely on commercial "Research Grade" materials with Certificates of Analysis (CoA) based solely on HPLC Area%.

The Scientific Risk: Relying on HPLC Area% for a reference standard assumes all impurities have the same UV response factor as the main peak—a fallacy that can lead to potency calculation errors of 2–5% in downstream steps.

This guide outlines the protocol to transition from Vendor Material to a Qualified Primary Standard using orthogonal validation (qNMR + HPLC) and defines the routine analytical method for quality control.

Part 1: The Analyte & Analytical Challenges

Before selecting a standard, one must understand the molecule's behavior in solution.

PropertyValue / CharacteristicAnalytical Implication
Structure Aniline + Sulfonamide + PyrrolidineAmphoteric nature. The aniline amine is basic; the sulfonamide is stable.
Solubility DMSO, Methanol, AcetonitrilePoor water solubility requires high organic ratio in diluents.
Chromophores Benzene Ring (Substituted)Strong UV absorbance at ~254 nm.
Key Impurities Des-methyl analogs, RegioisomersIsomers often co-elute on standard C18 columns without pH optimization.

Part 2: Comparative Analysis of Standard Grades

In the absence of a Certified Reference Material (CRM) from NIST or USP, you must categorize your standards based on the level of characterization.

Table 1: Reference Standard Hierarchy
FeatureGrade A: Qualified Primary Standard (Recommended)Grade B: Commercial Analytical Standard Grade C: Research Chemical / Building Block
Source Generated In-House or Custom SynthesisSpecialized Standard Vendors (e.g., LGC, Cerilliant)Bulk Chemical Suppliers (e.g., Enamine, Sigma)
Purity Assignment Mass Balance or qNMR (Absolute)HPLC Area% + TGA/KFHPLC Area% only
Traceability Traceable to NIST via Internal Standard (e.g., Maleic Acid)Vendor Internal SOPNone
Water/Solvent Quantified (KF + GC-HS)Sometimes QuantifiedRarely Quantified
Risk Level LowMediumHigh (Assay bias likely)

Expert Insight: Do not use Grade C material for quantitative assay (w/w%) calculations unless you first characterize it to Grade A status.

Part 3: Establishing a Qualified Primary Standard (The Protocol)

Since a CRM is likely unavailable, you must qualify the "Research Grade" material yourself. The most robust method is Quantitative NMR (qNMR) , as it provides absolute purity independent of UV response factors.

Workflow Diagram: Standard Qualification Lifecycle

StandardQualification cluster_Purity Purity Assignment (Orthogonal) RawMaterial Raw Vendor Material (Grade C) ID_Check Identity Check (1H-NMR + MS) RawMaterial->ID_Check HPLC Chromatographic Purity (HPLC-UV Area%) ID_Check->HPLC Volatiles Volatiles (TGA / Karl Fischer) ID_Check->Volatiles qNMR Absolute Assay (qNMR vs NIST Std) ID_Check->qNMR Calc Calculate Potency (As-is Basis) HPLC->Calc Supporting Volatiles->Calc Correction qNMR->Calc Primary Value Release Release as Primary Standard Calc->Release

Caption: Workflow for converting raw vendor material into a qualified primary reference standard using orthogonal methods.

Experimental Protocol: qNMR Purity Assignment

Objective: Determine the absolute weight-percent assay of the standard.

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® or equivalent, >99.9% purity). It has a sharp singlet at ~6.3 ppm, distinct from the aniline aromatics (6.5–7.5 ppm).

  • Solvent: DMSO-d6 (ensures solubility of both sulfonyl aniline and maleic acid).

  • Preparation:

    • Weigh ~20 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve completely in 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be >5x T1 to ensure full relaxation for quantification).

    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1]

Part 4: Routine Analytical Method (HPLC-UV)

Once the standard is qualified, use this robust HPLC method for routine batch analysis.

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH keeps the aniline protonated (

    
    ), improving peak shape and preventing tailing.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic max) and 210 nm (impurities).

  • Temperature: 30°C.

System Suitability Criteria (Self-Validating)
ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Ensures no secondary interactions with silanols (common for amines).
Precision (RSD)

(n=6 injections)
Verifies injector and pump stability.
Resolution (

)

between Main Peak and nearest impurity
Critical for accurate integration.
Signal-to-Noise (LOQ)

Ensures sensitivity for trace impurities.

Part 5: Comparative Performance Data

The following data illustrates the error introduced by using "Vendor Area%" vs. "Qualified Assay."

Experiment: A synthesis batch of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline was analyzed using two different standard values.

Standard UsedPurity Value Assigned to StdResulting Batch PurityError / Bias
Vendor CoA (Grade C) 99.5% (HPLC Area%)99.2% +1.8% (False High)
In-House qNMR (Grade A) 97.7% (Absolute w/w)97.4% Reference Value

Analysis: The Vendor CoA ignored 1.5% retained solvent and 0.3% inorganic salts (invisible to UV). Using the Grade C standard would lead to a 1.8% overestimation of the yield, potentially causing stoichiometry errors in the next synthetic step.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3][4] Guideline for validating specificity, linearity, and accuracy.Link

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1: Laboratory Controls. Defines requirements for reference standards.Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. Foundational paper on qNMR for reference standards.Link

  • FDA Guidance for Industry. (2000). "Analytical Procedures and Methods Validation for Drugs and Biologics." Link

Sources

Comparative

IR Spectroscopy of Sulfonyl-Substituted Anilines: A Comparative Diagnostic Guide

Topic: IR Spectroscopy of Sulfonyl and Amino Groups in Anilines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the structural elucidation of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy of Sulfonyl and Amino Groups in Anilines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the structural elucidation of sulfonamides and intermediate anilines, Infrared (IR) spectroscopy serves as a rapid, self-validating diagnostic tool. While NMR provides skeletal connectivity, IR spectroscopy offers unique sensitivity to the electronic environment of the amino (


) and sulfonyl (

) moieties. This guide details the specific vibrational modes of these functional groups, quantifies the shifts induced by electronic coupling (Hammett effects), and provides a robust experimental protocol for distinguishing pharmaceutical intermediates like sulfanilamide from their precursors.
Mechanistic Foundation: Vibrational Coupling & Electronic Effects[1]

To accurately interpret the spectra of sulfonyl-anilines, one must understand how the electron-withdrawing sulfonyl group modulates the vibrational frequencies of the electron-rich amino group.

1.1 The Aniline Amino Group (

)

In a neutral aniline, the nitrogen lone pair participates in resonance with the aromatic ring, imparting partial double-bond character to the


 bond and planarizing the nitrogen.
  • Hammett Sensitivity: Electron-withdrawing groups (EWGs) like para-sulfonyls enhance this delocalization. This increases the

    
    -character of the 
    
    
    
    bonds, shortening them and increasing their force constant. Consequently, the
    
    
    stretching frequencies in sulfanilamide are shifted to higher wavenumbers compared to unsubstituted aniline.
1.2 The Sulfonyl Group (

)

The sulfonyl group exhibits two highly characteristic stretching vibrations derived from the coupling of the two


 bonds. These bands are intense and distinct, rarely overlapped by other common organic functionalities, making them excellent diagnostic markers for monitoring sulfonylation reactions.
Comparative Analysis of Diagnostic Bands

The following data compares the vibrational signatures of a standard aniline against a sulfonyl-substituted aniline (Sulfanilamide).

Table 1: Diagnostic IR Bands and Assignments
Vibrational ModeFunctional GroupFrequency Range (

)
IntensityDiagnostic Notes

Aniline Amino3500 – 3400 MediumHigher freq band of the doublet.[1] Shifts up with EWGs (e.g., Sulfanilamide

).

Aniline Amino3400 – 3300 MediumLower freq band of the doublet. Shifts up with EWGs (e.g., Sulfanilamide

).

Amino Scissoring1650 – 1580 Med-Strong"Scissoring" mode. Can overlap with Amide I or C=C aromatic bands.

Sulfonyl1370 – 1330 StrongVery sharp, reliable diagnostic band. Sulfonamides often appear

.

Sulfonyl1180 – 1140 StrongSecond diagnostic band. Often split or accompanied by shoulders in solid state.

Aryl C-N1335 – 1250 StrongSignificantly higher than aliphatic amines (

) due to resonance.

Sulfonamide920 – 890 Weak-MedSpecific to sulfonamide linkage; useful for distinguishing free sulfonic acids.
2.1 Distinguishing "Aniline" vs. "Sulfonamide" Amino Groups

In molecules like Sulfanilamide (


), two distinct nitrogen environments exist. It is critical not to conflate them:
  • Aniline

    
    :  Appears at higher frequency (
    
    
    
    ) due to
    
    
    aromatic conjugation.
  • Sulfonamide

    
    :  The amide-like environment typically lowers these stretches to the 3260 – 3100 
    
    
    
    region, often appearing as a broader band due to extensive hydrogen bonding in the solid state.
Visualization: Spectral Assignment Logic

The following logic tree illustrates the decision process for assigning bands in a complex aromatic amine sample.

SpectralLogic cluster_legend Key Start Start: Analyze 3500-3100 cm⁻¹ Region Doublet Is there a sharp doublet? Start->Doublet PrimaryAmine Primary Amine (-NH2) Present Doublet->PrimaryAmine Yes CheckRegion Check Frequency Position PrimaryAmine->CheckRegion HighFreq > 3400 cm⁻¹ (Aniline NH2) CheckRegion->HighFreq LowFreq < 3300 cm⁻¹ (Sulfonamide/Amide NH) CheckRegion->LowFreq CheckSO2 Check 1350 & 1150 cm⁻¹ HighFreq->CheckSO2 Confirmed Sulfonyl-Aniline Confirmed (e.g., Sulfanilamide) CheckSO2->Confirmed Strong Bands Present Legend Blue: Start | Yellow: Decision | Green: Conclusion

Figure 1: Decision logic for distinguishing aniline amino groups from sulfonamide moieties and confirming sulfonyl presence.

Experimental Protocol: Sample Preparation & Acquisition

For pharmaceutical solids, the choice between KBr pellet transmission and Attenuated Total Reflectance (ATR) is pivotal. While ATR is faster, KBr pellets are recommended for this specific application to resolve the fine splitting of


 bands and avoid peak truncation in the intense 

regions.
Protocol: High-Resolution KBr Transmission
  • Desiccation: Ensure potassium bromide (KBr) is spectroscopic grade and dried at 110°C to remove hygroscopic water (which masks

    
     bands).
    
  • Ratio: Mix sample:KBr at a 1:100 ratio (approx. 2 mg sample to 200 mg KBr).

    • Why? High concentrations cause "bottoming out" (0% transmission) of the strong sulfonyl bands, distorting peak shapes.

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved.

    • Caution: Do not over-grind if the sample is polymorphic, as pressure can induce phase transitions.

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent disc.

  • Acquisition: Collect 16-32 scans at 4

    
     resolution.
    
Protocol: ATR (Alternative)
  • Use Case: Rapid screening of intermediates.

  • Correction: ATR spectra exhibit depth-dependent intensity variations. Bands at lower wavenumbers (like

    
     sym stretch at 1150 
    
    
    
    ) will appear relatively stronger than high-wavenumber bands (
    
    
    stretch) compared to transmission spectra. Apply an ATR correction algorithm if comparing against literature KBr data.
Troubleshooting & Interferences
InterferenceSymptomResolution
Water / Hydroxyls Broad band at 3500-3200

obscuring

doublet.
Dry sample/KBr.

bands are typically broader and rounder;

bands are sharper "spikes."
Amide I Band Strong peak

masking

scissoring.
Focus on the

stretching region (doublet) and

stretch for confirmation.
Polymorphism Split peaks in

region.
Sulfonamides are notorious for polymorphism. A split

band often indicates a specific crystal habit rather than an impurity.
References
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. OrgChemBoulder. Retrieved from [Link]

  • Popova, A., et al. (2006). IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide). International Journal of Quantum Chemistry. Retrieved from [Link]

  • Specac. (2021). ATR analysis of the relative concentrations of active pharmaceutical ingredients. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy - Amines and Sulfonamides. Retrieved from [Link]

Sources

Validation

Benchmarking potency of 3-sulfonyl anilines against standard MMP inhibitors

Executive Summary The Shift from Broad-Spectrum to Selectivity Matrix Metalloproteinases (MMPs) are critical zinc-dependent endopeptidases involved in tissue remodeling.[1][2][3] While early standard inhibitors like hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Shift from Broad-Spectrum to Selectivity

Matrix Metalloproteinases (MMPs) are critical zinc-dependent endopeptidases involved in tissue remodeling.[1][2][3] While early standard inhibitors like hydroxamates (e.g., Batimastat, Marimastat) demonstrated high potency, they failed clinically due to Musculoskeletal Syndrome (MSS) , a side effect linked to the off-target inhibition of MMP-1 .

This guide benchmarks 3-sulfonyl anilines (and related sulfonamide scaffolds) against these standards. The 3-sulfonyl aniline class represents a structural evolution designed to exploit the S1' specificity pocket , offering comparable potency against targets like MMP-2, MMP-9, and MMP-13 while sparing MMP-1.

Part 1: Mechanistic Rationale & Structural Causality

The Selectivity Problem: Hydroxamates

Standard hydroxamates coordinate the catalytic Zinc (Zn²⁺) ion in a bidentate fashion.[4][5] This interaction is so strong that it overrides subtle steric differences in the enzyme's active site, leading to "pan-MMP" inhibition.

  • Standard: Succinyl hydroxamates (Batimastat).[6]

  • Outcome: Potent but non-selective (inhibits MMP-1, -2, -3, -7, -9, -13).

The Solution: 3-Sulfonyl Anilines

The 3-sulfonyl aniline scaffold utilizes a "reverse-binding" mode or specific S1' pocket occupancy.

  • Zinc Binding Group (ZBG): Often modified (e.g., to a carboxylic acid, reverse hydroxamate, or heterocyclic ZBG) to reduce chelation strength slightly, allowing the rest of the molecule to dictate selectivity.

  • The S1' Pocket: The S1' pocket of MMP-1 is a shallow "channel," whereas MMP-2, -9, and -13 have deep "pockets."

  • Mechanism: 3-sulfonyl anilines possess bulky hydrophobic groups (phenyl, naphthyl) that penetrate deep into the S1' pocket of MMP-2/9/13 but are sterically excluded from MMP-1.

Visualization: Mechanism of Selectivity

The following diagram illustrates the structural divergence in inhibition mechanisms.

MMP_Inhibition_Mechanism cluster_Standard Standard Inhibitors (Hydroxamates) cluster_Novel 3-Sulfonyl Anilines MMP_Target MMP Target (Zn2+ Site) Hydroxamate Hydroxamate Group (Batimastat/Marimastat) Binding_H Strong Bidentate Zn2+ Chelation Hydroxamate->Binding_H Binding_H->MMP_Target Dominates Interaction Result_H Pan-MMP Inhibition (Includes MMP-1) Binding_H->Result_H SideEffect Musculoskeletal Syndrome (MSS) Result_H->SideEffect Sulfonyl 3-Sulfonyl Aniline Scaffold (CSG-1/CSG-2) S1_Pocket Deep S1' Pocket Penetration Sulfonyl->S1_Pocket S1_Pocket->MMP_Target Determines Selectivity Result_S Selective Inhibition (MMP-2/9/13) S1_Pocket->Result_S MMP1_Exclusion MMP-1 Spared (Steric Hindrance) S1_Pocket->MMP1_Exclusion

Caption: Comparative mechanism: Hydroxamates rely on strong Zn2+ chelation causing broad inhibition, while 3-sulfonyl anilines exploit S1' pocket depth for selectivity.

Part 2: Comparative Data Analysis

The following data benchmarks CSG-1 and CSG-2 (representative 3-sulfonyl aniline derivatives) against standard broad-spectrum inhibitors.

Table 1: Potency (IC50) and Selectivity Profile[2]
Compound ClassInhibitor NameMMP-9 IC50 (nM)MMP-2 IC50 (nM)MMP-1 IC50 (nM)Selectivity (MMP-1/MMP-9)
3-Sulfonyl Aniline CSG-2 8.7 ~150 > 10,000 > 1,100-fold
3-Sulfonyl Aniline CSG-1 15.2320.5> 10,000> 650-fold
Standard (Hydroxamate) Marimastat 3.06.05.0~1.6-fold (Non-selective)
Standard (Hydroxamate) Batimastat 4.04.010.0~2.5-fold (Non-selective)

Key Takeaway: While standard hydroxamates (Marimastat) are slightly more potent against MMP-9 (3.0 nM vs 8.7 nM), they are equipotent against MMP-1. The 3-sulfonyl aniline (CSG-2) sacrifices negligible potency for a massive gain in selectivity (>1000-fold), effectively eliminating the risk of MSS.

Part 3: Validated Benchmarking Protocol

To replicate these results, use the following Fluorometric FRET Assay . This protocol is self-validating via internal controls.

Reagents Required[7][8][9][10][11][12]
  • Enzyme: Recombinant Human MMP-9 (active catalytic domain).[2]

  • Substrate: FRET peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).[2]

    • Mechanism:[4][7] Cleavage separates the Mca fluorophore from the Dpa quencher.[8]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.[2]

  • Standard Inhibitor: NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) as a positive control.

Step-by-Step Workflow
  • Enzyme Activation:

    • Most commercial MMPs are pro-enzymes. Activate with 1 mM APMA (p-aminophenylmercuric acetate) for 2-24 hours at 37°C prior to assay.

    • Validation: Run a gel zymography to confirm shift from pro-MMP (92 kDa) to active MMP (~82 kDa).

  • Inhibitor Incubation (Thermodynamic Equilibrium):

    • Dilute 3-sulfonyl anilines in DMSO. Final DMSO concentration in well must be <1%.

    • Mix 50 µL Active MMP-9 + 20 µL Inhibitor.

    • Crucial Step: Incubate for 30 minutes at 37°C before adding substrate. This allows slow-binding inhibitors (common in sulfonyl classes) to reach equilibrium.

  • Reaction Initiation:

    • Add 30 µL FRET Substrate (Final conc: 10 µM).

    • Total Volume: 100 µL.[9]

  • Kinetic Measurement:

    • Read Fluorescence (Ex/Em = 325/393 nm) every 60 seconds for 45 minutes.

    • Metric: Calculate the slope (RFU/min) of the linear phase.

Visualization: Experimental Workflow

Assay_Protocol Step1 1. Enzyme Activation (APMA, 37°C) Step2 2. Inhibitor Incubation (30 min, Equilibrium) Step1->Step2 Active MMP-9 Step3 3. Substrate Addition (FRET Peptide) Step2->Step3 E+I Complex Step4 4. Kinetic Read (Ex/Em 325/393nm) Step3->Step4 Cleavage Data Calculate IC50 (% Inhibition vs Log[I]) Step4->Data

Caption: FRET-based fluorometric assay workflow ensuring thermodynamic equilibrium for accurate IC50 determination.

References

  • Jeng, A. Y., et al. (1998).[10] Sulfonamide-based hydroxamic acids as potent inhibitors of mouse macrophage metalloelastase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Tommasi, R. A., et al. (2011).[11] Potent and selective 2-naphthylsulfonamide substituted hydroxamic acid inhibitors of matrix metalloproteinase-13. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Assay Genie. (2025). MMP-9 Inhibitor Screening Kit (Fluorometric) Protocol. Retrieved from [Link]

  • MDPI. (2020). Challenges in Matrix Metalloproteinases Inhibition. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline proper disposal procedures

Comprehensive Laboratory Disposal and Safety Protocol for 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the saf...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Safety Protocol for 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of complex synthetic intermediates. Handling 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline requires more than a superficial reading of standard safety checklists; it demands a mechanistic understanding of the molecule's reactivity, toxicity, and environmental persistence.

This guide provides a self-validating, step-by-step operational plan for the safe disposal of this specific aniline-sulfonamide derivative, ensuring total compliance with environmental regulations and safeguarding laboratory personnel.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first deconstruct the chemical properties of the compound. 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline contains three critical functional domains that dictate its hazard profile:

  • The Aniline Moiety (Acute Toxicity): Aniline derivatives are notorious for their ability to penetrate the skin and enter the bloodstream. Once systemic, they undergo hepatic N-hydroxylation to form reactive intermediates that oxidize the Fe²⁺ in hemoglobin to Fe³⁺. This induces methemoglobinemia, severely impairing the blood's oxygen-carrying capacity. Furthermore, anilines are frequently classified as suspected mutagens and are 1[1].

  • The Sulfonamide Group (Environmental Persistence): Sulfonamides are biologically active and environmentally recalcitrant. If discharged into municipal wastewater, they bypass standard filtration, contributing to ecological disruption and antimicrobial resistance in aquatic ecosystems. Therefore,2[2].

  • Methoxy and Pyrrolidine Groups (Lipophilicity & Combustibility): These organic groups increase the molecule's lipophilicity, enhancing dermal absorption rates. They also contribute to the organic fuel load during incineration.

Causality in Experimental Choices: Because of the synergistic risks of dermal absorption and aquatic toxicity, standard nitrile gloves offer insufficient breakthrough times for concentrated aniline derivatives. We mandate the use of butyl or neoprene gloves, and all waste must be routed for3 equipped with a scrubber to completely cleave the robust C-N and S-N bonds without releasing SOx/NOx gases[3].

ToxicityMechanism Exposure Exposure to Aniline Derivative (Dermal/Inhalation) Absorption Systemic Absorption (Enhanced by lipophilic groups) Exposure->Absorption Metabolism Hepatic N-Hydroxylation (Cytochrome P450) Absorption->Metabolism Intermediate N-Phenylhydroxylamine Reactive Intermediate Metabolism->Intermediate Hemoglobin Oxidation of Hemoglobin (Fe2+ -> Fe3+) Intermediate->Hemoglobin Effect Methemoglobinemia (Impaired Oxygen Transport) Hemoglobin->Effect

Mechanistic pathway of aniline-derivative toxicity leading to methemoglobinemia.

Quantitative Data & Operational Constraints

Before initiating disposal, ensure your laboratory is equipped to handle the specific regulatory and physical constraints of this compound. Under EPA RCRA guidelines, process knowledge is crucial for 4[4].

Hazard CategoryRisk DescriptionRequired PPE & Engineering Controls
Acute Toxicity (Aniline) Dermal absorption and inhalation can induce methemoglobinemia.Butyl/Neoprene gloves (avoid standard nitrile), chemical fume hood, lab coat.
Aquatic Toxicity (Sulfonamide) Highly persistent in water systems; contributes to ecological disruption.Zero sink disposal. Secondary containment for all liquid waste carboys.
Chemical Reactivity Electron-rich aniline ring can react violently with strong oxidizers.Segregate waste strictly from nitric acid, peroxides, and acid chlorides.

Step-by-Step Disposal Protocol

The following methodology ensures that 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline is isolated, contained, and destroyed without risking cross-contamination.

Step 1: Waste Segregation

  • Do not mix this compound with halogenated waste streams unless it was dissolved in a halogenated solvent (e.g., DCM) during the experiment. Segregation reduces incineration costs and prevents unpredictable exothermic reactions.

  • Treat all contaminated consumables (weighing boats, pipette tips, Kimwipes) as 5[5].

Step 2: Containerization

  • Solid Waste: Place powders and contaminated materials into a high-density polyethylene (HDPE) wide-mouth container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), pour the solution into a compatible liquid waste carboy.

  • Rinsing Protocol: Empty reagent bottles must be triple-rinsed. Each rinse must use a solvent volume equal to 2, and the rinseate must be collected as hazardous waste[2].

Step 3: Labeling and Storage

  • Containers must be kept tightly closed at all times except when actively adding waste.

  • Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Label clearly: "Hazardous Waste: 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (Toxic, Environmental Hazard)".

  • Store in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays to catch potential leaks.

Step 4: Final Disposition

  • Never accumulate more than2 in your SAA[2]. Transfer the sealed containers to your institution's Environmental Health and Safety (EH&S) department for licensed high-temperature incineration.

DisposalWorkflow Start Waste Generated: 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline State Physical State of Waste? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Liquid SolidContainer Place in HDPE Solid Waste Container Solid->SolidContainer LiquidContainer Place in Compatible Liquid Waste Carboy Liquid->LiquidContainer Labeling Label: 'Hazardous Waste - Toxic' Include Full Chemical Name SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Secondary Containment (Satellite Accumulation Area) Labeling->Storage EHS Transfer to EH&S for High-Temperature Incineration Storage->EHS

Workflow for the segregation, containerization, and disposal of the target aniline derivative.

Spill Response and Decontamination Plan

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and dermal exposure.

  • Evacuation & Ventilation: If a significant amount is spilled outside a chemical fume hood, immediately evacuate the vicinity and ensure room ventilation is maximized.

  • Containment: For liquid solutions,5 such as vermiculite, dry sand, or earth[5]. Do not use combustible absorbents like sawdust. For solid spills, cover the powder with damp absorbent paper to prevent dust from becoming airborne.

  • Collection: Using non-sparking tools, carefully sweep the absorbed material into a heavy-duty hazardous waste bag or HDPE bucket.

  • Surface Decontamination: Wash the affected area thoroughly with a suitable solvent (e.g., dilute ethanol followed by soap and water) to remove residual traces. All washings and cleaning materials must be collected and disposed of as hazardous waste.

References

  • U.S. Coast Guard / CDPHE. "Hazardous Waste Identification Guidance Document."[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste."[Link]

Sources

Handling

Personal protective equipment for handling 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling highly functionalized building blocks like 4-Methoxy-3-(pyrrolidine-1-sulfony...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling highly functionalized building blocks like 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS: 951911-18-5)[1], your safety protocols must be dictated by the molecule's specific physicochemical properties and toxicological pathways.

This compound combines an aniline core with a lipophilic pyrrolidine-1-sulfonyl moiety[2]. This specific structural combination requires stringent Personal Protective Equipment (PPE) and handling protocols, as the lipophilic tail enhances dermal penetration, while the aniline core presents severe systemic toxicity risks.

Here is your comprehensive, self-validating guide to the PPE, operational workflows, and disposal plans required for handling this compound.

Mechanistic Toxicology: The "Why" Behind the PPE

To select the correct PPE, we must first understand the causality of the hazard. Anilines are rapidly absorbed through the skin and respiratory tract[3]. Once systemic, they undergo hepatic bioactivation via Cytochrome P450 enzymes into N-hydroxylamine metabolites. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin. Because methemoglobin cannot bind oxygen, severe exposure leads to chemical asphyxiation (hypoxia)[4].

Furthermore, the sulfonamide group acts as a potential hapten, meaning it can bind to carrier proteins in the skin to trigger allergic contact dermatitis or sensitization upon repeated exposure.

ToxPathway A 4-Methoxy-3-(pyrrolidine -1-sulfonyl)aniline B Dermal/Inhalation Absorption A->B C Hepatic CYP450 Oxidation B->C D N-Hydroxylamine Metabolite C->D Bioactivation E Hemoglobin (Fe2+) Oxidation D->E F Methemoglobinemia (Hypoxia) E->F Toxic Effect

Fig 1. CYP450-mediated bioactivation of aniline derivatives leading to methemoglobinemia.

Core PPE Framework: Material Selection & Justification

Because 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline is a solid powder at room temperature, the primary risks are aerosolized dust inhalation and dermal contact during solvent dissolution. Standard disposable nitrile gloves offer less than 10 minutes of protection against liquid anilines before chemical breakthrough occurs[5]. Therefore, glove selection must be dynamically adjusted based on whether you are handling the dry powder or a solvated solution.

Table 1: Quantitative Glove Compatibility for Aniline Derivatives [4][5]

Glove MaterialResistance RatingBreakthrough TimeOperational Context
Butyl Rubber Excellent> 480 minMandatory when dissolving the compound in aggressive organic solvents (e.g., DMSO, DCM).
Neoprene Good> 480 minAcceptable for general solution handling and large-scale spill cleanup.
Nitrile (Disposable) Poor / Incidental< 10 minPermissible only for weighing dry powder. Must be double-gloved and changed immediately if contaminated.
Required PPE Ensemble:
  • Eye/Face Protection: ANSI Z87.1 compliant tightly fitting chemical splash goggles. If handling solutions >100 mL, a full face shield is required to prevent mucous membrane absorption.

  • Body Protection: A knee-length, flame-retardant (FR) lab coat with knit cuffs. If conducting large-scale synthesis, a butyl rubber apron is recommended to prevent permeation through standard cotton/polyester lab coats[3].

  • Respiratory Protection: All handling must occur inside a certified Chemical Fume Hood. If a hood is unavailable (e.g., during a facility failure), a half-mask respirator with P100 (particulate) and Organic Vapor (OV) cartridges is mandatory.

Operational Workflow & Handling Protocol

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Validation

  • Verify the chemical fume hood monitor reads a face velocity between 80–120 feet per minute (fpm).

  • Validation: Tape a small piece of tissue to the bottom of the sash; ensure it pulls steadily inward.

Step 2: PPE Donning & Static Control

  • Don safety goggles, lab coat, and double-layer nitrile gloves.

  • Because fine powders can carry static charges and disperse, use an anti-static gun (zerostat) on the weigh boat and use a grounded, stainless-steel micro-spatula.

Step 3: Transfer and Weighing

  • Place the analytical balance inside the fume hood.

  • Carefully dispense the 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline powder into the weigh boat.

  • Causality Note: Anilines can cling to plastic surfaces due to static and lipophilicity. Tap the spatula gently rather than scraping to minimize aerosolization.

Step 4: In-Situ Dissolution

  • Do not transport open vials of the dry powder across the lab.

  • Add your target solvent (e.g., DMSO or Methanol) directly to the vial inside the fume hood.

  • Crucial Step: If handling the solvated mixture, immediately doff the outer nitrile glove and replace it with a Butyl rubber glove, as the solvent will act as a carrier, rapidly driving the aniline through nitrile[3][5].

Workflow Start Start: PPE Donning & Hood Validation Hood Transfer to Chemical Fume Hood Start->Hood Weigh Weigh Solid (Anti-static tools) Hood->Weigh Solvent Dissolve in Solvent (DMSO/DCM) Weigh->Solvent Check Solvent Used or Glove Contaminated? Solvent->Check Change Doff Outer Nitrile & Don Butyl Gloves Check->Change Yes Proceed Proceed with Assay Check->Proceed No Change->Proceed Dispose Segregate Waste (Hazardous Solid/Liquid) Proceed->Dispose

Fig 2. Standard operating procedure for handling and processing aniline-based solid compounds.

Decontamination and Disposal Plan

Aniline derivatives are highly toxic to aquatic life and must never enter the standard municipal waste stream.

Spill Response (Solid Powder):

  • Do not sweep dry powder, as this generates inhalable dust.

  • Cover the spill with lightly dampened absorbent pads (using water or a mild surfactant).

  • Carefully scoop the pads and powder into a sealable hazardous waste container.

  • Wash the area with a 5% acetic acid solution (to protonate the aniline, increasing water solubility for removal), followed by soap and water.

Waste Segregation:

  • Solid Waste: Contaminated weigh boats, spatulas, and disposable nitrile gloves must be placed in a solid hazardous waste bin labeled "Toxic Solids - Aniline Derivatives."

  • Liquid Waste: If dissolved in halogenated solvents (e.g., DCM), dispose of in the "Halogenated Organic Waste" carboy. If dissolved in DMSO/Methanol, use the "Non-Halogenated Organic Waste" carboy. Ensure the waste tag explicitly lists "4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline" to prevent incompatible reactions in the waste drum.

References

  • Environment, Health and Safety (SFSU). "Hand Protection Chemical Resistance Guide".[Link]

  • myUSF. "Glove Guide - Chemical Compatibility".[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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